molecular formula C7H15NO3 B1267816 (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol CAS No. 53104-32-8

(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

Cat. No.: B1267816
CAS No.: 53104-32-8
M. Wt: 161.2 g/mol
InChI Key: FZKNPLIAARFREX-UHFFFAOYSA-N
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Description

(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol is a useful research compound. Its molecular formula is C7H15NO3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174133. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-6(2)10-4-7(8,3-9)5-11-6/h9H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKNPLIAARFREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)(CO)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40306114
Record name (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol
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URL https://comptox.epa.gov/dashboard/DTXSID40306114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53104-32-8
Record name 53104-32-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174133
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physical Properties of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol is a versatile bifunctional organic compound featuring a dioxane ring with both an amino and a hydroxymethyl substituent. Its unique structural arrangement makes it a valuable building block in various synthetic applications, particularly in the pharmaceutical and agrochemical industries.[1] The presence of both a primary amine and a primary alcohol on a sterically defined scaffold allows for selective chemical modifications, making it an attractive starting material for the synthesis of more complex molecules with desired biological activities. This guide provides an in-depth overview of the core physical properties of this compound, along with generalized experimental protocols for their determination.

Chemical Structure and Identity

  • IUPAC Name: this compound[2]

  • CAS Number: 53104-32-8[1][2]

  • Molecular Formula: C₇H₁₅NO₃[1]

  • Molecular Weight: 161.2 g/mol [1]

  • SMILES: CC1(OCC(CO)(N)CO1)C[2]

  • InChI Key: FZKNPLIAARFREX-UHFFFAOYSA-N[2]

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis and drug design.

PropertyValueReference
Melting Point 55-69 °C[3]
Boiling Point 241.5 °C at 760 mmHg (Predicted)
Density 1.063 g/cm³ (Predicted)
Flash Point 99.8 °C (Predicted)
Vapor Pressure 0.00617 mmHg at 25 °C (Predicted)
Refractive Index 1.449 (Predicted)
pKa 14.58 ± 0.10 (Predicted)
LogP -1.3 (Predicted)[2]
Appearance SolidInferred from melting point
Solubility Hydrophilic character[3]

Experimental Protocols

While specific experimental data for the determination of all physical properties of this exact compound are not publicly detailed, the following are generalized, standard laboratory protocols for measuring key physical constants of organic compounds.

Melting Point Determination (Capillary Method)

The melting point is a key indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance, while a broad melting range suggests the presence of impurities.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the dry, powdered sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, to a height of about 2-3 mm.[4]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

  • Heating: The sample is heated rapidly to a temperature about 20°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to allow for accurate determination.[4]

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has liquefied is recorded as the end of the melting range.

Boiling Point Determination (Microscale Reflux Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

  • Small round-bottom flask or test tube

  • Condenser

  • Heating mantle or sand bath

  • Thermometer

  • Boiling chips

Procedure:

  • Setup: Approximately 5 mL of the liquid is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling. A condenser is fitted vertically to the flask.

  • Heating: The flask is gently heated until the liquid begins to boil and a ring of condensing vapor is observed refluxing on the walls of the flask.

  • Measurement: The thermometer bulb is positioned in the vapor phase, just below the level of the condenser. The stable temperature reading on the thermometer is recorded as the boiling point. It is also important to record the atmospheric pressure at the time of measurement.[5]

Partition Coefficient (LogP) Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Apparatus:

  • Separatory funnel or vials

  • n-Octanol

  • Water (or a suitable buffer, e.g., PBS pH 7.4)

  • Analytical balance

  • Shaker

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Phase Preparation: n-Octanol and the aqueous phase are mutually saturated by shaking them together for a period and then allowing the layers to separate.[6]

  • Partitioning: A known amount of the compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.[6]

  • Analysis: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique like HPLC or UV-Vis spectrophotometry.[7]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[8]

Visualizations

Role in Synthetic Chemistry

This compound serves as a foundational molecule in organic synthesis due to its distinct functional groups, which can be selectively targeted for further chemical transformations.

G Conceptual Workflow: this compound in Synthesis A This compound B Amino Group (-NH2) Nucleophilic Center A->B C Hydroxyl Group (-OH) Nucleophilic Center A->C D Amide Formation (e.g., with Carboxylic Acids) B->D E Alkylation/Arylation B->E F Esterification (e.g., with Acyl Chlorides) C->F G Ether Formation C->G H Pharmaceutical Intermediates D->H E->H I Agrochemical Scaffolds F->I G->I

Caption: Role as a versatile synthetic building block.

Relationship Between Structure and Properties

The physical properties of this compound are directly influenced by its molecular structure, particularly the presence of polar functional groups.

G Structure-Property Relationships A Molecular Structure (C7H15NO3) B Amino Group (-NH2) A->B C Hydroxyl Group (-OH) A->C D Dioxane Ring A->D E Hydrogen Bond Donor/Acceptor B->E C->E F High Polarity E->F G Hydrophilicity (Low LogP) F->G H Potential for Biological Interactions G->H

Caption: Influence of functional groups on physical properties.

Generalized Workflow for Purity Assessment

A common workflow in a research setting involves the synthesis and subsequent purity verification of a compound, for which melting point determination is a fundamental step.

G Experimental Workflow: Synthesis and Purity Check A Synthesis of This compound B Crude Product Isolation A->B C Purification (e.g., Recrystallization, Chromatography) B->C D Purity Assessment C->D E Melting Point Determination D->E Physical F Spectroscopic Analysis (NMR, IR, MS) D->F Spectroscopic G Pure Compound (>95%) E->G Sharp Range H Further Purification E->H Broad Range F->G H->C

Caption: Workflow for synthesis and purity verification.

Conclusion

This compound is a compound with a well-defined set of physical properties that make it a valuable tool in synthetic chemistry. Its hydrophilic nature, coupled with the presence of two reactive functional groups, provides a versatile platform for the development of novel molecules in the pharmaceutical and agrochemical sectors. The data and protocols presented in this guide offer a foundational understanding for researchers and developers working with this compound.

References

An In-Depth Technical Guide to (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol (CAS Number: 53104-32-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Note on CAS Number: The CAS number provided in the topic, 144133-55-1, did not yield specific results. The correct and widely referenced CAS number for (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol is 53104-32-8 . This document pertains to the compound associated with the corrected CAS number.

Introduction

This compound is a versatile bifunctional organic compound featuring a protected diol in a dioxane ring system, a primary amine, and a primary alcohol. Its structure makes it a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and agrochemical development. The presence of both a nucleophilic amino group and a hydroxyl group allows for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

This technical guide provides a summary of the available technical data on this compound, including its chemical and physical properties, a known synthesis protocol, and its potential applications.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₇H₁₅NO₃[1][2]
Molecular Weight 161.20 g/mol [1][2]
IUPAC Name This compound[2]
Synonyms 5-Amino-2,2-dimethyl-1,3-dioxane-5-methanol, AKOS 53[1]
Appearance Solid[1]
Melting Point 55-69 °C[3]
Boiling Point 241.5 °C at 760 mmHg[1]
Density 1.063 g/cm³[1]
Flash Point 99.8 °C[1]
pKa 14.58 ± 0.10 (Predicted)[1]
Storage Temperature 2-8 °C[1]

Synthesis

This compound can be synthesized from readily available starting materials. A common laboratory-scale synthesis involves the acetalization of tris(hydroxymethyl)aminomethane with 2,2-dimethoxypropane.

Experimental Protocol: Synthesis from Tris(hydroxymethyl)aminomethane

Objective: To synthesize this compound via the protection of two hydroxyl groups of tris(hydroxymethyl)aminomethane as a dimethyl acetal.

Materials:

  • Tris(hydroxymethyl)aminomethane

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Triethylamine

  • Silica gel for column chromatography

  • n-Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve tris(hydroxymethyl)aminomethane in anhydrous DMF.

  • To this solution, add 2,2-dimethoxypropane and a catalytic amount of p-TsOH·H₂O under an inert atmosphere (e.g., nitrogen).

  • Stir the reaction mixture at room temperature for approximately 22 hours.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC).

  • Upon completion, quench the reaction by adding triethylamine.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the desired product and remove the solvent to yield this compound as a solid.

Logical Workflow for Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Tris(hydroxymethyl)aminomethane Tris(hydroxymethyl)aminomethane Reaction_Vessel Dissolve in Anhydrous DMF Add p-TsOH·H₂O (catalyst) Stir at Room Temperature (22h) Tris(hydroxymethyl)aminomethane->Reaction_Vessel 2,2-Dimethoxypropane 2,2-Dimethoxypropane 2,2-Dimethoxypropane->Reaction_Vessel Quench Quench with Triethylamine Reaction_Vessel->Quench Reaction Completion Concentrate Solvent Removal Quench->Concentrate Purify Silica Gel Chromatography (n-Hexane/Ethyl Acetate) Concentrate->Purify Product (5-Amino-2,2-dimethyl- 1,3-dioxan-5-yl)methanol Purify->Product

Synthesis Workflow

Applications in Drug Development and Research

This compound is primarily utilized as a versatile building block in organic synthesis. Its bifunctional nature, with both an amino and a hydroxyl group, allows for selective derivatization and the introduction of this scaffold into larger, more complex molecules.

Potential applications include:

  • Pharmaceutical Synthesis: It serves as a starting material for the synthesis of novel pharmaceutical compounds. The dioxane moiety can act as a bioisostere for other functional groups, and the amino and hydroxyl groups provide handles for further chemical modifications to explore structure-activity relationships.

  • Agrochemical Synthesis: In the agrochemical industry, this compound can be used to create new pesticides and herbicides.

  • Medicinal Chemistry Research: The rigid 1,3-dioxane ring system can be used to control the conformation of molecules, which is crucial for optimizing interactions with biological targets. Researchers can utilize this building block to synthesize libraries of compounds for screening against various diseases.

Signaling Pathways and Quantitative Data

Despite its availability as a chemical building block, there is a notable lack of publicly available data regarding the direct biological activity of this compound itself. Consequently, there is no information on specific signaling pathways that this compound might modulate.

Furthermore, a comprehensive search of scientific literature and databases did not yield any quantitative biological data, such as IC₅₀ values, binding constants, or pharmacokinetic parameters for this compound or its immediate, simple derivatives. The existing literature primarily focuses on its role as a precursor in the synthesis of more complex molecules. The biological activities of these more complex derivatives would be specific to their unique structures and are not representative of the core compound itself.

Conclusion

This compound is a valuable and commercially available building block for chemical synthesis. Its well-defined structure and the presence of two reactive functional groups make it an attractive starting material for the synthesis of a wide range of more complex molecules with potential applications in drug discovery and agrochemicals. While a reliable synthesis protocol for this compound is available, there is a significant gap in the scientific literature regarding its own biological activity, its involvement in signaling pathways, and quantitative data on its biological effects. Further research is needed to explore the full potential of this compound and its derivatives in various scientific and industrial applications.

References

Spectroscopic Profile of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data based on its chemical structure and established spectroscopic principles for analogous compounds, alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for the synthesis, identification, and characterization of this and structurally related compounds in a research and development setting.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₁₅NO₃

  • Molecular Weight: 161.20 g/mol [1]

  • CAS Number: 53104-32-8[2]

  • Physical State: Solid (predicted)

  • Melting Point: 55-69 °C[3]

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.70d2H-CH₂- (axial, dioxane ring)
~3.60d2H-CH₂- (equatorial, dioxane ring)
~3.45s2H-CH₂OH
~2.10br s3H-NH₂ and -OH
1.40s3H-CH₃ (axial)
1.35s3H-CH₃ (equatorial)

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~98.0C(CH₃)₂
~65.0-CH₂OH
~64.0-CH₂- (dioxane ring)
~55.0C-NH₂
~25.0-CH₃
~22.0-CH₃
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H and N-H stretching
2980-2850Medium-StrongC-H stretching (aliphatic)
1590-1560MediumN-H bending (scissoring)
1470-1450MediumC-H bending
1150-1050StrongC-O stretching (ether and alcohol)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Fragment
161[M]⁺ (Molecular Ion)
146[M - CH₃]⁺
130[M - CH₂OH]⁺
102[M - C(CH₃)₂O]⁺
88[C₄H₁₀NO]⁺
58[C₃H₈N]⁺

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of polar organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃).

    • Vortex or sonicate the vial to ensure complete dissolution of the sample.

    • Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of atmospheric CO₂ and water vapor.

  • Sample Analysis:

    • Place a small amount of the solid sample onto the ATR crystal using a clean spatula.

    • Apply pressure using the spectrometer's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, N-H, C-H, C-O).

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature and presence of active hydrogens in the amino and hydroxyl groups, derivatization is often required to improve the volatility and chromatographic behavior of the compound for GC-MS analysis.

Objective: To determine the molecular weight and fragmentation pattern of the derivatized compound.

Materials:

  • This compound sample

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Heating block or oven

  • GC-MS instrument with a suitable capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane)

  • Autosampler vials with inserts

Procedure:

  • Derivatization:

    • Accurately weigh a small amount of the sample (e.g., 1 mg) into a reaction vial.

    • Add a suitable solvent (e.g., 100 µL of anhydrous pyridine).

    • Add the derivatization reagent (e.g., 100 µL of BSTFA + 1% TMCS).

    • Seal the vial and heat it at a specific temperature (e.g., 70°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

    • Allow the vial to cool to room temperature.

  • GC-MS Analysis:

    • Transfer the derivatized sample to an autosampler vial.

    • Set the GC-MS parameters. A typical temperature program might be:

      • Initial oven temperature: 70°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 250°C.

      • Hold: 5 minutes at 250°C.

      • Injector temperature: 250°C.

      • Transfer line temperature: 280°C.

      • Ion source temperature: 230°C.

      • Carrier gas (Helium) flow rate: 1 mL/min.

    • Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.

    • The mass spectrometer will be operated in electron ionization (EI) mode, typically at 70 eV, scanning a mass range of m/z 40-500.

  • Data Analysis:

    • Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the derivatized analyte.

    • Examine the mass spectrum of this peak to determine the molecular ion of the derivatized compound and its fragmentation pattern.

    • Correlate the observed fragments with the structure of the derivatized molecule.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_analysis Structural Elucidation Sample Compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (with Derivatization) Sample->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Chromatogram & Mass Spectra MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

This diagram illustrates the parallel and convergent workflow for the spectroscopic analysis of a chemical compound, starting from the sample and leading to structural confirmation through various techniques.

References

Solubility Profile of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol, a versatile building block in pharmaceutical and agrochemical synthesis. Understanding its solubility is critical for its application in organic synthesis, formulation development, and medicinal chemistry.

Core Executive Summary

This compound, with the molecular formula C₇H₁₅NO₃, is a hydrophilic compound characterized by the presence of both amino and hydroxyl functional groups.[1] These groups contribute to its high polarity and capacity for hydrogen bonding, dictating its solubility behavior. The compound demonstrates pronounced selectivity for polar solvents.[1] It is highly soluble in water and completely miscible with polar protic solvents like methanol and ethanol.[1] Its hydrophilic nature is further confirmed by a low LogP value of 0.15940, indicating a strong preference for aqueous phases over organic ones.[1]

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, the following table summarizes its known qualitative solubility and provides representative, illustrative quantitative values based on its structural properties and general chemical principles. These values should be experimentally verified for precise applications.

SolventChemical ClassPolarityQualitative SolubilityIllustrative Quantitative Solubility ( g/100 mL at 25°C)
WaterProticHighHighly Soluble[1]> 50
MethanolProticHighCompletely Miscible[1]Miscible
EthanolProticHighCompletely Miscible[1]Miscible
IsopropanolProticMediumSoluble~20-30
AcetoneAproticMediumModerately Soluble~10-15
Ethyl AcetateAproticMediumSparingly Soluble~1-5
DichloromethaneAproticLowSparingly Soluble< 1
TolueneAproticLowInsoluble< 0.1
HexaneAproticLowInsoluble< 0.01

Experimental Protocols

The following are detailed methodologies for determining the solubility of this compound in an organic solvent.

Protocol 1: Isothermal Gravimetric Method

This method is a standard procedure for determining the equilibrium solubility of a solid in a solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Evaporating dish

  • Oven

Procedure:

  • Add an excess amount of this compound to a series of vials.

  • Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

  • Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a pre-weighed evaporating dish.

  • Record the exact volume of the filtered solution.

  • Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).

  • Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it.

  • The mass of the dissolved solid is the final weight of the dish minus the initial weight.

  • Calculate the solubility in g/100 mL or other desired units.

Protocol 2: High-Throughput Screening (HTS) Method

This method is suitable for rapidly assessing solubility in a large number of solvents.

Materials:

  • This compound stock solution in a highly soluble solvent (e.g., DMSO)

  • A panel of organic solvents in a 96-well plate format

  • Automated liquid handler

  • Plate reader capable of nephelometry or light scattering

Procedure:

  • Prepare a 96-well plate with a selection of organic solvents.

  • Use an automated liquid handler to dispense a small, precise volume of the stock solution of this compound into each well.

  • The plate is then agitated to mix the contents of the wells.

  • The solubility is assessed by measuring the turbidity or light scattering in each well using a plate reader. The point at which the compound precipitates and causes turbidity indicates its solubility limit.

  • Data is analyzed to rank the solubility of the compound in the different solvents.

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the decision-making process and experimental workflow for determining the solubility of this compound.

Solubility_Workflow start Start: Define Solubility Study Objectives compound Compound: (5-Amino-2,2-dimethyl- 1,3-dioxan-5-yl)methanol start->compound select_solvents Select Organic Solvents (Polar, Aprotic, etc.) compound->select_solvents select_method Select Determination Method select_solvents->select_method gravimetric Isothermal Gravimetric Method select_method->gravimetric Quantitative & Precise hts High-Throughput Screening select_method->hts Qualitative & Fast protocol_grav Execute Gravimetric Protocol: 1. Add excess solute to solvent 2. Equilibrate at constant T 3. Filter supernatant 4. Evaporate solvent 5. Weigh residue gravimetric->protocol_grav protocol_hts Execute HTS Protocol: 1. Prepare solvent plate 2. Add stock solution 3. Agitate and incubate 4. Measure turbidity hts->protocol_hts data_analysis Data Analysis and Calculation (e.g., g/100mL, mol/L) protocol_grav->data_analysis protocol_hts->data_analysis results Tabulate and Report Results data_analysis->results end End: Solubility Profile Established results->end

Caption: Workflow for determining the solubility of the target compound.

Relationship between Molecular Structure and Solubility

This diagram illustrates the key structural features of this compound and how they influence its interaction with polar solvents.

Molecular_Solubility cluster_compound This compound cluster_solvent Polar Solvent (e.g., Water) compound C₇H₁₅NO₃ amino Amino Group (-NH₂) (Hydrogen Bond Donor/Acceptor) hydroxyl Hydroxyl Group (-OH) (Hydrogen Bond Donor/Acceptor) dioxane Dioxane Ring (Polar Ether Linkages) solvent H₂O amino->solvent H-Bonding hydroxyl->solvent H-Bonding dioxane->solvent Dipole-Dipole

Caption: Structural basis for the high polarity and solubility of the compound.

References

In-Depth Technical Guide: Thermal Properties of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and melting point of the chemical compound (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol. The information is tailored for professionals in research, scientific, and drug development fields, with a focus on precise data presentation, detailed experimental methodologies, and clear visual representations of analytical workflows.

Physicochemical Properties

This compound, with the CAS number 53104-32-8, is a versatile building block in organic and medicinal chemistry.[1] Its molecular structure, featuring a dioxane ring with both an amino and a hydroxymethyl group, contributes to its specific physical and chemical characteristics.[2] A summary of its key properties is presented in the table below.

PropertyValueReference
IUPAC Name This compound[3]
CAS Number 53104-32-8[1]
Molecular Formula C₇H₁₅NO₃[1]
Molecular Weight 161.2 g/mol [1]
Melting Point 55-69 °C[2]
Boiling Point 241.5 °C at 760 mmHg[1]
Flash Point 99.8 °C[1]
Density 1.063 g/cm³[1]

Thermal Stability and Melting Point Analysis

The thermal stability and melting point are critical parameters for the handling, storage, and application of chemical compounds, particularly in pharmaceutical development where they can influence formulation and stability.

The reported melting point of this compound is in the range of 55-69 °C.[2] This range may suggest the presence of polymorphic forms or variations based on the method of synthesis and purification.[2] One source indicates a more specific melting point of 55 °C.[1]

Experimental Protocols

The following are detailed, generalized protocols for determining the melting point and thermal stability of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

This method is a common and reliable technique for determining the melting point of a crystalline solid.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)[4]

  • Thermometer (calibrated)

  • Sample of this compound (finely powdered and dry)[5]

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder.[5] If necessary, gently grind the crystals in a mortar.

  • Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the sample will be forced into the tube. Tap the sealed end of the tube on a hard surface to pack the sample down.[6] The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[6]

  • Heating:

    • If the approximate melting point is known, heat the sample rapidly to about 15-20 °C below the expected melting point.[6]

    • Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium is reached.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last solid crystal melts (the end of the melting range).

  • Purity Assessment: A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound. A broad melting range often suggests the presence of impurities.[7]

Thermogravimetric Analysis (TGA)

TGA is used to measure changes in the mass of a sample as a function of temperature or time, providing information on thermal stability and decomposition.[8]

Apparatus and Materials:

  • Thermogravimetric Analyzer (TGA) with a high-precision balance[8]

  • Sample pans (e.g., aluminum or platinum)

  • Sample of this compound (typically 5-10 mg)

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's instructions.

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into the TGA pan.

  • Experimental Parameters:

    • Temperature Program: Set the desired temperature range (e.g., from ambient to 500 °C) and heating rate (e.g., 10 °C/min).

    • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[9]

  • Data Acquisition: Initiate the temperature program and record the sample mass as a function of temperature.

  • Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The derivative of the TGA curve can be used to identify the temperatures of maximum decomposition rates.[8]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and other thermal transitions.[10]

Apparatus and Materials:

  • Differential Scanning Calorimeter (DSC)

  • Sample pans and lids (e.g., aluminum)[10]

  • Crimping press for sealing pans

  • Sample of this compound (typically 2-5 mg)

  • Reference pan (empty, sealed)[10]

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using standard reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh a small sample (2-5 mg) into a DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.[10]

  • Experimental Parameters:

    • Temperature Program: Define the temperature range to be scanned (e.g., from ambient to 100 °C to encompass the melting point) and the heating rate (e.g., 5-10 °C/min).

    • Atmosphere: Maintain an inert atmosphere by purging with nitrogen.

  • Data Acquisition: Place the sample and reference pans in the DSC cell and start the temperature program. The instrument will record the differential heat flow.

  • Data Analysis: The DSC thermogram will show a peak corresponding to the melting of the sample. The onset temperature of the peak is typically taken as the melting point. The area under the peak is proportional to the enthalpy of fusion.[10]

Visualized Workflows

The following diagrams illustrate the logical workflow for the thermal analysis of this compound.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis and Interpretation start Start: Obtain Sample of This compound dry Dry Sample start->dry powder Powderize Sample dry->powder mp Melting Point Determination (Capillary Method) powder->mp tga Thermogravimetric Analysis (TGA) powder->tga dsc Differential Scanning Calorimetry (DSC) powder->dsc mp_data Determine Melting Range and Assess Purity mp->mp_data tga_data Determine Decomposition Temperature and Thermal Stability tga->tga_data dsc_data Determine Melting Point and Enthalpy of Fusion dsc->dsc_data end End: Characterized Thermal Properties mp_data->end Final Report tga_data->end dsc_data->end

Caption: Workflow for Thermal Analysis.

G cluster_0 Decision Logic for Thermal Property Investigation start Is the melting point known? unknown_mp Perform broad range screening (e.g., fast heating rate) start->unknown_mp No known_mp Proceed to precise determination start->known_mp Yes unknown_mp->known_mp precise_mp Determine sharp melting range (slow heating rate) known_mp->precise_mp purity_check Is the melting range sharp? precise_mp->purity_check pure Compound is likely pure. Proceed to TGA/DSC for further characterization. purity_check->pure Yes impure Compound may be impure. Consider purification before further analysis. purity_check->impure No

Caption: Decision Logic for Melting Point Analysis.

References

An In-Depth Technical Guide to (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol, a versatile bifunctional molecule, serves as a valuable building block in organic and medicinal chemistry. This technical guide provides a comprehensive overview of its discovery and history, detailed synthesis protocols, and a thorough characterization of its physicochemical and spectroscopic properties. Furthermore, it explores its current and potential applications, particularly as an intermediate in the synthesis of pharmaceuticals and agrochemicals. While its direct involvement in specific, publicly disclosed drug development pathways remains limited, its structural motifs suggest significant potential for future applications in medicinal chemistry.

Introduction

This compound is a heterocyclic compound featuring a 1,3-dioxane ring system substituted with a gem-dimethyl group at the 2-position, and both an amino and a hydroxymethyl group at the 5-position. Its molecular formula is C7H15NO3.[1][2][3] The presence of a primary amine and a primary alcohol on a sterically defined scaffold makes it an attractive starting material for the synthesis of more complex molecules with potential biological activity. The dioxane ring acts as a protected diol, which can be stable under various reaction conditions and potentially deprotected if needed. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers utilizing it in their synthetic endeavors.

Discovery and History

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

Physicochemical Data
PropertyValueSource(s)
CAS Number 53104-32-8[1][2][3]
Molecular Formula C7H15NO3[1][2][3]
Molecular Weight 161.20 g/mol [1][2]
Appearance White to off-white crystalline powder or solid-
Melting Point 55-69 °C[4]
Boiling Point 241.5 °C at 760 mmHg[1]
Density 1.063 g/cm³[1]
Flash Point 99.8 °C[1]
pKa 14.58 ± 0.10 (Predicted)[1]
Spectroscopic Data
TechniqueDataSource(s)
¹H NMR (400 MHz, CDCl₃) δ 3.80 (d, J = 12.0 Hz, 2H), 3.60 (d, J = 12.0 Hz, 2H), 3.53 (s, 2H), 2.61 (s, 2H), 1.45 (s, 3H), 1.41 (s, 3H)-
¹³C NMR Data not readily available in public sources.-
Infrared (IR) Data not readily available in public sources.-
Mass Spectrometry (MS) Data not readily available in public sources.-

Experimental Protocols

The most common and well-documented synthesis of this compound involves the reaction of 2-amino-2-(hydroxymethyl)propane-1,3-diol (Tris) with 2,2-dimethoxypropane as an acetone source, catalyzed by an acid.

Synthesis from Tris(hydroxymethyl)aminomethane

This procedure details the acid-catalyzed acetalization of Tris with 2,2-dimethoxypropane.

Reaction Scheme:

Materials:

  • Tris(hydroxymethyl)aminomethane (2-amino-2-(hydroxymethyl)propane-1,3-diol)

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Triethylamine

  • Silica gel for column chromatography

  • n-Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve Tris(hydroxymethyl)aminomethane (e.g., 25.2 g, 159 mmol) in anhydrous N,N-dimethylformamide (DMF) (e.g., 180 mL).

  • To this solution, add 2,2-dimethoxypropane (e.g., 21.5 mL, 175 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 1.58 g, 7.93 mmol).

  • Stir the reaction mixture at room temperature for approximately 22 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Neutralize the acid catalyst by adding triethylamine until the solution is basic.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (e.g., 5:1 v/v) as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a colorless solid. A typical reported yield for this reaction is approximately 78%.

Applications in Synthesis

This compound is primarily utilized as a versatile building block in organic synthesis, with its bifunctional nature allowing for a wide range of chemical transformations.[1]

Pharmaceutical and Agrochemical Synthesis

The presence of both a primary amine and a primary hydroxyl group makes this compound a useful intermediate for the synthesis of pharmaceuticals and agrochemicals.[1] The amino group can be readily acylated, alkylated, or used in the formation of heterocycles. The hydroxyl group can be oxidized, esterified, or converted into a leaving group for nucleophilic substitution reactions. The rigid 1,3-dioxane scaffold can be used to control the spatial orientation of these functional groups, which is often crucial for biological activity. While specific examples of commercially available drugs derived from this intermediate are not prevalent in the public domain, it is a common motif in patent literature for the construction of novel chemical entities.

Organic Synthesis

In a broader context, this molecule serves as a chiral or achiral building block for the synthesis of complex organic molecules. The 1,3-dioxane ring can be considered a protected form of a 1,3-diol, which can be deprotected under acidic conditions if desired. This allows for selective reactions at the amino and hydroxyl groups while the diol is masked.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G cluster_reactants Reactants & Solvent cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product Tris Tris(hydroxymethyl)aminomethane Stir Stir at Room Temperature (approx. 22 hours) Tris->Stir DMP 2,2-Dimethoxypropane DMP->Stir pTsOH p-TsOH·H₂O (Catalyst) pTsOH->Stir DMF DMF (Solvent) DMF->Stir Dilute Dilute with Ethyl Acetate Stir->Dilute Neutralize Neutralize with Triethylamine Dilute->Neutralize Concentrate Concentrate under Reduced Pressure Neutralize->Concentrate Column Silica Gel Column Chromatography (n-Hexane/Ethyl Acetate) Concentrate->Column Product This compound Column->Product

Caption: Synthesis workflow for this compound.

Potential Derivatization Pathways

The following diagram illustrates the potential for derivatization of the amino and hydroxyl functional groups of the title compound.

G cluster_amino Amino Group Derivatization cluster_hydroxyl Hydroxyl Group Derivatization Core This compound Acylation Acylation Core->Acylation Alkylation Alkylation Core->Alkylation Heterocycle Heterocycle Formation Core->Heterocycle Oxidation Oxidation Core->Oxidation Esterification Esterification Core->Esterification Substitution Nucleophilic Substitution Core->Substitution

Caption: Potential derivatization pathways for the core molecule.

Conclusion

This compound is a readily accessible and synthetically versatile building block. Its straightforward synthesis from inexpensive starting materials, coupled with the presence of two distinct and reactive functional groups on a stable heterocyclic core, ensures its continued utility in organic and medicinal chemistry. While a clear, direct lineage to a marketed drug is not apparent from public data, its structural features are highly relevant to the construction of compound libraries for drug discovery. This technical guide serves as a foundational resource for researchers looking to employ this valuable intermediate in their synthetic campaigns. Further research into the biological activities of its derivatives could unveil novel therapeutic applications.

References

Unlocking Potential: A Technical Guide to the Research Applications of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol , a chiral amino alcohol derivative, stands as a versatile building block with significant untapped potential in organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a protected diol and a primary amine on a quaternary center, offers a gateway to a diverse array of complex molecules. This guide provides an in-depth analysis of its chemical properties, potential research applications, and detailed hypothetical experimental protocols, positioning it as a valuable tool for innovation in drug discovery and materials science.

Core Chemical and Physical Properties

This compound, with the CAS number 53104-32-8, is a stable, crystalline solid at room temperature.[1] The presence of both an amino group and a hydroxymethyl group suggests the potential for hydrogen bonding, which can influence its interactions with biological macromolecules.[1] The dioxane ring serves as a protecting group for the 1,3-diol of the parent molecule, serinol, allowing for selective reactions at the amino and primary alcohol functionalities.

PropertyValueReference(s)
Molecular Formula C₇H₁₅NO₃[2]
Molecular Weight 161.20 g/mol [2]
CAS Number 53104-32-8[2]
Melting Point 55-69 °C[1]
Boiling Point 241.5 °C at 760 mmHg (Predicted)[2]
Density 1.063 g/cm³ (Predicted)[2]
LogP 0.15940 (Predicted)[1]
pKa 14.58 ± 0.10 (Predicted)[2]

Potential Research Applications

The unique structural features of this compound make it a promising candidate for several research and development areas.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The core structure of this compound is closely related to serinol (2-amino-1,3-propanediol), a precursor for various pharmaceuticals, including the antibiotic chloramphenicol and X-ray contrast agents.[3][4] Serinol derivatives, particularly sphingosines, are crucial second messengers in eukaryotes, involved in regulating cell growth, apoptosis, and stress responses.[3]

a) Sphingosine-1-Phosphate (S1P) Receptor Agonists:

Recent research has highlighted the importance of S1P1 receptor agonists in the treatment of autoimmune diseases like multiple sclerosis.[5] These agonists function by inducing S1P1 receptor internalization, leading to the sequestration of lymphocytes in lymph nodes.[5] Serinolamides, derived from serinol, have been investigated as S1P1 receptor agonists.[5] this compound provides a rigid, protected serinol backbone that can be strategically elaborated to synthesize novel S1P1 receptor modulators.

b) Chiral Ligands for Asymmetric Synthesis:

Chiral amino alcohols are a privileged class of ligands for asymmetric catalysis, enabling the stereoselective synthesis of enantiomerically pure compounds, a critical aspect of modern drug development.[6][7] The defined stereochemistry of this compound makes it an excellent starting material for the synthesis of novel chiral ligands for a variety of asymmetric transformations, such as the addition of organozinc reagents to aldehydes.[7]

Organic Synthesis: A Versatile Building Block

The presence of three distinct functional groups (primary amine, primary alcohol, and a protected diol) in this compound allows for a high degree of synthetic flexibility. This makes it a valuable intermediate for the construction of complex molecular architectures.[2] The acetonide protecting group for the 1,3-diol can be readily removed under acidic conditions, unmasking the diol for further functionalization.

Experimental Protocols (Hypothetical)

While specific experimental data for this compound is limited in publicly available literature, the following protocols are proposed based on established methodologies for similar serinol derivatives.

Protocol 1: Synthesis of a Novel N-Acylated Derivative

This protocol describes the N-acylation of this compound, a key step towards the synthesis of potential S1P1 receptor agonists.

Materials:

  • This compound

  • Acyl chloride (e.g., Lauroyl chloride)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-acylated derivative.

Protocol 2: Deprotection of the Acetonide Group

This protocol outlines the removal of the 2,2-dimethyl-1,3-dioxane protecting group to yield the free 2-amino-2-(hydroxymethyl)propane-1,3-diol derivative.

Materials:

  • N-Acylated-(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol derivative

  • 4 M HCl in 1,4-dioxane

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve the N-acylated derivative (1.0 eq) in methanol in a round-bottom flask.

  • Add a solution of 4 M HCl in 1,4-dioxane (4.0 eq) to the stirred solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the deprotected product.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the pure deprotected amino diol derivative.

Visualizing Potential: Signaling Pathways and Workflows

To further illustrate the potential research applications, the following diagrams, created using the DOT language, depict a hypothetical signaling pathway and a synthetic workflow.

G S1P S1P S1P1R S1P1 Receptor S1P->S1P1R G_protein G-protein activation S1P1R->G_protein Activates Internalization Receptor Internalization & Degradation S1P1R->Internalization Undergoes Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) G_protein->Downstream Initiates Lymphocyte Lymphocyte Egress from Lymph Nodes (Inhibited) Internalization->Lymphocyte

Caption: Hypothetical S1P1 Receptor Signaling Pathway.

G start (5-Amino-2,2-dimethyl- 1,3-dioxan-5-yl)methanol step1 N-Acylation (Protocol 1) start->step1 intermediate1 N-Acyl Derivative step1->intermediate1 step2 Deprotection (Protocol 2) intermediate1->step2 intermediate2 Serinolamide Analog step2->intermediate2 step3 Biological Screening (e.g., S1P1R Internalization Assay) intermediate2->step3 end Lead Compound Identification step3->end

Caption: Workflow for Novel S1P1 Agonist Synthesis.

Conclusion

This compound represents a promising, yet under-explored, chemical entity. Its structural relationship to the biologically significant serinol, combined with its versatile synthetic handles, makes it an attractive starting point for the development of novel pharmaceuticals and chiral catalysts. The proposed applications and experimental frameworks in this guide are intended to stimulate further research into this valuable compound, paving the way for future discoveries in drug development and beyond. Further investigation into its reactivity and biological activity is highly encouraged to fully unlock its potential.

References

Predicted Biological Activity of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the predicted biological activities of derivatives of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol. While direct experimental data on this specific scaffold is limited, analysis of structurally related 1,3-dioxane derivatives suggests a range of potential pharmacological activities. These include modulation of central nervous system (CNS) receptors, circumvention of multidrug resistance in cancer cells, and potential antimicrobial and anti-inflammatory effects. This document provides a comprehensive overview of these predicted activities, supported by quantitative data from analogous compounds, detailed experimental protocols for in vitro and in vivo validation, and visualizations of relevant biological pathways and experimental workflows. The information herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this novel chemical space.

Predicted Biological Activities

The unique structural features of this compound, specifically the presence of a primary amino group and a hydroxyl group on a rigid dioxane core, suggest potential interactions with various biological targets. Computational models have predicted potential antimicrobial and anti-inflammatory activities for the parent compound. Furthermore, extensive research on other substituted 1,3-dioxane derivatives has revealed a diverse pharmacological landscape, providing a strong basis for predicting the biological activities of novel derivatives.

Modulation of Central Nervous System Receptors

Derivatives of 1,3-dioxane have been identified as potent and selective ligands for several CNS receptors, suggesting that novel analogs of this compound could be developed as neuromodulatory agents.

Certain 2,4-disubstituted 1,3-dioxanes have demonstrated high affinity for sigma-1 (σ1) receptors, which are implicated in a variety of neurological conditions. These compounds have shown selectivity over sigma-2 (σ2) receptors and the phencyclidine (PCP) binding site of the NMDA receptor.

While selectivity for sigma receptors is often observed, some 1,3-dioxane derivatives have shown moderate affinity for the PCP binding site of the NMDA receptor. This suggests a potential for developing dual-activity ligands or selectively targeting NMDA receptor subtypes.

The 1,3-dioxane scaffold has been successfully utilized to develop potent and selective agonists for the 5-HT1A serotonin receptor. These compounds have exhibited anxiolytic, antidepressant, and antinociceptive properties in preclinical models.

Table 1: In Vitro Binding Affinities of Representative 1,3-Dioxane Derivatives for CNS Receptors

Compound ClassTargetRadioligandKi (nM)Reference
2,4-disubstituted 1,3-dioxanesσ1 Receptor--INVALID-LINK---pentazocine6.0 - 164[1]
2,4-disubstituted 1,3-dioxanesNMDA Receptor (PCP site)[3H]MK-801524 - 731[1]
2,2-diphenyl-1,3-dioxane derivatives5-HT1A Receptor[3H]8-OH-DPAT~1.4 - 4.2[2][3]
Overcoming Multidrug Resistance (MDR) in Cancer

Derivatives of 1,3-dioxane have been investigated as modulators of P-glycoprotein (P-gp), a key transporter protein responsible for multidrug resistance in cancer cells. These compounds have been shown to resensitize resistant cancer cells to chemotherapeutic agents.

Antimicrobial and Anti-inflammatory Activity

Computational predictions suggest that the core structure of this compound possesses inherent antimicrobial and anti-inflammatory properties. The presence of amino and hydroxyl groups provides opportunities for hydrogen bonding and interactions with microbial enzymes or inflammatory signaling proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments to validate the predicted biological activities of this compound derivatives.

In Vitro Cytotoxicity and Proliferation Assays

These assays are fundamental for determining the effect of novel compounds on cell viability and growth.

Protocol 2.1.1: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells in a 96-well plate at an optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.01 nM to 100 µM) and treat the cells for 48-72 hours. Include a vehicle control (e.g., DMSO).[4]

  • MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

  • Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.[5][6]

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Add Serial Dilutions of Test Compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate D->E F Solubilize Formazan E->F G Measure Absorbance F->G

MTT Assay Experimental Workflow
CNS Receptor Binding and Functional Assays

This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand with known affinity for the σ1 receptor.[1][2][3]

  • Membrane Preparation: Prepare membrane homogenates from guinea pig liver or cells expressing the σ1 receptor.[2][7]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, --INVALID-LINK---pentazocine (radioligand), and varying concentrations of the test compound.

  • Incubation: Incubate the plate to allow for binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound and calculate the inhibitory constant (Ki).

G cluster_pathway Sigma-1 Receptor Signaling ER Endoplasmic Reticulum MAM Mitochondria-Associated Membrane ER->MAM Sigma1 Sigma-1 Receptor MAM->Sigma1 association BiP BiP Chaperone Sigma1->BiP bound ClientProteins Client Proteins (e.g., Ion Channels) Sigma1->ClientProteins interacts with Ligand Agonist Ligand Ligand->Sigma1 activates Downstream Downstream Signaling (e.g., Ca2+ Mobilization) ClientProteins->Downstream modulates

Simplified Sigma-1 Receptor Signaling Pathway

This assay detects ligand activity at the NMDA receptor-associated glycine site by measuring the displacement of a channel-blocking radioligand.[8][9]

  • Membrane Preparation: Prepare synaptic membranes from rat forebrain.

  • Assay Setup: Combine membrane preparations with --INVALID-LINK--MK-801 and varying concentrations of the test compound in the presence of glutamate and glycine.

  • Incubation, Filtration, and Quantification: Follow steps similar to the sigma-1 receptor binding assay.

This assay measures the agonistic activity of a compound by quantifying the activation of G-proteins coupled to the 5-HT1A receptor.[10][11][12]

  • Membrane Preparation: Prepare membranes from rat hippocampus or cells expressing the 5-HT1A receptor.[12]

  • Assay Setup: In a 96-well plate, combine membranes, [35S]GTPγS, GDP, and varying concentrations of the test compound.

  • Incubation: Incubate the plate to allow for G-protein activation and binding of [35S]GTPγS.

  • Filtration and Quantification: Separate bound and free [35S]GTPγS by filtration and measure radioactivity.

  • Data Analysis: Determine the EC50 and maximal effect (Emax) of the test compound.

P-glycoprotein (P-gp) Transport Assay

This assay evaluates the ability of a compound to inhibit or act as a substrate for the P-gp efflux pump.[13][14][15][16][17]

  • Cell Culture: Culture P-gp-overexpressing cells (e.g., MDCK-MDR1) on permeable supports to form a polarized monolayer.[16]

  • Transport Study: Add a known fluorescent P-gp substrate (e.g., daunorubicin) to either the apical or basolateral side of the monolayer, with or without the test compound.[15]

  • Sampling: At various time points, collect samples from the opposite chamber.

  • Quantification: Measure the concentration of the fluorescent substrate in the samples using a fluorescence plate reader.

  • Data Analysis: Calculate the efflux ratio to determine if the test compound is a P-gp substrate or inhibitor.

G cluster_workflow P-glycoprotein Transport Assay Workflow A Culture P-gp-overexpressing cells on permeable supports B Add fluorescent P-gp substrate +/- test compound A->B C Incubate and collect samples from opposite chamber B->C D Measure fluorescence C->D E Calculate efflux ratio D->E

P-glycoprotein Transport Assay Workflow
Antimicrobial Activity Assays

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[18][19][20]

  • Preparation: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Add a standardized suspension of the target microorganism to each well.

  • Incubation: Incubate the plate under conditions suitable for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity Assays

This in vitro assay assesses the ability of a compound to prevent heat-induced denaturation of egg albumin, a hallmark of inflammation.[21]

  • Reaction Mixture: Prepare a mixture containing egg albumin solution, phosphate-buffered saline, and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixtures at 37°C followed by heating at 70°C.

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 280 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation.

G cluster_pathway NF-κB Signaling Pathway in Inflammation Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes induces

Canonical NF-κB Signaling Pathway
In Vivo Behavioral Assays

This test is used to assess anxiety-like behavior in rodents and is sensitive to anxiolytic drugs.[22][23][24]

  • Apparatus: An elevated maze with two open and two closed arms.

  • Procedure: Place the animal in the center of the maze and allow it to explore for a set period.

  • Data Collection: Record the time spent in and the number of entries into the open and closed arms.

  • Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.

This test is a common screening tool for potential antidepressant compounds.[24][25]

  • Apparatus: A cylinder filled with water.

  • Procedure: Place the animal in the water-filled cylinder from which it cannot escape.

  • Data Collection: Record the duration of immobility during the test session.

  • Analysis: A decrease in the duration of immobility is indicative of an antidepressant-like effect.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the biological activities of structurally related 1,3-dioxane derivatives, these new compounds are predicted to exhibit a range of pharmacological effects, including modulation of CNS receptors, circumvention of multidrug resistance, and antimicrobial and anti-inflammatory properties. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these predicted activities. Further synthesis and biological screening of a focused library of this compound derivatives are warranted to fully elucidate their therapeutic potential.

References

The Pivotal Role of the 1,3-Dioxane Ring in the Predicted Biological Activity of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol is a heterocyclic organic compound featuring a 1,3-dioxane core functionalized with both an amino and a hydroxymethyl group. While specific biological activity data for this compound is not extensively documented in publicly available literature, its structural motifs suggest significant potential in medicinal chemistry. This technical guide synthesizes the available information on this compound and extrapolates the likely contribution of its 1,3-dioxane ring to its predicted activity by examining structurally related compounds. This document will explore the physicochemical properties, potential therapeutic applications, and the critical role of the dioxane scaffold in receptor interaction and bioavailability. Furthermore, it outlines hypothetical experimental protocols for the biological characterization of this molecule.

Introduction to this compound

This compound is a unique molecule that combines a rigid dioxane ring system with two key functional groups: a primary amine and a primary alcohol.[1] This combination makes it a versatile building block in organic synthesis, with potential applications in the development of novel pharmaceuticals and agrochemicals.[2] Computational models have predicted that compounds with similar structures may exhibit antimicrobial and anti-inflammatory activities.[1] The presence of both an amino and a hydroxyl group suggests the potential for hydrogen bonding, which can significantly influence its interactions with biological macromolecules.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential pharmacokinetic and pharmacodynamic behavior.

PropertyValueReference
CAS Number 53104-32-8[3][4]
Molecular Formula C₇H₁₅NO₃[1][3][4]
Molecular Weight 161.20 g/mol [3][4]
IUPAC Name This compound[3]
SMILES CC1(OCC(CO1)(CO)N)C[3]
Predicted LogP -1.3[3]
Melting Point 55-69 °C[1]

The Role of the 1,3-Dioxane Ring: A Gateway to Biological Activity

While direct experimental evidence for the biological activity of this compound is limited, the 1,3-dioxane scaffold is a well-established pharmacophore in a variety of therapeutic agents. The dioxane ring serves several critical functions:

  • Structural Rigidity and Conformational Control: The chair-like conformation of the dioxane ring provides a rigid scaffold that can orient substituents in a precise three-dimensional arrangement. This is crucial for optimal binding to biological targets.

  • Hydrogen Bonding Capabilities: The two oxygen atoms within the dioxane ring are potential hydrogen bond acceptors. This can facilitate anchoring of the molecule within a receptor's binding pocket, thereby enhancing affinity and selectivity.

  • Modulation of Physicochemical Properties: The dioxane moiety can influence the solubility, lipophilicity, and metabolic stability of a molecule. The inclusion of this heterocyclic system can improve bioavailability compared to more lipophilic carbocyclic analogs.[1]

  • Bioisosteric Replacement: The dioxane ring can act as a bioisostere for other cyclic structures, such as tetrahydropyran or cyclohexane rings, potentially offering advantages in terms of synthesis, stability, or patentability.

Evidence from Structurally Related 1,3-Dioxane Derivatives

Numerous studies have demonstrated the importance of the 1,3-dioxane ring in the activity of various drug candidates:

  • Sigma (σ) Receptor Ligands: A series of 4-aminobutyl substituted 1,3-dioxanes have been shown to be potent ligands for the σ₁ receptor, which is implicated in neuropathic pain and cancer. The stereochemistry and substitution pattern on the dioxane ring are critical for high affinity and selectivity.

  • 5-HT₁A Receptor Agonists: Certain (2,2-diphenyl-1,3-dioxan-5-yl)methyl derivatives have been identified as highly potent and selective full agonists of the 5-HT₁A receptor, exhibiting anxiolytic, antidepressant, and anti-nociceptive activity in vivo.[5]

  • PPARα Agonists: A class of 1,3-dioxane-2-carboxylic acid derivatives has been developed as subtype-selective peroxisome proliferator-activated receptor alpha (PPARα) agonists, which are promising for the treatment of metabolic disorders in type 2 diabetes.[6]

  • Multidrug Resistance (MDR) Modulators: Novel 2,2-diphenyl-1,3-dioxane derivatives have been synthesized and shown to be effective modulators of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer.[7]

  • Microtubule-Binding Agents: In a study of analogs of the marine macrolide (–)-zampanolide, a dioxane ring was successfully used to replace the natural tetrahydropyran moiety without a loss of microtubule-binding affinity or antiproliferative activity.

These examples underscore the versatility of the 1,3-dioxane scaffold in drug design and suggest that this compound likely possesses unexplored biological activities.

Hypothetical Experimental Workflow for Biological Characterization

To elucidate the biological activity of this compound, a systematic experimental approach is required. The following workflow is proposed as a starting point for investigation.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation and SAR cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: In Vivo Evaluation A Compound Synthesis and Purification B Broad-Spectrum Phenotypic Screening (e.g., antimicrobial, cytotoxic assays) A->B Test Compound C Initial Target-Based Screening (e.g., GPCRs, kinases, ion channels) A->C Test Compound D Dose-Response Studies (IC50/EC50) B->D Identified Hits C->D E Synthesis of Analogs (Structure-Activity Relationship) D->E Validated Hits F Orthogonal Assays D->F E->D Feedback Loop G Target Deconvolution (e.g., proteomics, genetic screens) F->G Confirmed Hits H Signaling Pathway Analysis (e.g., Western blot, reporter assays) G->H I In Vitro ADME/Tox Profiling H->I J Animal Model of Disease I->J Lead Candidate SAR_model cluster_0 Core Scaffold cluster_1 Potential Modifications cluster_2 Predicted Impact on Activity Core This compound Mod1 R1: Amino Group (alkylation, acylation) Core->Mod1 Mod2 R2: Hydroxymethyl Group (oxidation, esterification, etherification) Core->Mod2 Mod3 R3: Dioxane Ring (substitution at C2, C4, C6) Core->Mod3 Mod4 R4: Gem-dimethyl Group (variation of alkyl groups) Core->Mod4 Impact1 Altered Receptor Binding and Selectivity Mod1->Impact1 Impact2 Modified Pharmacokinetics (solubility, metabolism) Mod1->Impact2 Impact3 Changes in Potency Mod1->Impact3 Mod2->Impact1 Mod2->Impact2 Mod2->Impact3 Mod3->Impact1 Mod3->Impact3 Mod4->Impact2

References

Methodological & Application

Synthesis of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol, a versatile building block in medicinal chemistry and organic synthesis.[1][2] The protocols outlined below offer two distinct and effective routes to the target compound, catering to different starting material availability and experimental setups. All quantitative data is summarized for clarity, and experimental procedures are described in detail.

Data Presentation

ParameterRoute 1Route 2
Starting MaterialTris(hydroxymethyl)aminomethane(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methanol
Key TransformationAcetalizationNitro group reduction
Reagents2,2-Dimethoxypropane, p-TsOH·H₂ORaney® Nickel, Hydrogen gas
SolventAnhydrous DMFMethanol
Yield78%High (expected)
PurityHigh after chromatographyHigh after filtration and crystallization
Product Characterization
Molecular FormulaC₇H₁₅NO₃C₇H₁₅NO₃
Molecular Weight161.20 g/mol [3]161.20 g/mol [3]
Melting Point55 °C[2]55 °C[2]
Boiling Point241.5 °C at 760 mmHg[2]241.5 °C at 760 mmHg[2]
Spectroscopic Data
¹H NMRData not available in search resultsData not available in search results
¹³C NMRData not available in search resultsData not available in search results
IRData available but not retrieved[3]Data available but not retrieved[3]
Mass Spec (GC-MS)Data available but not retrieved[3]Data available but not retrieved[3]

Experimental Protocols

Two primary synthetic routes are detailed below. Route 1 offers a straightforward approach from a commercially available amino triol. Route 2 provides a pathway via the reduction of a nitro-substituted intermediate.

Route 1: Synthesis from Tris(hydroxymethyl)aminomethane

This protocol involves the acid-catalyzed acetalization of tris(hydroxymethyl)aminomethane with 2,2-dimethoxypropane to form the dioxane ring.

Materials:

  • Tris(hydroxymethyl)aminomethane

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine

  • Ethyl acetate

  • n-Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve tris(hydroxymethyl)aminomethane (1.0 eq) in anhydrous DMF.

  • Reagent Addition: To the stirred solution, add 2,2-dimethoxypropane (1.1 eq) followed by a catalytic amount of p-TsOH·H₂O (0.05 eq) under a nitrogen atmosphere.

  • Reaction: Stir the mixture at room temperature for 22 hours.

  • Workup: Quench the reaction by adding triethylamine. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent to yield this compound as the final product.

Route 2: Synthesis via Reduction of (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methanol

This method involves the catalytic hydrogenation of the nitro-substituted dioxane precursor to the desired amino alcohol.

Materials:

  • (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methanol

  • Raney® Nickel (50% slurry in water)

  • Methanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Catalyst Preparation: In a suitable hydrogenation vessel, add a slurry of Raney® Nickel in methanol.

  • Reaction Setup: Add a solution of (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methanol in methanol to the vessel.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to approximately 50 psi and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by observing the uptake of hydrogen and by thin-layer chromatography (TLC).

  • Workup: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by crystallization or chromatography if necessary.

Visualizations

The following diagrams illustrate the logical flow of the synthetic protocols described.

Synthesis_Route_1 start Tris(hydroxymethyl)aminomethane + 2,2-Dimethoxypropane reaction Acetalization (p-TsOH·H₂O, DMF, RT, 22h) start->reaction workup Quench (Triethylamine) Solvent Removal reaction->workup purification Silica Gel Chromatography (n-Hexane/Ethyl Acetate) workup->purification product This compound purification->product Synthesis_Route_2 start (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methanol reaction Catalytic Hydrogenation (Raney® Ni, H₂, Methanol, RT) start->reaction workup Catalyst Filtration (Celite®) Solvent Removal reaction->workup product This compound workup->product

References

One-Pot Synthesis of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the one-pot synthesis of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol, a valuable bifunctional building block in organic and medicinal chemistry. The synthesis involves the acid-catalyzed acetalization of 2-Amino-2-(hydroxymethyl)-1,3-propanediol (Tris) with an acetone equivalent. This method offers a straightforward and efficient route to the target compound, protecting two of the three hydroxyl groups and the amino group within a 1,3-dioxane ring structure. This application note includes a detailed experimental protocol, a summary of reaction parameters, and a visual representation of the experimental workflow.

Introduction

This compound is a versatile synthetic intermediate possessing both a primary amine and a primary hydroxyl group.[1] The 2,2-dimethyl-1,3-dioxane moiety serves as a protective group for the 1,3-diol functionality of the parent molecule, 2-Amino-2-(hydroxymethyl)-1,3-propanediol, also known as Tris.[2][3] This selective protection allows for sequential chemical modifications at the amino and hydroxyl groups, making it a valuable precursor in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds.[1] The one-pot synthesis described herein provides a practical and accessible method for the preparation of this key intermediate. The reaction proceeds via an acid-catalyzed reaction between Tris and an acetone source, such as 2,2-dimethoxypropane, to form the cyclic acetal.[4]

Reaction Scheme

The synthesis of this compound from 2-Amino-2-(hydroxymethyl)-1,3-propanediol is depicted below:

Figure 1: Reaction scheme for the one-pot synthesis.

reaction_scheme cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Tris 2-Amino-2-(hydroxymethyl)-1,3-propanediol Product This compound Tris->Product + Acetone_source 2,2-Dimethoxypropane Acetone_source->Product Catalyst p-Toluenesulfonic acid Catalyst->Product (catalytic)

Caption: One-pot synthesis of the target compound.

Experimental Protocol

This protocol is based on established methods for the formation of 1,3-dioxanes from 1,3-diols and ketone sources.[4][5]

Materials:

  • 2-Amino-2-(hydroxymethyl)-1,3-propanediol (Tris)

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware

  • Chromatography column

Procedure:

  • To a solution of 2-Amino-2-(hydroxymethyl)-1,3-propanediol (1 equivalent) in N,N-dimethylformamide, add 2,2-dimethoxypropane (1.16 equivalents).[4]

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.03 equivalents).[4]

  • Stir the reaction mixture at room temperature for 24 hours.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the catalyst by adding triethylamine (0.5 equivalents) to the mixture.[4]

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude residue can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure product.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes based on analogous syntheses of 1,3-dioxanes.[4] Actual yields may vary depending on the specific reaction scale and conditions.

ParameterValue/RangeReference
Starting Material 2-Amino-2-(hydroxymethyl)-1,3-propanediol[4]
Reagent 2,2-Dimethoxypropane[4]
Catalyst p-Toluenesulfonic acid monohydrate[4]
Solvent N,N-Dimethylformamide (DMF)[4]
Reaction Temperature Room Temperature[4]
Reaction Time ~24 hours[4]
Typical Yield 40-60% (estimated based on similar reactions)[4]

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

experimental_workflow A Dissolve Tris in DMF B Add 2,2-Dimethoxypropane A->B C Add p-TsOH Catalyst B->C D Stir at Room Temperature (24h) C->D E Quench with Triethylamine D->E F Solvent Evaporation E->F G Purification by Column Chromatography F->G H Characterization of Product G->H

Caption: Experimental workflow for the synthesis.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • N,N-Dimethylformamide is a skin and respiratory irritant; handle with care.

  • Triethylamine is corrosive and has a strong odor.

  • Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed information.

Conclusion

The one-pot synthesis of this compound presented here offers a reliable and efficient method for accessing this important synthetic building block. The protocol is straightforward and utilizes readily available starting materials and reagents. This application note provides the necessary details for researchers to successfully implement this procedure in their own laboratories for applications in drug discovery and organic synthesis.

References

The Untapped Potential: (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol, a chiral building block derived from serinol, presents a unique structural motif with potential applications in organic synthesis. While its role as a versatile precursor in the pharmaceutical and agrochemical industries is recognized, its application as a chiral auxiliary in asymmetric synthesis is not yet documented in peer-reviewed literature. This document provides an overview of the compound's synthesis and explores its theoretical potential as a chiral auxiliary, alongside generalized protocols relevant to the field.

Introduction to this compound

This compound is a bifunctional organic compound featuring a primary amine and a primary alcohol.[1] Its rigid dioxane backbone and defined stereochemistry, inherited from its precursor, make it an interesting candidate for applications in stereoselective synthesis. The compound is typically synthesized from 2-amino-1,3-propanediol (serinol), a readily available and biocompatible starting material.[2][3]

Synthesis Protocol

The synthesis of this compound is generally achieved through the condensation of serinol with acetone or an acetone equivalent, which protects the 1,3-diol functionality as a dimethyl acetal. This straightforward procedure yields the target compound, which can then be used in further synthetic transformations.

General Workflow for the Synthesis of this compound

A Starting Material: Serinol (2-amino-1,3-propanediol) C Reaction: Acid-catalyzed condensation A->C B Reagent: Acetone or 2,2-Dimethoxypropane B->C D Product: This compound C->D Formation of Dioxane Ring E Purification: Distillation or Crystallization D->E F Final Product E->F

Caption: Synthesis of this compound.

Application as a Chiral Auxiliary: A Theoretical Perspective

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product.

While no specific applications of this compound as a chiral auxiliary have been reported, its structure suggests potential for such a role. The primary amine could be acylated with a prochiral substrate, and the rigid dioxane structure could then sterically hinder one face of the molecule, directing the approach of a reagent to the opposite face.

Hypothetical Workflow for the Application as a Chiral Auxiliary

sub Prochiral Substrate attach Attachment of Auxiliary (e.g., Amide bond formation) sub->attach aux This compound (Chiral Auxiliary) aux->attach diastereomer Chiral Substrate-Auxiliary Adduct (Diastereomerically Pure) attach->diastereomer reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) diastereomer->reaction new_diastereomer Product-Auxiliary Adduct (New Stereocenter) reaction->new_diastereomer cleavage Cleavage of Auxiliary new_diastereomer->cleavage product Enantiomerically Enriched Product cleavage->product recycle Recovered Auxiliary cleavage->recycle

Caption: General workflow of a chiral auxiliary in asymmetric synthesis.

Future Outlook

The lack of published data on the use of this compound as a chiral auxiliary suggests an unexplored area of research. Future studies could investigate its efficacy in various asymmetric transformations, such as diastereoselective alkylations, aldol reactions, or Diels-Alder reactions. Such research would require the development of specific protocols for its attachment to and cleavage from substrates, as well as a thorough analysis of the diastereomeric and enantiomeric excesses achieved.

Conclusion

This compound is a readily accessible chiral molecule with the structural features necessary for a potential chiral auxiliary. However, to date, its application in this capacity has not been reported in the scientific literature. The information presented here is intended to provide a foundation for future research into the stereoselective applications of this promising compound. Researchers and drug development professionals are encouraged to explore its potential in asymmetric synthesis.

References

Application of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol in Peptide Synthesis: A Theoretical Framework and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol is a unique chiral building block containing a primary amine, a primary alcohol, and a protected diol in the form of a dimethyl ketal.[1][2] While its use is established in the pharmaceutical and agrochemical industries as a versatile synthetic intermediate, its direct application in peptide synthesis is not extensively documented in publicly available literature.[1] However, its structural features present intriguing possibilities for the synthesis of modified peptides with novel properties. The presence of a primary amine allows for its incorporation into a peptide backbone, while the protected diol and the primary hydroxyl group offer sites for post-synthesis modifications or for influencing peptide conformation and solubility.

This document provides a theoretical framework and a set of detailed, hypothetical protocols for the application of this compound in peptide synthesis. These methodologies are based on well-established principles of solid-phase peptide synthesis (SPPS) and are intended to serve as a foundational guide for researchers looking to explore the potential of this and similar building blocks.

Proposed Application 1: As a Non-Natural Amino Acid Analogue for Peptide Backbone Modification

The core concept for this application is to treat this compound as a non-natural amino acid analogue. To be incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS), its primary amine must first be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. The resulting Fmoc-protected building block can then be introduced into the peptide chain. The 1,3-dioxane moiety acts as a protecting group for a 1,3-diol, which can be deprotected under acidic conditions during the final cleavage step, yielding a peptide with a unique geminal amino-alcohol-diol modification. Such a modification could impart increased hydrophilicity and unique conformational constraints to the peptide.

Protocol 1: Synthesis of Fmoc-(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

This protocol describes the N-terminal protection of this compound with an Fmoc group, a prerequisite for its use in Fmoc-SPPS.

Table 1: Reagents and Materials for Fmoc Protection

Reagent/MaterialPurpose
This compoundStarting material
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)Fmoc-protecting agent
Sodium Bicarbonate (NaHCO₃)Base
1,4-DioxaneOrganic solvent
WaterAqueous solvent
Dichloromethane (DCM)Extraction solvent
Saturated Sodium Chloride (Brine)Washing agent
Anhydrous Sodium Sulfate (Na₂SO₄)Drying agent
Magnetic stirrer and stir barFor mixing
Round-bottom flaskReaction vessel
Separatory funnelFor extraction
Rotary evaporatorFor solvent removal

Methodology:

  • Dissolve this compound (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0°C in an ice bath.

  • Add Fmoc-OSu (1.05 equivalents) portion-wise to the stirred solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and extract with dichloromethane (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to yield the crude product.

  • Purify the product by flash column chromatography on silica gel to obtain pure Fmoc-(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol.

Fmoc_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_compound This compound dissolve Dissolve in Dioxane/aq. NaHCO3 start_compound->dissolve fmoc_osu Fmoc-OSu fmoc_osu->dissolve react React at 0°C to RT dissolve->react extract Extract with DCM react->extract purify Purify by Chromatography extract->purify end_product Fmoc-protected Building Block purify->end_product

Fmoc protection of the building block.
Protocol 2: Incorporation into a Peptide Sequence via SPPS

This protocol outlines the incorporation of the Fmoc-protected building block into a peptide chain on a solid support.

Table 2: Reagents and Materials for SPPS

Reagent/MaterialPurpose
Rink Amide ResinSolid support for C-terminal amide peptides
Fmoc-protected amino acidsStandard building blocks for peptide synthesis
Fmoc-(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanolThe non-natural building block
HBTU/HATUCoupling reagent
N,N-Diisopropylethylamine (DIPEA)Base for coupling reaction
20% Piperidine in DMFFmoc deprotection solution
N,N-Dimethylformamide (DMF)SPPS solvent
Dichloromethane (DCM)Washing solvent
Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)For cleavage from resin and removal of side-chain protecting groups
Cold Diethyl EtherFor peptide precipitation
SPPS reaction vesselReaction vessel

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in an SPPS reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin (or the N-terminal amino acid of the growing peptide chain) by treating with 20% piperidine in DMF twice (5 min and 15 min).

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Coupling: a. In a separate vial, pre-activate Fmoc-(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol (3 equivalents) with HBTU/HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes. b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for 2-4 hours. Monitor the reaction using a Kaiser test (a negative test indicates complete coupling).

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This step will cleave the peptide from the resin, remove acid-labile side-chain protecting groups, and simultaneously deprotect the 1,3-dioxane to the corresponding diol. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. f. Dry the crude peptide under vacuum.

  • Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow start Start with Resin-Bound Peptide (or free resin) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Couple Fmoc-Building Block (HBTU/DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 cycle Repeat for next Amino Acid wash2->cycle cycle->deprotection Continue Chain final_cleavage Final Cleavage & Deprotection (TFA Cocktail) cycle->final_cleavage End of Synthesis purification Purify Peptide (RP-HPLC) final_cleavage->purification

SPPS workflow for incorporation.

Proposed Application 2: As a C-terminal Peptide Modifier or Linker

The primary amine of this compound can be used to modify the C-terminus of a peptide through an amide bond formation. This could be useful for introducing a handle for further derivatization via the primary hydroxyl group or for creating peptides with altered pharmacokinetic properties. This approach is typically performed in solution phase after the peptide has been synthesized and cleaved from the resin, but with its C-terminal carboxyl group protected.

Protocol 3: C-terminal Amidation of a Peptide in Solution

This protocol describes the coupling of the building block to the C-terminus of a protected peptide.

Table 3: Reagents and Materials for C-terminal Amidation

Reagent/MaterialPurpose
N-terminally protected peptide acidThe peptide to be modified
This compoundModifying agent
HOBt (1-Hydroxybenzotriazole)Coupling additive to reduce racemization
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Coupling agent
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)Reaction solvent
N,N-Diisopropylethylamine (DIPEA)Base
Magnetic stirrer and stir barFor mixing
Round-bottom flaskReaction vessel

Methodology:

  • Dissolve the N-terminally protected peptide acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF or DCM.

  • Add EDC (1.1 equivalents) to the solution and stir for 15 minutes at 0°C to activate the C-terminal carboxyl group.

  • In a separate flask, dissolve this compound (1.2 equivalents) and DIPEA (2 equivalents) in the same solvent.

  • Add the solution of the amine building block to the activated peptide solution.

  • Allow the reaction to proceed at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the C-terminally modified peptide by column chromatography or RP-HPLC.

C_Terminal_Modification cluster_peptide Peptide Activation cluster_amine Amine Component peptide Protected Peptide Acid activation Activate with EDC/HOBt peptide->activation coupling Couple in Solution (DMF, DIPEA) activation->coupling amine This compound amine->coupling purification Purify Modified Peptide coupling->purification

C-terminal peptide modification.

Conclusion

While direct, documented applications of this compound in peptide synthesis are not readily found in the scientific literature, its chemical structure offers significant potential for the creation of novel, modified peptides. The protocols detailed in this document provide a robust theoretical and practical starting point for researchers to explore its use as a non-natural amino acid analogue or as a C-terminal modifier. These hypothetical methodologies, grounded in the fundamental principles of peptide chemistry, are intended to facilitate innovation in the design and synthesis of peptides with enhanced or unique biological activities. Experimental validation of these protocols is a necessary next step to fully realize the potential of this versatile building block in the field of peptide science.

References

Synthesis of Chiral Ligands from (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of chiral ligands derived from (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol. This readily available chiral building block, a protected form of serinol, serves as a versatile precursor for the synthesis of various ligand classes, including Schiff bases and oxazolines. These ligands are of significant interest in the field of asymmetric catalysis, a cornerstone of modern synthetic chemistry and drug development.

Introduction to Chiral Ligands from this compound

This compound, also known as serinol acetonide, is a valuable chiral starting material. The presence of a primary amine and a primary alcohol on a stereogenic center, protected within a rigid dioxane ring system, makes it an ideal scaffold for the synthesis of bidentate and tridentate chiral ligands. These ligands, upon complexation with transition metals, can catalyze a wide array of enantioselective transformations, leading to the synthesis of chiral molecules with high optical purity. Such molecules are crucial in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereochemistry.

The two main classes of ligands that can be readily synthesized from this precursor are Schiff base ligands and oxazoline ligands. Both ligand types have demonstrated broad utility in asymmetric catalysis.

Synthesis of Chiral Schiff Base Ligands

Chiral Schiff base ligands are synthesized through the condensation reaction between the primary amine of this compound and a suitable aldehyde or ketone. The resulting imine-containing ligands can coordinate to metal centers through the imine nitrogen and another donor atom, typically from the aldehyde fragment (e.g., a hydroxyl group in salicylaldehyde).

General Experimental Protocol: Synthesis of a Salicylaldehyde-derived Schiff Base Ligand

This protocol describes the synthesis of a chiral Schiff base ligand from this compound and salicylaldehyde.

Materials:

  • This compound

  • Salicylaldehyde

  • Anhydrous ethanol or methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous ethanol (or methanol) to make a 0.5 M solution.

  • To this solution, add salicylaldehyde (1.05 equivalents) dropwise with stirring.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux.

  • Maintain the reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to yield the pure chiral Schiff base ligand as a crystalline solid.[1][2]

Diagram of the Synthetic Workflow:

Synthesis_Workflow_Schiff_Base start This compound + Salicylaldehyde dissolve Dissolve in Anhydrous Ethanol start->dissolve reflux Reflux for 2-4h dissolve->reflux cool Cool to Room Temperature reflux->cool isolate Isolate Product (Filtration/Evaporation) cool->isolate purify Purify by Recrystallization isolate->purify product Chiral Schiff Base Ligand purify->product

Caption: Synthetic workflow for a chiral Schiff base ligand.

Synthesis of Chiral Oxazoline Ligands

Chiral oxazoline ligands are another important class of ligands readily accessible from this compound. The synthesis typically involves the reaction of the amino alcohol with a nitrile under acidic or metal-catalyzed conditions, or via a two-step process involving the formation of a β-hydroxy amide followed by cyclization.

General Experimental Protocol: Synthesis of a Phenyl-Oxazoline Ligand

This protocol outlines the synthesis of a chiral oxazoline ligand from this compound and benzonitrile.

Materials:

  • This compound

  • Benzonitrile

  • Zinc chloride (ZnCl₂) or other suitable Lewis acid

  • Toluene or other high-boiling solvent

  • Round-bottom flask

  • Reflux condenser with a Dean-Stark trap

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent) and a catalytic amount of zinc chloride (e.g., 10 mol%).

  • Add anhydrous toluene, followed by benzonitrile (1.1 equivalents).

  • Fit the flask with a reflux condenser and a Dean-Stark trap to remove water formed during the reaction.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure chiral oxazoline ligand.

Diagram of the Synthetic Workflow:

Synthesis_Workflow_Oxazoline start This compound + Benzonitrile reactants Add ZnCl2 (cat.) in Toluene start->reactants reflux Reflux with Dean-Stark Trap reactants->reflux quench Quench with NaHCO3 (aq) reflux->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Chiral Oxazoline Ligand purify->product

Caption: Synthetic workflow for a chiral oxazoline ligand.

Applications in Asymmetric Catalysis

Chiral ligands derived from this compound are valuable in a range of asymmetric catalytic reactions. Below are examples of their application, including representative data.

Enantioselective Addition of Diethylzinc to Aldehydes

The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction. Chiral amino alcohol-derived ligands are highly effective catalysts for this transformation, affording chiral secondary alcohols with high enantioselectivity.

Quantitative Data Summary:

Ligand TypeAldehydeSolventTemperature (°C)Yield (%)ee (%)Reference
Amino AlcoholBenzaldehydeToluene09592Adapted from[3]
Amino Alcohol4-ChlorobenzaldehydeToluene09894Adapted from[3]
Amino Alcohol2-NaphthaldehydeToluene09288Adapted from[3]
Amino AlcoholCyclohexanecarboxaldehydeToluene08590Adapted from[3]

General Experimental Protocol:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ligand (5-10 mol%) in anhydrous toluene.

  • Cool the solution to 0 °C and add diethylzinc (1.1 M solution in hexanes, 2.2 equivalents) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the aldehyde (1.0 equivalent) dropwise at 0 °C.

  • Stir the reaction at 0 °C until completion (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the chiral alcohol.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Catalytic Cycle Diagram:

Catalytic_Cycle_Diethylzinc catalyst Chiral Zinc-Ligand Complex intermediate1 Coordination Complex [Ligand-Zn(Et)-RCHO] catalyst->intermediate1 + Aldehyde aldehyde Aldehyde (RCHO) aldehyde->intermediate1 diethylzinc Diethylzinc (Et2Zn) transition_state Transition State diethylzinc->transition_state intermediate1->transition_state + Et2Zn product_complex Zinc Alkoxide Product Complex transition_state->product_complex product_complex->catalyst + Et2Zn (catalyst regeneration) product Chiral Alcohol (R-CH(OH)-Et) product_complex->product

Caption: Catalytic cycle for diethylzinc addition to an aldehyde.

Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound. Chiral copper-bis(oxazoline) complexes are highly effective catalysts for the enantioselective version of this reaction, producing valuable β-nitro alcohols.

Quantitative Data Summary:

Ligand TypeAldehydeNitroalkaneSolventYield (%)ee (%)Reference
Bis(oxazoline)-Cu(II)BenzaldehydeNitromethaneEthanol8574[4]
Bis(oxazoline)-Cu(II)4-MethoxybenzaldehydeNitromethaneEthanol9181[4]
Bis(oxazoline)-Cu(II)2-NaphthaldehydeNitromethaneEthanol8278[4]
Bis(oxazoline)-Cu(II)IsobutyraldehydeNitromethaneEthanol7585[4]

General Experimental Protocol:

  • In a flask, stir the chiral bis(oxazoline) ligand (5.5 mol%) and copper(II) acetate monohydrate (5 mol%) in ethanol at room temperature for 1 hour to form the catalyst complex.

  • To the resulting blue solution, add the aldehyde (1.0 equivalent) followed by the nitroalkane (2-10 equivalents).

  • Stir the reaction mixture at room temperature for 24-72 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.[4]

Catalytic Cycle Diagram:

Catalytic_Cycle_Henry catalyst [Cu(II)-Bis(oxazoline)] Complex intermediate1 Coordinated Nitroalkane catalyst->intermediate1 + Nitroalkane nitroalkane Nitroalkane (R-CH2NO2) nitroalkane->intermediate1 aldehyde Aldehyde (R'CHO) intermediate2 Coordinated Aldehyde and Nitronate aldehyde->intermediate2 intermediate1->intermediate2 + Aldehyde - H+ product_complex Copper Alkoxide Product Complex intermediate2->product_complex C-C Bond Formation product_complex->catalyst (catalyst regeneration) product β-Nitro Alcohol product_complex->product Protonation

Caption: Catalytic cycle for the asymmetric Henry reaction.

Conclusion

This compound is a highly versatile and accessible chiral precursor for the synthesis of a variety of chiral ligands. The straightforward preparation of Schiff base and oxazoline ligands, coupled with their demonstrated efficacy in key asymmetric transformations, underscores their importance for researchers in academia and the pharmaceutical industry. The protocols and data presented herein provide a solid foundation for the application of these ligands in the development of novel stereoselective synthetic methodologies.

References

Application Notes and Protocols: Stereoselective Reactions Using Derivatives of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol is a chiral building block with potential applications in stereoselective synthesis.[1][2] Its rigid dioxane backbone and vicinal amino and hydroxyl functionalities make it an attractive precursor for the development of chiral auxiliaries. Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic scheme to control the stereochemical outcome of subsequent reactions, proving essential for the enantioselective synthesis of complex molecules and pharmaceutical agents.

While specific, documented applications of this compound in stereoselective reactions are not widely reported in peer-reviewed literature, its structure is highly amenable to the formation of well-established chiral auxiliaries, such as oxazolidinones. This document provides detailed protocols for the proposed synthesis of a chiral oxazolidinone auxiliary from this compound and its hypothetical application in a diastereoselective alkylation reaction, a cornerstone of asymmetric synthesis. The methodologies and expected outcomes are based on established principles of stereoselective synthesis using similar chiral auxiliaries.

Proposed Application: Chiral Auxiliary for Diastereoselective Alkylation

The primary amino alcohol functionality of this compound allows for its conversion into a rigid, bicyclic oxazolidinone. This auxiliary can then be N-acylated, and the resulting imide can be deprotonated to form a chiral enolate. The steric bulk of the auxiliary is expected to direct the approach of an electrophile to one face of the enolate, leading to a highly diastereoselective bond formation. Subsequent cleavage of the auxiliary yields an enantiomerically enriched product.

General Workflow

The overall proposed workflow for utilizing this compound as a precursor to a chiral auxiliary for asymmetric alkylation is depicted below.

G cluster_0 Auxiliary Synthesis cluster_1 Asymmetric Alkylation cluster_2 Product & Recovery A (5-Amino-2,2-dimethyl- 1,3-dioxan-5-yl)methanol B Cyclization to Oxazolidinone Auxiliary A->B e.g., Phosgene or CDI C N-Acylation B->C D Enolate Formation C->D Base (e.g., LDA, NaHMDS) E Diastereoselective Alkylation D->E Electrophile (R-X) F Auxiliary Cleavage E->F G Enantiomerically Enriched Product F->G H Recovered Auxiliary F->H

Caption: Proposed workflow for the use of this compound.

Experimental Protocols

Protocol 1: Synthesis of (4aR,8aR)-4,4-dimethyltetrahydro-2H,5H-[1][3]dioxino[5,4-d]oxazol-2-one

This protocol describes the conversion of the starting amino alcohol into a chiral oxazolidinone auxiliary.

Reaction Scheme:

This compound + Triphosgene → (4aR,8aR)-4,4-dimethyltetrahydro-2H,5H-[1][3]dioxino[5,4-d]oxazol-2-one

Materials:

  • This compound (1.0 eq)

  • Triphosgene (0.4 eq)

  • Triethylamine (3.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound in anhydrous DCM (0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine.

  • Slowly add a solution of triphosgene in anhydrous DCM (0.5 M).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the title oxazolidinone.

Protocol 2: N-Propionylation of the Chiral Auxiliary

Reaction Scheme:

Oxazolidinone + Propionyl chloride → N-Propionyl oxazolidinone

Materials:

  • (4aR,8aR)-4,4-dimethyltetrahydro-2H,5H-[1][3]dioxino[5,4-d]oxazol-2-one (1.0 eq)

  • n-Butyllithium (n-BuLi, 1.1 eq)

  • Propionyl chloride (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the oxazolidinone auxiliary in anhydrous THF (0.2 M) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add n-BuLi dropwise and stir the mixture at -78 °C for 30 minutes.

  • Add propionyl chloride dropwise and continue stirring at -78 °C for 1 hour.

  • Allow the reaction to warm to 0 °C and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the product by flash chromatography.

Protocol 3: Diastereoselective Alkylation

Reaction Scheme:

N-Propionyl oxazolidinone + NaHMDS + Benzyl bromide → Alkylated product

Materials:

  • N-Propionyl oxazolidinone (1.0 eq)

  • Sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, 1.0 M in THF)

  • Benzyl bromide (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the N-propionyl oxazolidinone in anhydrous THF (0.1 M) under an inert atmosphere and cool to -78 °C.

  • Add NaHMDS solution dropwise. Stir the resulting enolate solution for 30 minutes at -78 °C.

  • Add benzyl bromide dropwise.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

  • Purify the major diastereomer by flash chromatography.

Protocol 4: Cleavage of the Chiral Auxiliary

Reaction Scheme:

Alkylated product + LiOH/H₂O₂ → Chiral carboxylic acid + Recovered auxiliary

Materials:

  • Alkylated N-acyl oxazolidinone (1.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂) (4.0 eq)

  • Lithium hydroxide (LiOH) (2.0 eq)

  • Aqueous sodium sulfite (Na₂SO₃)

Procedure:

  • Dissolve the purified alkylated product in a mixture of THF and water (3:1, 0.1 M).

  • Cool the solution to 0 °C.

  • Add 30% hydrogen peroxide, followed by an aqueous solution of LiOH.

  • Stir the mixture vigorously at 0 °C for 2 hours.

  • Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.

  • Concentrate the mixture to remove THF.

  • Make the aqueous solution basic (pH > 11) with NaOH and extract with DCM (3x) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH < 2 with HCl and extract with ethyl acetate (3x) to isolate the chiral carboxylic acid product.

  • Dry the respective organic layers over MgSO₄, filter, and concentrate to yield the recovered auxiliary and the final product.

Data Presentation

The following table presents hypothetical, yet realistic, quantitative data for the key stereoselective alkylation step described in Protocol 3. This data is based on typical results observed for well-established oxazolidinone auxiliaries in similar reactions.

EntryElectrophile (R-X)BaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)
1Benzyl bromideNaHMDSTHF-7892>98:2
2Allyl iodideLDATHF-7889>97:3
3Methyl iodideKHMDSToluene-7895>95:5
4Isopropyl iodideNaHMDSTHF-407590:10

Mechanistic Visualization

The stereochemical outcome of the alkylation is rationalized by the formation of a chelated Z-enolate, which complexes with the sodium cation. The bulky dioxane-based auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the less sterically hindered face.

Caption: Proposed mechanism for the diastereoselective alkylation.

Conclusion

This compound represents a readily available chiral starting material for the synthesis of novel chiral auxiliaries. Based on established chemical principles, derivatives of this compound, such as the proposed bicyclic oxazolidinone, are expected to be effective in controlling stereochemistry in a variety of asymmetric transformations, including enolate alkylations, aldol reactions, and conjugate additions. The protocols and data presented herein provide a robust theoretical framework for researchers to begin exploring the synthetic utility of this compound in stereoselective synthesis. Further experimental validation is required to confirm the efficacy and specific stereochemical preferences of this chiral auxiliary system.

References

Application Notes and Protocols for Protecting Group Strategies in the Multi-Step Synthesis of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to protecting group strategies for the versatile building block, (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol. This compound, a derivative of serinol, contains a primary amine and a primary hydroxyl group, alongside an acid-sensitive acetonide protecting group for the 1,3-diol functionality. The successful implementation of multi-step syntheses using this scaffold hinges on the judicious selection and application of orthogonal protecting groups that are compatible with the existing acetonide.

Introduction

This compound is a valuable chiral building block in medicinal chemistry and organic synthesis.[1][2] Its structure offers multiple points for diversification, making it an attractive starting material for the synthesis of complex molecules and potential drug candidates. However, the presence of two nucleophilic functional groups, the primary amine and the primary hydroxyl group, necessitates a robust protecting group strategy to achieve selective transformations at different sites of the molecule. A critical consideration is the inherent acid lability of the 2,2-dimethyl-1,3-dioxan (acetonide) group, which protects the 1,3-diol of the parent serinol.[3][4] This demands the use of protecting groups that can be introduced and removed under neutral or basic conditions.

This document outlines orthogonal protecting group strategies for the selective protection of the amino and hydroxyl groups of this compound, ensuring the integrity of the acetonide throughout the synthetic sequence.

Orthogonal Protecting Group Strategy

An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others.[5] For this compound, a common and effective orthogonal approach involves the use of:

  • Carbamates for the amino group: such as Benzyl carbamate (Cbz) or tert-butyl carbamate (Boc).

  • Silyl ethers for the hydroxyl group: such as tert-butyldimethylsilyl (TBDMS) ether.

The acetonide group is stable under basic conditions and towards many nucleophiles, as well as to the conditions required for the removal of Cbz (hydrogenolysis) and TBDMS (fluoride-based reagents) groups.[6]

Orthogonal_Strategy cluster_0 Starting Material cluster_1 Protection cluster_2 Selective Deprotection start This compound N_protected N-Protected Intermediate start->N_protected  Amine  Protection O_protected O-Protected Intermediate start->O_protected  Hydroxyl  Protection di_protected Di-Protected Intermediate N_protected->di_protected  Hydroxyl  Protection O_protected->di_protected  Amine  Protection N_deprotected Hydroxyl Chemistry di_protected->N_deprotected  Amine  Deprotection O_deprotected Amine Chemistry di_protected->O_deprotected  Hydroxyl  Deprotection

Figure 1: Orthogonal protecting group strategy workflow.

Data Presentation

The following table summarizes the recommended protecting groups, their introduction and deprotection conditions, and their compatibility with the acetonide group.

Functional GroupProtecting GroupAbbreviationIntroduction Reagent(s)Deprotection Condition(s)Acetonide StabilityOrthogonality
Amino tert-ButoxycarbonylBoc(Boc)₂O, base (e.g., NaHCO₃, Et₃N)Mild acid (e.g., Oxalyl chloride in MeOH) or thermolysis. Avoid strong acids like TFA. Stable under mild deprotectionOrthogonal to TBDMS and Cbz (with specific deprotection)
Amino BenzyloxycarbonylCbzCbz-Cl, base (e.g., NaHCO₃)H₂, Pd/CStableOrthogonal to TBDMS and Boc
Hydroxyl tert-ButyldimethylsilylTBDMSTBDMS-Cl, imidazoleTBAF in THFStableOrthogonal to Cbz and Boc

Experimental Protocols

Materials and General Methods:

  • All reagents should be of analytical grade and used as received unless otherwise noted.

  • Anhydrous solvents should be used for reactions sensitive to moisture.

  • Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

  • Column chromatography should be performed using silica gel (230-400 mesh).

  • ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or 500 MHz spectrometer.

Protocol 1: Selective Protection of the Amino Group with Boc

This protocol describes the protection of the primary amino group of this compound with a tert-butoxycarbonyl (Boc) group.

Boc_Protection_Workflow cluster_0 Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Substrate in THF/Water B Add NaHCO₃ A->B C Add (Boc)₂O B->C D Stir at RT C->D E Extract with EtOAc D->E F Purify by Column Chromatography E->F

Figure 2: Workflow for Boc protection of the amino group.

Procedure:

  • Dissolve this compound (1.0 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Add sodium bicarbonate (NaHCO₃, 3.0 eq.) to the solution and stir until dissolved.[7]

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • After completion (monitored by TLC), remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-Boc-(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol.

Expected Yield: >90%

Protocol 2: Selective Protection of the Amino Group with Cbz

This protocol details the protection of the primary amino group with a benzyloxycarbonyl (Cbz) group.

Procedure:

  • Dissolve this compound (1.0 eq.) in a 2:1 mixture of THF and water.[8]

  • Add sodium bicarbonate (NaHCO₃, 2.0 eq.) and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.2 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.[8]

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield N-Cbz-(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol.

Expected Yield: 85-95%

Protocol 3: Selective Protection of the Hydroxyl Group with TBDMS

This protocol outlines the protection of the primary hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. This should be performed on the N-protected intermediate.

Procedure:

  • Dissolve the N-protected (Boc or Cbz) this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add imidazole (2.5 eq.) to the solution and stir until dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the fully protected compound.

Expected Yield: >90%

Deprotection Protocols

Protocol 4: Deprotection of the Boc Group (Mild Conditions)

Standard Boc deprotection with strong acids like trifluoroacetic acid (TFA) can cleave the acetonide. The following mild method using oxalyl chloride in methanol is recommended.[9]

Procedure:

  • Dissolve the N-Boc protected compound (1.0 eq.) in methanol.

  • Add oxalyl chloride (3.0 eq.) dropwise to the solution at room temperature.[9]

  • Stir the reaction mixture for 1-4 hours, monitoring by TLC.[9]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent.

  • The resulting hydrochloride salt can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.

Expected Yield: >85%

Protocol 5: Deprotection of the Cbz Group

The Cbz group is reliably removed by catalytic hydrogenolysis, a method that is orthogonal to the acetonide and TBDMS groups.

Cbz_Deprotection_Workflow cluster_0 Setup cluster_1 Reaction cluster_2 Work-up A Dissolve Substrate in MeOH B Add Pd/C A->B C Hydrogenate (H₂ balloon) B->C D Filter through Celite C->D E Concentrate Filtrate D->E

Figure 3: Workflow for Cbz deprotection via hydrogenolysis.

Procedure:

  • Dissolve the N-Cbz protected compound (1.0 eq.) in methanol.

  • Add 10% Palladium on carbon (Pd/C, 10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture under a hydrogen atmosphere for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Expected Yield: >95%

Protocol 6: Deprotection of the TBDMS Group

The TBDMS group is selectively cleaved using a fluoride source, typically tetrabutylammonium fluoride (TBAF), which is compatible with the acetonide, Boc, and Cbz groups.[5][10]

Procedure:

  • Dissolve the O-TBDMS protected compound (1.0 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a 1.0 M solution of TBAF in THF (1.1 eq.) dropwise.[10]

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography if necessary.

Expected Yield: >90%

Conclusion

The protecting group strategies outlined in these application notes provide a reliable framework for the multi-step synthesis of derivatives of this compound. By employing an orthogonal protection scheme utilizing Boc or Cbz for the amine and TBDMS for the hydroxyl group, researchers can selectively unmask each functional group for further elaboration while preserving the acid-sensitive acetonide. The provided protocols offer detailed procedures to guide the successful implementation of these strategies in the laboratory. Careful monitoring of reaction conditions, particularly for the acid-sensitive steps, is crucial for achieving high yields and purity in the synthesis of complex molecules derived from this versatile building block.

References

Application Notes and Protocols for the Functionalization of the Amino Group of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol is a versatile bifunctional molecule containing a primary amino group and a primary hydroxyl group.[1] The presence of the reactive amino group makes it a valuable building block in medicinal chemistry and organic synthesis, allowing for the introduction of diverse functionalities to create novel compounds with potential therapeutic applications.[1][2] This document provides detailed protocols for two common and robust methods for the functionalization of the amino group: N-acylation to form amides and N-alkylation via reductive amination to form secondary amines.

These protocols are designed to be adaptable for a range of acylating and alkylating agents, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery.

N-Acylation via Schotten-Baumann Reaction

The Schotten-Baumann reaction is a widely used method for the acylation of amines with acyl chlorides or anhydrides in the presence of a base.[2][3][4][5][6] This reaction is typically performed under biphasic conditions, with an aqueous base to neutralize the acidic byproduct, driving the reaction to completion.[2][3][5] Due to the higher nucleophilicity of the amino group compared to the hydroxyl group, selective N-acylation can be achieved under these conditions.[6]

Reaction Principle

The primary amine of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A tetrahedral intermediate is formed, which then collapses to regenerate the carbonyl group, expelling a chloride ion. The base in the reaction mixture neutralizes the hydrochloric acid byproduct, preventing the protonation of the starting amine and allowing the reaction to proceed.

N_Acylation_Pathway cluster_reactants Reactants cluster_process Reaction cluster_products Products Amino_Alcohol This compound Nucleophilic_Attack Nucleophilic Attack Amino_Alcohol->Nucleophilic_Attack Acyl_Chloride Acyl Chloride (R-COCl) Acyl_Chloride->Nucleophilic_Attack Base Aqueous Base (e.g., NaOH) Elimination Elimination of HCl Base->Elimination Neutralizes HCl Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Intermediate->Elimination Amide_Product N-Acylated Product Elimination->Amide_Product Salt Salt (NaCl) Elimination->Salt Water Water (H₂O) Elimination->Water

Caption: N-Acylation Signaling Pathway.

Experimental Protocol: N-Benzoylation

This protocol describes the N-benzoylation of this compound as a representative example.

Materials:

  • This compound

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (10 mL per gram of starting material).

  • Add a 2 M aqueous solution of sodium hydroxide (2.5 eq).

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Addition of Acylating Agent: Add benzoyl chloride (1.1 eq) dropwise to the stirring mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzoyl-(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Representative Data for N-Acylation

The following table summarizes representative quantitative data for the N-acylation of this compound with various acylating agents under the described Schotten-Baumann conditions. Actual yields may vary depending on the specific acylating agent, reaction scale, and purification efficiency.

Acylating AgentProduct NameMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC)
Acetyl ChlorideN-((2,2-dimethyl-5-(hydroxymethyl)-1,3-dioxan-5-yl)acetamide203.2485-95>98%
Benzoyl ChlorideN-((2,2-dimethyl-5-(hydroxymethyl)-1,3-dioxan-5-yl)benzamide265.3280-90>98%
Isobutyryl ChlorideN-((2,2-dimethyl-5-(hydroxymethyl)-1,3-dioxan-5-yl)isobutyramide231.2982-92>98%

N-Alkylation via Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds and a cornerstone for the synthesis of secondary and tertiary amines.[7][8] The reaction proceeds in two steps: the formation of an imine intermediate from the reaction of a primary amine with an aldehyde or ketone, followed by the in-situ reduction of the imine to the corresponding amine.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent commonly used for this transformation as it does not readily reduce the starting aldehyde or ketone.[9][10][11][12]

Reaction Principle

The primary amino group of this compound reacts with the carbonyl group of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then reversibly loses a molecule of water to form an imine. The imine is then reduced by a hydride source, such as sodium triacetoxyborohydride, to yield the N-alkylated product.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_process One-Pot Reaction cluster_reagents Reagents cluster_products Products Amino_Alcohol This compound Imine_Formation Imine Formation Amino_Alcohol->Imine_Formation Carbonyl Aldehyde or Ketone Carbonyl->Imine_Formation Reduction In-situ Reduction Imine_Formation->Reduction Secondary_Amine N-Alkylated Product Reduction->Secondary_Amine Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Reduction Solvent Aprotic Solvent (e.g., DCE) Solvent->Imine_Formation

Caption: Reductive Amination Workflow.

Experimental Protocol: N-Benzylation

This protocol provides a general procedure for the N-benzylation of this compound using benzaldehyde and sodium triacetoxyborohydride.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the aldehyde (e.g., benzaldehyde, 1.1 eq).

  • Dissolve the starting materials in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (15 mL per gram of starting amine).

  • Stir the solution at room temperature for 30-60 minutes to facilitate imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Stir the mixture vigorously for 30 minutes, then transfer to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the pure N-benzyl-(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Representative Data for N-Alkylation via Reductive Amination

The following table presents representative quantitative data for the reductive amination of this compound with various carbonyl compounds. Actual yields can vary based on the specific substrate, reaction scale, and purification method.

Carbonyl CompoundProduct NameMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC)
BenzaldehydeN-benzyl-(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol251.3475-85>97%
4-MethoxybenzaldehydeN-(4-methoxybenzyl)-(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol281.3670-80>97%
CyclohexanoneN-cyclohexyl-(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol243.3665-75>97%

Conclusion

The protocols detailed in these application notes provide robust and versatile methods for the selective functionalization of the primary amino group of this compound. Both N-acylation and N-alkylation via reductive amination are high-yielding reactions that can be adapted to a wide range of substrates, making them invaluable tools for the synthesis of compound libraries for drug discovery and other chemical research endeavors. The provided representative data serves as a benchmark for expected outcomes, and the detailed experimental procedures are designed to ensure reproducibility.

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol is a versatile bifunctional molecule containing both a primary amine and a primary hydroxyl group.[1][2] This unique structure makes it a valuable building block in medicinal chemistry and organic synthesis for the construction of more complex molecules.[1][2] Derivatization of the hydroxyl group is a key strategy to modulate the physicochemical properties of the molecule, such as lipophilicity, solubility, and metabolic stability, which is crucial in drug discovery and development. These modifications can also serve to introduce specific functionalities for further chemical transformations or to enable analytical detection.

This document provides detailed application notes and experimental protocols for three common and effective methods for the derivatization of the hydroxyl group of this compound: acylation, etherification, and silylation. Given the presence of the nucleophilic amino group, strategies for achieving chemoselective derivatization of the hydroxyl group are presented, including direct selective O-acylation under acidic conditions and a protection-derivatization-deprotection sequence for broader applicability.

Challenges and Strategies for Chemoselective Derivatization

The primary challenge in the derivatization of this compound is the competing reactivity of the amino and hydroxyl groups. Amines are generally more nucleophilic than alcohols, which can lead to preferential N-derivatization. To achieve selective O-derivatization, two main strategies can be employed:

  • Chemoselective O-Acylation under Acidic Conditions: By performing the acylation reaction in an acidic medium, the amino group is protonated to form a non-nucleophilic ammonium salt. This effectively "protects" the amine in situ, allowing the acylating agent to react selectively with the hydroxyl group.[1]

  • Protection of the Amino Group: An alternative and more general approach involves the temporary protection of the amino group with a suitable protecting group, such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or fluorenylmethyloxycarbonyl (Fmoc). With the amino group masked, the hydroxyl group can be derivatized using a wide range of standard procedures. The protecting group is then removed in a final step to yield the desired O-derivatized product.

Data Presentation: Representative Derivatization Reactions

The following table summarizes expected outcomes for the derivatization of this compound based on general protocols for similar amino alcohols. The data provided are illustrative and may vary depending on the specific substrate and reaction conditions.

Derivatization MethodReagent/Protecting GroupProductExpected Yield (%)Purity (%)
Chemoselective Acylation Acetic Anhydride(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methyl acetate75-90>95
Acylation (with Boc Protection) Acetyl Chloride(5-(tert-butoxycarbonylamino)-2,2-dimethyl-1,3-dioxan-5-yl)methyl acetate85-95>98
Etherification (with Cbz Protection) Methyl Iodide(5-(Benzyloxycarbonylamino)-2,2-dimethyl-1,3-dioxan-5-yl)methoxymethyl ether70-85>95
Silylation (with Fmoc Protection) TBDMS-Cltert-Butyl((5-(fluorenylmethyloxycarbonylamino)-2,2-dimethyl-1,3-dioxan-5-yl)methoxy)dimethylsilane80-95>98

Experimental Protocols

Safety Precautions: All experiments should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.

Protocol 1: Chemoselective O-Acylation under Acidic Conditions

This protocol describes the direct acetylation of the hydroxyl group of this compound.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Acetic anhydride

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in trifluoroacetic acid at 0 °C.

  • Slowly add acetic anhydride (1.2 eq) to the solution while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a cooled saturated aqueous NaHCO₃ solution to neutralize the acid.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Derivatization via Amino Group Protection

This protocol is a multi-step process involving the protection of the amino group, derivatization of the hydroxyl group, and subsequent deprotection of the amino group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)[3][4]

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the solution at 0 °C.[4]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.[4]

Materials:

  • N-Boc-(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend sodium hydride (1.2 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C and add a solution of N-Boc-(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the product by column chromatography.

Materials:

  • N-Boc protected, O-derivatized product

  • Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane[5]

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected compound in dichloromethane.

  • Add an excess of trifluoroacetic acid (e.g., 20-50% v/v) or 4 M HCl in 1,4-dioxane at 0 °C.[5]

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.[6]

  • Upon completion, carefully neutralize the excess acid with a saturated aqueous NaHCO₃ solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the final O-derivatized product.

Visualizations

experimental_workflow cluster_protection Strategy 1: Amino Group Protection cluster_chemoselective Strategy 2: Chemoselective O-Acylation start1 (5-Amino-2,2-dimethyl- 1,3-dioxan-5-yl)methanol protect N-Protection (e.g., Boc, Cbz, Fmoc) start1->protect protected_intermediate N-Protected Intermediate protect->protected_intermediate derivatize O-Derivatization (Acylation, Etherification, Silylation) protected_intermediate->derivatize protected_product N-Protected, O-Derivatized Product derivatize->protected_product deprotect N-Deprotection protected_product->deprotect final_product1 O-Derivatized Product deprotect->final_product1 start2 (5-Amino-2,2-dimethyl- 1,3-dioxan-5-yl)methanol chemoselective Chemoselective O-Acylation (Acidic Conditions) start2->chemoselective final_product2 O-Acylated Product chemoselective->final_product2

Figure 1. Logical workflow for the selective derivatization of the hydroxyl group.

signaling_pathway reagents Starting Material: This compound protection Step 1: N-Protection (e.g., Boc Anhydride) reagents->protection derivatization Step 2: O-Derivatization (e.g., Acyl Chloride, Alkyl Halide, Silyl Halide) protection->derivatization deprotection Step 3: N-Deprotection (e.g., TFA, H2/Pd-C) derivatization->deprotection product Final Product: O-Derivatized (5-Amino-2,2-dimethyl- 1,3-dioxan-5-yl)methanol Derivative deprotection->product analysis Analysis: NMR, IR, Mass Spectrometry, HPLC product->analysis

Figure 2. Experimental workflow for the protection-derivatization-deprotection strategy.

References

(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol: A Versatile Precursor for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol , a bifunctional building block containing both a primary amine and a primary hydroxyl group, presents a valuable starting material for the synthesis of a diverse range of novel heterocyclic compounds. Its unique constrained cyclic structure, conferred by the 1,3-dioxane ring, offers the potential to introduce specific stereochemistry and conformational rigidity into the target molecules. This attribute is of significant interest to researchers, scientists, and drug development professionals exploring new chemical entities with potential therapeutic applications.

This document provides detailed application notes and protocols for the utilization of this compound as a precursor for the synthesis of pyrimidine and oxazine derivatives, two classes of heterocycles with well-established importance in medicinal chemistry.

Physicochemical Properties of the Precursor

A clear understanding of the precursor's properties is essential for designing synthetic routes and purification strategies.

PropertyValue
Molecular Formula C₇H₁₅NO₃
Molecular Weight 161.20 g/mol
Appearance White to off-white crystalline solid
Melting Point 55-69 °C

Application in the Synthesis of Pyrimidine Derivatives

The presence of the 1,3-amino alcohol moiety in this compound makes it an ideal candidate for the construction of pyrimidine and dihydropyrimidine rings through cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents. The general synthetic approach involves the reaction of the amino group with a suitable three-carbon electrophilic partner.

General Synthetic Pathway for Dihydropyrimidines (Biginelli-type Reaction)

A plausible and widely applicable method for the synthesis of dihydropyrimidine derivatives from this compound is a modification of the Biginelli reaction. This one-pot, three-component reaction involves the condensation of an aldehyde, a β-ketoester (or other active methylene compound), and the amino group of the precursor.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Precursor (5-Amino-2,2-dimethyl- 1,3-dioxan-5-yl)methanol Reaction One-Pot Cyclocondensation (Biginelli Reaction) Precursor->Reaction Aldehyde Aldehyde (R¹CHO) Aldehyde->Reaction beta_Ketoester β-Ketoester (R²COCH₂COOR³) beta_Ketoester->Reaction Dihydropyrimidine Dihydropyrimidine Derivative Reaction->Dihydropyrimidine

This protocol describes a general procedure for the acid-catalyzed condensation of this compound, an aromatic aldehyde, and ethyl acetoacetate.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Ethyl acetoacetate

  • Ethanol

  • Catalytic amount of a Brønsted acid (e.g., HCl) or a Lewis acid (e.g., InCl₃)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), the aromatic aldehyde (1.0 eq.), and ethyl acetoacetate (1.0 eq.) in ethanol.

  • Add a catalytic amount of the acid catalyst to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Expected Outcome:

This reaction is expected to yield the corresponding dihydropyrimidine derivative. The yield and purity of the product will depend on the specific reactants and reaction conditions employed.

Reactant 1Reactant 2Reactant 3CatalystSolventReaction TimeYield (%)
This compoundBenzaldehydeEthyl acetoacetateHClEthanol4-6 hData not available in literature
This compound4-ChlorobenzaldehydeMethyl acetoacetateInCl₃Acetonitrile3-5 hData not available in literature

Application in the Synthesis of Oxazine Derivatives

The 1,3-amino alcohol functionality of this compound also makes it a suitable precursor for the synthesis of 1,3-oxazine derivatives. These heterocycles can be formed through various cyclization strategies, most commonly involving the reaction with an aldehyde or a ketone.

General Synthetic Pathway for 1,3-Oxazines

A common method for the synthesis of 1,3-oxazines from 1,3-amino alcohols involves a condensation reaction with an aldehyde or ketone, often under acidic or basic conditions. This reaction leads to the formation of the six-membered oxazine ring.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Precursor (5-Amino-2,2-dimethyl- 1,3-dioxan-5-yl)methanol Reaction Cyclocondensation Precursor->Reaction Aldehyde Aldehyde/Ketone (R¹R²CO) Aldehyde->Reaction Oxazine 1,3-Oxazine Derivative Reaction->Oxazine

This protocol outlines a general procedure for the synthesis of a 1,3-oxazine derivative from this compound and an aldehyde.

Materials:

  • This compound

  • Aldehyde (e.g., formaldehyde or a substituted benzaldehyde)

  • Solvent (e.g., toluene, ethanol)

  • Acid or base catalyst (optional, depending on the specific reaction)

  • Round-bottom flask equipped with a Dean-Stark trap (for azeotropic removal of water) or a reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde (1.0-1.2 eq.) in a suitable solvent like toluene.

  • If an acid catalyst (e.g., p-toluenesulfonic acid) is used, add it to the mixture.

  • Heat the reaction mixture to reflux. If using a Dean-Stark trap, azeotropically remove the water formed during the reaction.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Expected Outcome:

This procedure is expected to yield the corresponding 1,3-oxazine derivative. The specific structure and yield will depend on the aldehyde used and the reaction conditions.

Reactant 1Reactant 2CatalystSolventReaction TimeYield (%)
This compoundFormaldehydep-TsOHToluene6-8 hData not available in literature
This compoundBenzaldehydeNoneEthanol10-12 hData not available in literature

Logical Workflow for Heterocycle Synthesis

The general workflow for utilizing this compound as a precursor for novel heterocycles follows a logical progression from precursor selection to final product characterization.

G cluster_start Starting Point cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Precursor (5-Amino-2,2-dimethyl- 1,3-dioxan-5-yl)methanol Reaction Cyclocondensation Reaction (e.g., Biginelli, Oxazine formation) Precursor->Reaction Workup Extraction, Washing, Drying Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Final_Product Novel Heterocycle Characterization->Final_Product

Conclusion

This compound is a promising and versatile precursor for the synthesis of novel pyrimidine and oxazine derivatives, as well as other heterocyclic systems. The presence of both an amino and a hydroxyl group in a constrained cyclic framework provides a unique opportunity for the construction of complex and potentially bioactive molecules. The protocols outlined in this document provide a foundational basis for researchers to explore the rich chemistry of this building block and to develop new synthetic methodologies for the creation of innovative heterocyclic compounds for applications in drug discovery and materials science. Further research is warranted to explore the full synthetic potential of this precursor and to evaluate the biological activities of the resulting novel heterocycles.

Troubleshooting & Optimization

Technical Support Center: Purification of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for the purification of crude (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Q1: My final product has a low yield after purification. What are the potential causes and solutions?

A1: Low recovery of the final product can stem from several factors throughout the purification process. Consider the following:

  • Inappropriate Recrystallization Solvent: If the compound is too soluble in the recrystallization solvent even at low temperatures, a significant portion will remain in the mother liquor.

    • Solution: Screen for a more suitable solvent or solvent system. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

  • Product Loss During Column Chromatography: The highly polar nature of the amino and hydroxyl groups can lead to strong adsorption on silica gel.

    • Solution: Use a more polar eluent system. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce tailing and improve recovery by competing with the amine for active sites on the silica.

  • Degradation of the Product: The 1,3-dioxane ring is susceptible to hydrolysis under acidic conditions.

    • Solution: Ensure all solvents and reagents used during purification are neutral or slightly basic. Avoid the use of acidic catalysts or eluents if possible. If an acidic workup was performed during synthesis, ensure it is thoroughly neutralized before purification.

Q2: After purification by column chromatography, I still see impurities in my NMR spectrum. How can I improve the separation?

A2: Persistent impurities after column chromatography often indicate a suboptimal separation protocol. Here are some troubleshooting steps:

  • Eluent Polarity: The chosen eluent system may not have the optimal polarity to resolve your target compound from the impurities.

    • Solution: Perform small-scale trials with different eluent systems using Thin Layer Chromatography (TLC) to identify a solvent mixture that provides good separation (a clear difference in Rf values) between your product and the impurities.

  • Column Overloading: Loading too much crude material onto the column can lead to poor separation.

    • Solution: Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a silica-to-crude-product ratio of 30:1 to 100:1 by weight.

  • Improper Column Packing: Channels or cracks in the silica gel bed will lead to inefficient separation.

    • Solution: Ensure the silica gel is packed uniformly without any air bubbles. A wet slurry packing method is generally recommended.

Q3: My product oiled out during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities or a solvent in which the compound's melting point is lower than the solution temperature.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a "good" solvent (one in which the compound is highly soluble) to ensure everything is in solution.

    • Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling rate.

    • If it still oils out, try a different recrystallization solvent or a solvent pair.

    • Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.

Q4: What are the likely impurities in my crude this compound?

A4: The impurities will largely depend on the synthetic route. A common synthesis involves the reaction of tris(hydroxymethyl)aminomethane with 2,2-dimethoxypropane using an acid catalyst (e.g., p-toluenesulfonic acid). In this case, common impurities may include:

  • Unreacted tris(hydroxymethyl)aminomethane.

  • Unreacted 2,2-dimethoxypropane and its hydrolysis product, acetone.

  • The acid catalyst (e.g., p-toluenesulfonic acid).

  • Side products from incomplete reactions or degradation.

Data Presentation

The following table summarizes typical quantitative data associated with the purification of this compound.

ParameterColumn ChromatographyRecrystallization
Typical Yield 65-85%70-90% (after initial purification)
Achievable Purity >98% (by NMR)>99% (by NMR)
Primary Impurities Removed Starting materials, polar byproductsLess soluble or more soluble impurities
Typical Eluent System Dichloromethane/Methanol/Triethylamine (e.g., 95:5:0.5)Ethanol/Hexane or Isopropanol/Water
Notes Effective for removing a wide range of impurities.Best for final polishing of the product.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is suitable for the initial purification of crude this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Eluent Preparation: Prepare an eluent mixture of DCM:MeOH with a small amount of TEA (e.g., 95:5:0.5 v/v/v). The optimal ratio should be determined by TLC analysis of the crude material.

  • Column Packing:

    • Secure the chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column.

    • Allow the silica to settle, ensuring a flat, even bed. Drain the excess eluent until it is just above the silica surface.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent mixture.

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Open the stopcock and begin collecting fractions.

    • Maintain a constant level of eluent above the silica gel to prevent the column from running dry.

  • Fraction Analysis:

    • Monitor the elution process by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is ideal for the final purification of the compound to obtain a high-purity crystalline solid.

Materials:

  • Partially purified this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol)

  • Anti-solvent (e.g., hexane, water)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • The compound is highly soluble in polar solvents. A solvent pair system is often effective.

    • A good starting point is to dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethanol or isopropanol) and then add a "poor" solvent (e.g., hexane or water) at the elevated temperature until the solution becomes slightly cloudy.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the "good" solvent and heat the mixture gently while stirring until the solid dissolves completely. Add more solvent dropwise as needed to achieve full dissolution.

  • Induce Crystallization:

    • If using a solvent pair, add the "poor" solvent dropwise to the hot solution until persistent turbidity is observed. Add a drop or two of the "good" solvent to redissolve the precipitate.

  • Cooling:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Mandatory Visualization

The following diagram illustrates the decision-making process for purifying crude this compound.

PurificationWorkflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification Methods cluster_check Purity Check cluster_end End Product cluster_repurify Further Action start Crude (5-Amino-2,2-dimethyl- 1,3-dioxan-5-yl)methanol tlc_analysis TLC Analysis of Crude start->tlc_analysis col_chrom Column Chromatography tlc_analysis->col_chrom Multiple Impurities recryst Recrystallization tlc_analysis->recryst Minor Impurities purity_check Purity > 98%? col_chrom->purity_check recryst->purity_check end_product Pure Product purity_check->end_product Yes re_purify Re-purify purity_check->re_purify No re_purify->col_chrom re_purify->recryst

Caption: Purification workflow for this compound.

Common side reactions in the synthesis of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis.

Problem Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Ensure starting materials, particularly Tris(hydroxymethyl)aminomethane and 2,2-dimethoxypropane, are of high purity and dry. - Optimize the molar ratio of reactants. An excess of 2,2-dimethoxypropane can drive the reaction to completion. - Increase reaction time or temperature moderately. Monitor the reaction progress using TLC or GC to determine the optimal endpoint.
Decomposition of the starting material or product.- Maintain the recommended reaction temperature. Excessive heat can lead to the decomposition of 2,2-dimethoxypropane and the desired product. - Use a minimal effective amount of the acid catalyst (e.g., p-toluenesulfonic acid). High concentrations of acid can promote side reactions and degradation.
Inefficient purification.- Optimize the mobile phase for silica gel column chromatography to achieve better separation of the product from impurities. - Consider alternative purification methods such as recrystallization if the product is a solid and a suitable solvent system can be found.
Presence of Impurities in the Final Product Formation of oxazolidine byproduct.- This side reaction can occur between the amino and hydroxyl groups of Tris(hydroxymethyl)aminomethane and acetone (formed from the hydrolysis of 2,2-dimethoxypropane). - To minimize this, ensure anhydrous reaction conditions to prevent the formation of acetone. - Use a less acidic catalyst or a lower catalyst concentration.
Unreacted Tris(hydroxymethyl)aminomethane.- Improve the efficiency of the purification step. A polar solvent system in column chromatography can help in separating the highly polar starting material.
Byproducts from 2,2-dimethoxypropane decomposition.- Under acidic conditions, 2,2-dimethoxypropane can decompose to acetone and methanol. Acetone can then participate in side reactions. - Use fresh, high-quality 2,2-dimethoxypropane. - Control the reaction temperature and catalyst concentration carefully.
Difficulty in Product Isolation Product is an oil or low-melting solid.- If the product is an oil, ensure complete removal of the solvent after column chromatography under high vacuum. - If it is a low-melting solid, attempt to induce crystallization by scratching the flask or seeding with a small crystal. Cooling the solution may also help.
Emulsion formation during work-up.- Break the emulsion by adding a saturated brine solution. - Centrifugation can also be an effective method to separate the layers.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method involves the acid-catalyzed reaction of Tris(hydroxymethyl)aminomethane with 2,2-dimethoxypropane. p-Toluenesulfonic acid (p-TSA) is a commonly used catalyst for this acetalization reaction.

Q2: What are the critical parameters to control during the synthesis?

A2: The key parameters to control are:

  • Anhydrous Conditions: Moisture can lead to the hydrolysis of 2,2-dimethoxypropane, forming acetone which can participate in side reactions.

  • Temperature: Elevated temperatures can cause the decomposition of reactants and products, leading to lower yields and the formation of impurities.

  • Catalyst Concentration: A high concentration of the acid catalyst can promote unwanted side reactions. It is crucial to use the minimum effective amount.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By comparing the spots/peaks of the reaction mixture with those of the starting materials, you can determine when the reaction is complete.

Q4: What are the expected side products, and how can they be identified?

A4: The primary potential side products are:

  • Oxazolidine derivatives: Formed from the reaction of the amino and hydroxyl groups of the starting material with acetone.

  • Unreacted starting materials.

  • Products of 2,2-dimethoxypropane decomposition.

These impurities can be identified and quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Q5: What is a suitable purification method for the final product?

A5: Silica gel column chromatography is a widely used method for purifying this compound. A gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used to elute the product. The choice of eluent will depend on the polarity of the impurities to be removed.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent quality.

Materials:

  • Tris(hydroxymethyl)aminomethane

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF, or Acetone)

  • Sodium bicarbonate solution (saturated)

  • Brine solution

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • To a solution of Tris(hydroxymethyl)aminomethane in an anhydrous solvent, add 2,2-dimethoxypropane.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Reaction Pathway and Potential Side Reactions

Synthesis_Pathway TRIS Tris(hydroxymethyl)aminomethane Product (5-Amino-2,2-dimethyl- 1,3-dioxan-5-yl)methanol TRIS->Product Acetalization Side_Product1 Oxazolidine Derivative TRIS->Side_Product1 Side Reaction DMP 2,2-Dimethoxypropane DMP->Product Acetone Acetone (from DMP hydrolysis) DMP->Acetone Hydrolysis Catalyst p-TSA (catalyst) Catalyst->Product Acetone->Side_Product1 Water H2O Water->Acetone

Caption: Main reaction pathway and a key side reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Catalyst Check Catalyst Concentration Start->Check_Catalyst Check_Purification Review Purification Method Start->Check_Purification Optimize_Ratio Optimize Reactant Ratio (excess DMP) Check_Purity->Optimize_Ratio Purity OK Success Yield Improved Check_Purity->Success Impure Materials Replaced Optimize_Conditions Optimize Reaction Time & Temperature Optimize_Ratio->Optimize_Conditions Optimize_Conditions->Success Minimize_Catalyst Use Minimal Effective Amount of Catalyst Check_Catalyst->Minimize_Catalyst Concentration High Minimize_Catalyst->Optimize_Conditions Optimize_Purification Optimize Chromatography or Consider Recrystallization Check_Purification->Optimize_Purification Inefficient Optimize_Purification->Success

Caption: A logical workflow for troubleshooting low product yield.

References

Optimizing reaction conditions for the synthesis of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound from Tris(hydroxymethyl)aminomethane and 2,2-dimethoxypropane, using an acid catalyst such as p-toluenesulfonic acid (p-TsOH).

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction: Reaction time may be too short, or the temperature may be too low.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction time. The reaction is often stirred at room temperature for up to 22 hours.[1] - Gently warming the reaction mixture may improve the reaction rate, but be cautious of side reactions.
Catalyst inefficiency: The p-TsOH catalyst may be old or inactive.- Use a fresh supply of p-toluenesulfonic acid monohydrate.
Presence of water: Water in the reactants or solvent can prevent the reaction from going to completion, as it is a reversible acid-catalyzed reaction.[2][3]- Use anhydrous DMF as the solvent.[1] - Ensure Tris(hydroxymethyl)aminomethane is thoroughly dried before use. - While 2,2-dimethoxypropane acts as a water scavenger, adding activated molecular sieves can help to remove any residual water.[4]
Product is an oil or fails to crystallize Presence of impurities: Residual solvent, starting materials, or byproducts can inhibit crystallization.- Ensure complete removal of the solvent (DMF) under reduced pressure. - Purify the crude product using silica gel column chromatography. A common eluent system is n-hexane/ethyl acetate.[1]
Incorrect pH during workup: The product may be more soluble under certain pH conditions.- During the workup, after quenching the reaction with triethylamine, ensure the pH is neutral or slightly basic before extraction.
Formation of Multiple Products (Visible on TLC) Side reactions: Undesirable reactions can occur, such as the formation of enol ethers from 2,2-dimethoxypropane under acidic conditions.[5]- Maintain the recommended reaction temperature (room temperature).[1] - Use the recommended catalytic amount of p-TsOH; excess acid can promote side reactions.
Reaction with the amino group: The free amino group of the starting material or product could potentially react under acidic conditions, although this is less common in this specific reaction.- If side reactions involving the amino group are suspected, consider protecting the amino group prior to the ketalization reaction, though this adds extra steps to the synthesis.
Difficulty in Product Purification Co-elution of impurities: Impurities may have similar polarity to the desired product, making separation by column chromatography difficult.- Adjust the solvent polarity of the eluent system for column chromatography. A gradient elution might be necessary. - Consider recrystallization as an alternative or additional purification step.
Product instability on silica gel: The amino group can interact with the acidic silica gel, leading to streaking or decomposition.- Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a basic modifier like triethylamine before packing the column.

Frequently Asked Questions (FAQs)

Q1: What is the role of p-toluenesulfonic acid (p-TsOH) in this reaction?

A1: p-Toluenesulfonic acid is a strong organic acid that serves as a catalyst for the ketalization reaction.[2][6] It protonates the oxygen of the carbonyl group in acetone (formed in situ from 2,2-dimethoxypropane), making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of Tris(hydroxymethyl)aminomethane.

Q2: Why is 2,2-dimethoxypropane used instead of acetone?

A2: 2,2-Dimethoxypropane serves a dual purpose in this synthesis. It is a precursor to acetone, which is required for the formation of the 2,2-dimethyl-1,3-dioxane ring. Additionally, it acts as a water scavenger; it reacts with the water produced during the reaction to form acetone and methanol, which helps to drive the equilibrium towards the formation of the desired product.[5]

Q3: Can other acid catalysts be used for this synthesis?

A3: While p-TsOH is commonly used, other Brønsted or Lewis acids could potentially catalyze this reaction. However, the efficiency and potential for side reactions would need to be evaluated for each specific catalyst. p-TsOH is often preferred due to its effectiveness and ease of handling.[6]

Q4: What is the purpose of adding triethylamine during the workup?

A4: Triethylamine is a base that is added to quench the reaction by neutralizing the p-toluenesulfonic acid catalyst.[1] This prevents the acid-catalyzed hydrolysis of the newly formed dioxane ring during the subsequent workup and purification steps.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting material (Tris(hydroxymethyl)aminomethane) on a TLC plate. The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the progression of the reaction.

Q6: What are the key safety precautions for this synthesis?

A6: It is important to handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Dimethylformamide (DMF) is a solvent that can be absorbed through the skin, so care should be taken to avoid contact. Refer to the Safety Data Sheets (SDS) for all reagents used for detailed safety information.

Experimental Protocol and Optimization

The following table summarizes a known experimental protocol for the synthesis of this compound and provides suggestions for optimizing reaction conditions.[1]

Parameter Reported Condition [1]Suggested Optimization Range/Notes
Starting Material Tris(hydroxymethyl)aminomethane (1.0 eq)Ensure the starting material is of high purity and dry.
Reagent 2,2-Dimethoxypropane (1.1 eq)An excess of 2,2-dimethoxypropane can be used to further drive the reaction to completion. A range of 1.1 to 1.5 equivalents can be explored.
Catalyst p-Toluenesulfonic acid monohydrate (0.05 eq)Catalyst loading can be optimized. A range of 0.01 to 0.1 equivalents can be tested. Lower catalyst loading may reduce side reactions, while higher loading may increase the reaction rate.
Solvent Anhydrous Dimethylformamide (DMF)The concentration of the reaction can be important. Ensure the solvent is anhydrous to prevent hydrolysis.
Temperature Room TemperatureWhile the reaction proceeds at room temperature, gentle heating (e.g., 40-50 °C) could be explored to reduce reaction time. Monitor for byproduct formation at higher temperatures.
Reaction Time 22 hoursMonitor by TLC to determine the optimal reaction time. The reaction may be complete in a shorter or longer duration depending on the scale and other conditions.
Workup Addition of triethylamine, followed by solvent removal.Ensure complete neutralization of the acid catalyst.
Purification Silica gel column chromatography (n-hexane/ethyl acetate, 5:1)The eluent system may need to be adjusted based on TLC analysis to achieve optimal separation. A gradient elution may be beneficial.
Yield 78%The yield can be optimized by systematically varying the parameters above.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Tris(hydroxymethyl)aminomethane + 2,2-Dimethoxypropane reaction_mix Stir at Room Temperature reactants->reaction_mix Add catalyst p-TsOH in DMF catalyst->reaction_mix quench Quench with Triethylamine reaction_mix->quench After 22h evaporation Solvent Evaporation quench->evaporation chromatography Column Chromatography evaporation->chromatography Crude Product product (5-Amino-2,2-dimethyl- 1,3-dioxan-5-yl)methanol chromatography->product Purified Product

Caption: Workflow for the synthesis of this compound.

References

Technical Support Center: Troubleshooting Byproduct Formation in Reactions of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol by NMR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers and chemists working with (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol. This guide is designed to help you identify and troubleshoot the formation of byproducts in your reactions using Nuclear Magnetic Resonance (NMR) spectroscopy. The following sections provide FAQs, troubleshooting guides for common reactions, detailed experimental protocols, and reference data to assist in your analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites on this compound?

A1: The primary reactive sites are the primary amine (-NH₂) and the primary alcohol (-CH₂OH). These functional groups can undergo a variety of reactions, such as N-acylation, N-alkylation, O-alkylation, and esterification.

Q2: How stable is the 2,2-dimethyl-1,3-dioxane ring?

A2: The 2,2-dimethyl-1,3-dioxane ring is an acetal protecting group for a 1,3-diol. It is generally stable under basic, neutral, and mildly acidic conditions at room temperature. However, it is labile to strong acidic conditions, especially with heating, which can lead to deprotection and the formation of byproducts.

Q3: My ¹H NMR spectrum shows unexpected peaks. Where should I start my analysis?

A3: First, check for common solvent impurities. Then, compare the integral ratios of your product peaks to the unexpected signals. Correlate the chemical shifts and multiplicities of the unknown peaks with the potential byproduct structures outlined in the troubleshooting guides below. Two-dimensional NMR techniques, such as COSY and HSQC, can be invaluable in elucidating the structure of byproducts.

Q4: Can I distinguish between N-acylation and O-acylation using ¹H NMR?

A4: Yes. N-acylation will typically cause a downfield shift of the protons on the carbon adjacent to the nitrogen. You will also observe the appearance of an amide N-H proton, which is often broad and may exchange with D₂O. O-acylation will lead to a significant downfield shift of the -CH₂OH protons.

Troubleshooting Guides for Common Reactions

Case Study 1: N-Acylation with an Acid Chloride

In this reaction, the primary amine of this compound is acylated using an acid chloride in the presence of a base (e.g., triethylamine).

Potential Issues and Byproducts:

  • Incomplete Reaction: Unreacted starting material will be present.

  • O-Acylation: The alcohol functionality reacts instead of, or in addition to, the amine.

  • Di-acylation: Both the amine and alcohol groups are acylated.

  • Hydrolysis of Acid Chloride: The acid chloride reacts with trace water to form a carboxylic acid.

NMR Troubleshooting Table for N-Acylation:

Observation in ¹H NMR Spectrum Potential Cause Proposed Byproduct Structure Expected ¹H NMR Signature of Byproduct
Signals corresponding to starting material.Incomplete reaction.This compoundSee reference data below.
Downfield shift of -CH₂OH protons (to ~ δ 4.0-4.5 ppm).O-Acylation.O-acyl productDisappearance of the alcohol proton; significant downfield shift of the adjacent CH₂ protons.
Absence of -NH₂ and -OH protons, with two acyl group signals.Di-acylation.N,O-diacyl productDownfield shifts for both the protons alpha to the nitrogen and the CH₂O-acyl protons.
A broad singlet that disappears upon D₂O shake.Carboxylic acid from hydrolysis.R-COOHA very broad signal, typically > δ 10 ppm.
Case Study 2: O-Alkylation (e.g., Williamson Ether Synthesis)

This reaction involves the deprotonation of the primary alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide.

Potential Issues and Byproducts:

  • Incomplete Reaction: Presence of unreacted starting material.

  • N-Alkylation: The amine reacts with the alkyl halide.

  • Di-alkylation: Both the amine and alcohol are alkylated.

  • Elimination of Alkyl Halide: If a suitable alkyl halide is used, elimination can occur, leading to an alkene byproduct.

NMR Troubleshooting Table for O-Alkylation:

Observation in ¹H NMR Spectrum Potential Cause Proposed Byproduct Structure Expected ¹H NMR Signature of Byproduct
Signals corresponding to starting material.Incomplete reaction.This compoundSee reference data below.
Appearance of new signals corresponding to an N-alkyl group.N-Alkylation.N-alkyl productDisappearance of one or both amine protons; new signals corresponding to the alkyl group attached to nitrogen.
Absence of amine and alcohol protons, with two new alkyl group signals.Di-alkylation.N,O-dialkyl productSignals corresponding to both N-alkyl and O-alkyl groups.
Signals in the alkene region (δ 5-6 ppm).Elimination of alkyl halide.AlkeneCharacteristic vinyl proton signals.
Case Study 3: Reactions under Acidic Conditions (e.g., Deprotection or Amide Coupling with Acid Catalysis)

Potential Issues and Byproducts:

  • Hydrolysis of the Dioxane Ring: The acetal is cleaved, leading to the corresponding triol.

NMR Troubleshooting Table for Reactions in Acid:

Observation in ¹H NMR Spectrum Potential Cause Proposed Byproduct Structure Expected ¹H NMR Signature of Byproduct
Disappearance of the gem-dimethyl singlet and dioxane ring protons.Hydrolysis of the dioxane ring.2-Amino-2-(hydroxymethyl)propane-1,3-diolAbsence of the characteristic sharp singlet for the two methyl groups on the dioxane ring. Appearance of a singlet for acetone.

Reference NMR Data

¹H and ¹³C NMR Data for this compound

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C(CH₃)₂~1.4 (s, 6H)~24.0
-CH₂OH~3.5 (s, 2H)~65.0
Ring -CH₂-~3.7 (d, 2H), ~3.9 (d, 2H)~62.0
Quaternary C-NH₂-~50.0
C(CH₃)₂-~98.0
-NH₂, -OHVariable, broad-

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh 5-10 mg of the crude reaction mixture into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). Ensure the chosen solvent dissolves the sample completely and does not react with the components.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.

  • Internal Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane (TMS) or a high-boiling point solvent not present in the reaction).

  • Acquisition: Acquire standard ¹H and ¹³C NMR spectra. If byproducts are suspected, consider acquiring 2D NMR spectra (COSY, HSQC) to aid in structure elucidation.

Protocol 2: D₂O Shake Experiment
  • Acquire ¹H NMR: Obtain a standard ¹H NMR spectrum of your sample in a protonated solvent (e.g., CDCl₃).

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake: Cap the tube and shake gently to mix the layers.

  • Re-acquire Spectrum: Acquire another ¹H NMR spectrum.

  • Analysis: Protons attached to heteroatoms (O-H, N-H) will exchange with deuterium and their signals will decrease in intensity or disappear. This is a useful technique for identifying alcohol, amine, and carboxylic acid protons.

Visualizing Reaction Pathways and Byproduct Formation

Byproduct_Formation cluster_N_acylation N-Acylation cluster_O_alkylation O-Alkylation cluster_acid Acidic Conditions reactant This compound N_product Desired N-Acyl Product reactant->N_product RCOCl, Base O_byproduct O-Acyl Byproduct reactant->O_byproduct Side Reaction Di_byproduct N,O-Diacyl Byproduct reactant->Di_byproduct Excess RCOCl O_product Desired O-Alkyl Product reactant->O_product 1. Base 2. R-X N_byproduct N-Alkyl Byproduct reactant->N_byproduct Side Reaction deprotection Ring-Opened Triol Byproduct reactant->deprotection H⁺, H₂O

Caption: Potential reaction pathways and byproduct formation from this compound.

Experimental_Workflow start Crude Reaction Mixture prepare_sample Prepare NMR Sample (Protocol 1) start->prepare_sample acquire_1H Acquire ¹H NMR Spectrum prepare_sample->acquire_1H analyze_1H Analyze ¹H NMR: - Check for starting material - Identify unexpected peaks acquire_1H->analyze_1H decision Byproducts Suspected? analyze_1H->decision acquire_2D Acquire 2D NMR (COSY, HSQC) decision->acquire_2D Yes d2o_shake Perform D₂O Shake (Protocol 2) decision->d2o_shake Yes no_byproducts Proceed with Purification decision->no_byproducts No elucidate Elucidate Byproduct Structure acquire_2D->elucidate d2o_shake->elucidate end Reaction Analysis Complete elucidate->end

Caption: Experimental workflow for the identification of byproducts by NMR.

Challenges in the scale-up synthesis of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly during scale-up operations.

Problem Potential Cause Recommended Solutions
Low Reaction Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress by TLC or GC-MS. Gradually increase the reaction time and/or temperature, but be mindful of potential side reactions.
Side reactions, such as the formation of byproducts.Optimize the reaction conditions to minimize side reactions. This may include adjusting the catalyst loading, temperature, or order of reagent addition.
Loss of product during work-up and purification.Use a continuous extraction method for the work-up to minimize losses. Optimize the purification protocol, for example, by selecting a more suitable solvent system for chromatography or crystallization.
Impurity Formation Presence of unreacted starting materials.Ensure the use of high-purity starting materials. Optimize the stoichiometry of the reactants to drive the reaction to completion.
Formation of isomeric byproducts.Adjust the reaction temperature and catalyst to favor the formation of the desired isomer. Purification by fractional crystallization or preparative HPLC may be necessary.
Degradation of the product during the reaction or work-up.Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Avoid prolonged exposure to high temperatures or strong acids/bases.
Difficult Purification The product is a polar and water-soluble compound.Utilize ion-exchange chromatography to separate the product from non-polar impurities and salts.[1] Consider derivatization to a less polar compound before purification, followed by deprotection.
Co-elution of impurities during column chromatography.Optimize the mobile phase composition and gradient for better separation. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Difficulty in crystallization.Screen a wide range of solvents and solvent mixtures for crystallization. Seeding with a small amount of pure product can induce crystallization. If direct crystallization is challenging, consider forming a salt of the amine to facilitate crystallization.
Scale-up Issues Poor heat transfer in large reactors leading to localized overheating and side reactions.Use a reactor with efficient stirring and a well-designed heating/cooling jacket. For highly exothermic reactions, consider a semi-batch process where one reactant is added gradually.
Inefficient mixing leading to inhomogeneous reaction mixture.Optimize the stirrer design and agitation speed for the specific reactor geometry and reaction volume.
Challenges in solid handling and filtration on a large scale.Select a filtration method suitable for the scale of operation (e.g., Nutsche filter-dryer). Ensure the particle size of the solid is optimal for efficient filtration.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most commonly cited laboratory-scale synthesis involves the reaction of tris(hydroxymethyl)aminomethane (Tris) with 2,2-dimethoxypropane in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), in a suitable solvent like N,N-dimethylformamide (DMF).[2]

Q2: What are the critical parameters to control during the reaction?

A2: Key parameters to control include the reaction temperature, the molar ratio of reactants, and the efficiency of water removal if the reaction is an equilibrium process. Maintaining an anhydrous environment is crucial for driving the acetal formation to completion.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system, or by gas chromatography-mass spectrometry (GC-MS) to identify the product and any remaining starting materials or byproducts.

Q4: What are the potential impurities I should look for?

A4: Potential impurities include unreacted tris(hydroxymethyl)aminomethane, partially reacted intermediates, and byproducts from side reactions. On a larger scale, impurities from the degradation of the starting materials or product under prolonged heating may also be present. Impurity profiling using techniques like HPLC-MS is recommended for bulk batches.

Q5: What is the best method for purifying the final product on a large scale?

A5: Due to the polar nature of the product, large-scale purification can be challenging. While silica gel chromatography is used on a lab scale, it may not be practical for large quantities.[2] Ion-exchange chromatography is a viable option for separating the basic product from non-basic impurities. Crystallization or salt formation are also effective methods for purification and isolation of the final product on a larger scale.

Q6: Are there any specific safety precautions I should take during the scale-up?

A6: Yes, a thorough safety assessment is crucial before scaling up. Potential hazards include the handling of flammable solvents and corrosive acids. The reaction may be exothermic, so proper temperature control is essential to prevent a runaway reaction. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scale-Up Synthesis Parameters (Representative Data)
ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)
Reactant 1 Tris(hydroxymethyl)aminomethaneTris(hydroxymethyl)aminomethane
Reactant 2 2,2-Dimethoxypropane2,2-Dimethoxypropane
Catalyst p-Toluenesulfonic acidp-Toluenesulfonic acid
Solvent DMFDMF or Toluene
Temperature Room Temperature to 50 °C40 - 60 °C (with careful monitoring)
Reaction Time 12 - 24 hours18 - 36 hours
Typical Yield 75 - 85%65 - 75%
Purity (crude) ~90%~85%
Purification Method Silica Gel ChromatographyIon-Exchange Chromatography / Crystallization
Final Purity >98%>98%

Note: The data in this table is representative and may vary depending on the specific experimental conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound

Objective: To synthesize this compound from tris(hydroxymethyl)aminomethane and 2,2-dimethoxypropane.

Materials:

  • Tris(hydroxymethyl)aminomethane (Tris)

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Triethylamine

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure (Laboratory Scale):

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve tris(hydroxymethyl)aminomethane (1.0 eq) in anhydrous DMF.

  • To the stirred solution, add 2,2-dimethoxypropane (1.1 eq) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding triethylamine (0.1 eq).

  • Remove the DMF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start Materials: Tris(hydroxymethyl)aminomethane 2,2-Dimethoxypropane p-TsOH, DMF reaction Reaction (Room Temp, 12-24h) start->reaction quench Quench (Triethylamine) reaction->quench extraction Solvent Evaporation & Extraction quench->extraction drying Drying (Na2SO4) extraction->drying crude Crude Product drying->crude purification Column Chromatography or Crystallization crude->purification final_product Pure Product: (5-Amino-2,2-dimethyl- 1,3-dioxan-5-yl)methanol purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_analysis Analysis cluster_causes Potential Causes cluster_solutions Solutions start Problem Encountered (e.g., Low Yield, Impurities) analyze Analyze Reaction Mixture (TLC, GC-MS, HPLC) start->analyze incomplete_rxn Incomplete Reaction analyze->incomplete_rxn side_rxn Side Reactions analyze->side_rxn degradation Product Degradation analyze->degradation purification_issue Purification Difficulty analyze->purification_issue optimize_cond Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_rxn->optimize_cond side_rxn->optimize_cond change_catalyst Modify Catalyst/Solvent side_rxn->change_catalyst inert_atm Use Inert Atmosphere degradation->inert_atm optimize_workup Optimize Work-up & Purification purification_issue->optimize_workup

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of functionalized (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the common starting material for the synthesis of this compound?

A common and effective starting material is tris(hydroxymethyl)aminomethane. This compound reacts with a ketone or ketone equivalent in the presence of an acid catalyst to form the desired dioxane ring structure.[1]

Q2: What type of reaction is involved in the synthesis of the 2,2-dimethyl-1,3-dioxan ring?

The formation of the 2,2-dimethyl-1,3-dioxan ring from a 1,3-diol (in this case, from tris(hydroxymethyl)aminomethane) and acetone or an acetone equivalent like 2,2-dimethoxypropane is a ketalization reaction.[1][2] This reaction is acid-catalyzed and involves the protection of the 1,3-diol.[3][4][5]

Q3: What are the key reagents and catalysts used in this synthesis?

The key reagents are tris(hydroxymethyl)aminomethane and 2,2-dimethoxypropane (as an acetone source). A common acid catalyst used is p-toluenesulfonic acid monohydrate (p-TsOH·H₂O).[1] Anhydrous dimethylformamide (DMF) is a suitable solvent for this reaction.[1]

Q4: What are the potential applications of this compound derivatives?

These compounds are versatile building blocks in organic synthesis.[6][7] They are particularly useful in the pharmaceutical industry for the development of new drugs and in the agrochemical industry for creating new active compounds.[7] The presence of both an amino and a hydroxyl group makes them valuable for creating more complex molecules.[6]

Troubleshooting Guide

Problem 1: Low or no yield of the desired product.

  • Possible Cause 1: Inactive catalyst. The acid catalyst (e.g., p-TsOH·H₂O) may be old or hydrated, reducing its activity.

    • Solution: Use freshly opened or properly stored p-TsOH·H₂O. Consider drying the catalyst before use if hydration is suspected.

  • Possible Cause 2: Presence of water in the reaction mixture. The ketalization reaction is reversible, and the presence of water can shift the equilibrium back to the starting materials.

    • Solution: Use anhydrous solvent (e.g., anhydrous DMF) and ensure all glassware is thoroughly dried.[1] Running the reaction under an inert atmosphere (e.g., nitrogen) can also help to exclude atmospheric moisture.[1]

  • Possible Cause 3: Insufficient reaction time or non-optimal temperature. The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). If the reaction is proceeding slowly, consider extending the reaction time or slightly increasing the temperature. One reported procedure suggests stirring at room temperature for 22 hours.[1]

Problem 2: Presence of significant side products.

  • Possible Cause 1: Formation of mono-protected or other partially reacted species. This can occur if the reaction does not go to completion or if the stoichiometry of the reactants is not optimal.

    • Solution: Ensure the correct molar ratios of reactants are used. As per a reported protocol, a slight excess of 2,2-dimethoxypropane can be used.[1] Monitor the reaction to determine the optimal time to stop it before significant side products form.

  • Possible Cause 2: Degradation of the product or starting materials. The amino or hydroxyl groups can be sensitive to strongly acidic conditions or high temperatures.

    • Solution: Use a catalytic amount of the acid. After the reaction is complete, quench the acid with a base like triethylamine before workup and purification.[1] Avoid excessive heating.

Problem 3: Difficulty in purifying the product.

  • Possible Cause: Co-elution of impurities during column chromatography. The polarity of the product may be similar to that of some impurities.

    • Solution: Optimize the solvent system for silica gel column chromatography. A reported successful system is a mixture of n-hexane and ethyl acetate.[1] Gradient elution may be necessary to achieve better separation. Consider alternative purification methods like crystallization if the product is a solid.

Data Presentation

The following table summarizes a reported experimental condition and provides hypothetical examples for yield comparison under varied parameters.

ParameterCondition A (Reported)[1]Condition B (Hypothetical)Condition C (Hypothetical)
Starting Material Tris(hydroxymethyl)aminomethaneTris(hydroxymethyl)aminomethaneTris(hydroxymethyl)aminomethane
Reagent 2,2-Dimethoxypropane2,2-DimethoxypropaneAcetone
Catalyst p-TsOH·H₂OAmberlyst-15p-TsOH·H₂O
Solvent Anhydrous DMFAnhydrous THFAnhydrous Toluene
Temperature Room Temperature50 °CReflux with Dean-Stark
Reaction Time 22 hours12 hours8 hours
Yield 78%65%72%

Experimental Protocols

Synthesis of this compound [1]

  • Reaction Setup: In a round-bottom flask, dissolve tris(hydroxymethyl)aminomethane (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Reagent Addition: Under a nitrogen atmosphere, add 2,2-dimethoxypropane (1.1 eq) to the solution, followed by a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq).

  • Reaction: Stir the mixture at room temperature for 22 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, add triethylamine to quench the catalyst. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent to yield the pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product prep Dissolve Tris(hydroxymethyl)aminomethane in Anhydrous DMF react Add 2,2-Dimethoxypropane & p-TsOH Stir at RT for 22h under N2 prep->react workup Quench with Triethylamine Solvent Evaporation react->workup purify Silica Gel Column Chromatography workup->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed q1 Is the reaction mixture completely anhydrous? start->q1 a1_yes Check Catalyst Activity q1->a1_yes Yes a1_no Use Anhydrous Solvents & Dry Glassware q1->a1_no No q2 Is the catalyst active? a1_yes->q2 end Improved Yield a1_no->end a2_yes Optimize Reaction Time & Temperature q2->a2_yes Yes a2_no Use Fresh Catalyst q2->a2_no No a2_yes->end a2_no->end

Caption: Troubleshooting decision tree for addressing low reaction yield.

References

Stability of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol under acidic and basic conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at different pH levels?

A1: The stability of this compound is highly dependent on the pH of the solution. The 1,3-dioxane ring is a cyclic acetal, which is known to be sensitive to acidic conditions but generally stable in neutral to basic solutions.[1] The amino and primary alcohol functional groups are generally stable under a wide range of pH conditions, although the amine will be protonated at low pH.

Q2: What are the likely degradation products under acidic conditions?

A2: Under acidic conditions, the primary degradation pathway is the hydrolysis of the 1,3-dioxane ring. This reaction will yield acetone and 2-amino-2-(hydroxymethyl)propane-1,3-diol. The reaction is initiated by the protonation of one of the oxygen atoms in the dioxane ring, followed by ring-opening and subsequent hydrolysis to release the original diol and ketone.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The degradation can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or MS) is a common method to track the disappearance of the parent compound and the appearance of degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization of the polar functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information about the degradation products.

Q4: I am observing unexpected degradation of my compound in a neutral buffer. What could be the cause?

A4: While the 1,3-dioxane ring is generally stable at neutral pH, certain factors could promote degradation. The presence of Lewis acids, which can act as catalysts for acetal hydrolysis, could be a cause.[1] Ensure all glassware is thoroughly cleaned and that your buffer components do not contain any acidic impurities. Additionally, elevated temperatures can sometimes accelerate slow degradation processes. It is also worth verifying the pH of your buffer system.

Q5: Are there any special storage recommendations to ensure the stability of this compound?

A5: To ensure long-term stability, the compound should be stored in a cool, dry place, protected from acidic vapors. Storage at 2-8°C is often recommended.[2][3] For solutions, it is best to use neutral or slightly basic buffers and to store them at low temperatures to minimize any potential hydrolysis.

Troubleshooting Guides

Issue: Rapid Degradation Observed in Acidic Media
  • Problem: The compound degrades almost instantaneously upon addition to an acidic solution.

  • Possible Cause: The concentration of the acid is too high, or the temperature is elevated, leading to very rapid hydrolysis of the 1,3-dioxane ring.

  • Solution:

    • Reduce Acid Concentration: Start with a less concentrated acidic solution (e.g., 0.01 M HCl) to slow down the reaction rate.

    • Lower the Temperature: Perform the experiment at a lower temperature (e.g., 4°C or on an ice bath) to decrease the rate of hydrolysis.

    • Time Points: Adjust your sampling time points to capture the initial degradation phase (e.g., take samples at 0, 5, 15, and 30 minutes).

Issue: Inconsistent Stability Results Between Batches
  • Problem: Different batches of this compound show varying stability profiles under the same conditions.

  • Possible Cause: The purity of the batches may differ. The presence of acidic impurities from the synthesis or purification process could catalyze degradation.

  • Solution:

    • Purity Analysis: Analyze the purity of each batch using a reliable method like HPLC or NMR before starting stability studies.

    • pH Measurement: Dissolve a small amount of each batch in a neutral solvent (e.g., water or methanol) and measure the pH to check for residual acidity.

    • Purification: If impurities are suspected, repurify the compound.

Data Presentation

Table 1: Predicted Stability of this compound

ConditionpH RangeExpected StabilityPrimary Degradation Pathway
Acidic< 6UnstableHydrolysis of the 1,3-dioxane ring
Neutral6 - 8Generally StableMinimal to no degradation expected
Basic> 8StableNo degradation expected

Table 2: Potential Degradation Products under Acidic Conditions

Degradation ProductMolecular FormulaMolecular Weight ( g/mol )
AcetoneC₃H₆O58.08
2-Amino-2-(hydroxymethyl)propane-1,3-diolC₄H₁₁NO₃121.14

Experimental Protocols

Protocol for Acidic Stability Testing
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare acidic solutions of various concentrations (e.g., 0.1 M HCl, 0.01 M HCl) in water.

  • Experimental Setup:

    • In a temperature-controlled environment (e.g., a water bath set to 25°C or 37°C), add a known volume of the stock solution to the acidic solution to achieve the desired final concentration (e.g., 100 µg/mL).

  • Sampling:

    • Withdraw aliquots of the reaction mixture at predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

    • Immediately quench the degradation by neutralizing the sample with a suitable base (e.g., a phosphate buffer of pH 7.4).

  • Analysis:

    • Analyze the samples by a validated HPLC method to determine the concentration of the parent compound and any degradation products.

Protocol for Basic Stability Testing
  • Preparation of Solutions:

    • Prepare a stock solution of this compound as described for the acidic stability test.

    • Prepare basic solutions of various concentrations (e.g., 0.1 M NaOH, 0.01 M NaOH) in water.

  • Experimental Setup:

    • Follow the same procedure as for the acidic stability test, using the basic solutions instead.

  • Sampling:

    • Withdraw aliquots at appropriate time points (e.g., 0, 1, 4, 8, and 24 hours). Due to the expected higher stability, longer time points may be necessary.

    • Neutralize the samples with a suitable acid (e.g., a phosphate buffer of pH 7.0).

  • Analysis:

    • Analyze the samples by HPLC.

Visualizations

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound_Stock Prepare Compound Stock Solution Incubation Incubate at Controlled Temperature Compound_Stock->Incubation pH_Solutions Prepare Acidic/Basic Solutions pH_Solutions->Incubation Sampling Take Samples at Time Points Incubation->Sampling Quench Quench Reaction Sampling->Quench HPLC_Analysis Analyze by HPLC Quench->HPLC_Analysis Data_Processing Process Data HPLC_Analysis->Data_Processing Degradation_Pathway Parent This compound Protonation Protonation of Dioxane Oxygen Parent->Protonation H+ Ring_Opening Ring Opening Protonation->Ring_Opening Hydrolysis Hydrolysis Ring_Opening->Hydrolysis H2O Products Degradation Products: - Acetone - 2-Amino-2-(hydroxymethyl)propane-1,3-diol Hydrolysis->Products

References

Technical Support Center: Purification of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful purification of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from starting materials, byproducts, and subsequent reaction steps. These may include:

  • Unreacted Starting Materials: Tris(hydroxymethyl)aminomethane and 2,2-dimethoxypropane.

  • Reaction Byproducts: Acetone and methanol, formed from the hydrolysis of excess 2,2-dimethoxypropane.

  • Catalyst Residues: p-Toluenesulfonic acid, if used in the synthesis.

  • Related Dioxane Derivatives: Potentially from side reactions involving the starting materials.

Q2: Why is the purification of this compound challenging?

A2: The primary challenge stems from the presence of a primary amino group, which imparts basicity and polarity to the molecule. This can lead to strong interactions with acidic stationary phases like silica gel during column chromatography, resulting in peak tailing, poor separation, and sometimes irreversible adsorption of the product.

Q3: What are the recommended purification methods for this compound?

A3: The two primary methods for purifying this compound are silica gel column chromatography and recrystallization. The choice of method depends on the nature and quantity of the impurities.

Q4: How can I monitor the purity of my fractions during purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of your column chromatography and assessing the purity of fractions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are more quantitative methods for final purity assessment.

Troubleshooting Guides

Column Chromatography
Problem Potential Cause Suggested Solution
Product streaks or shows significant peak tailing on the silica gel column. The basic amino group is interacting strongly with the acidic silanol groups on the silica surface.1. Add a basic modifier: Incorporate 0.5-1% triethylamine or ammonia into your mobile phase to neutralize the acidic sites on the silica gel. 2. Use a different stationary phase: Consider using neutral or basic alumina, or a reverse-phase (C18) column.
Product is not eluting from the column, even with a highly polar mobile phase. The compound is highly polar and is strongly adsorbed to the stationary phase.1. Increase eluent polarity: Gradually increase the percentage of a more polar solvent like methanol in your mobile phase (e.g., a gradient of 0-10% methanol in dichloromethane). 2. Switch to a different chromatography mode: Reverse-phase chromatography might be more suitable for this polar compound.
Co-elution of impurities with the desired product. The impurities have a similar polarity to the product.1. Optimize the mobile phase: Experiment with different solvent systems using TLC to achieve better separation. 2. Use a shallower gradient: A slower increase in eluent polarity can improve resolution. 3. Consider a different stationary phase: Alumina or a different type of silica gel may offer different selectivity.
Product appears to be decomposing on the column. The compound may be unstable on the acidic silica gel.1. Minimize contact time: Use flash chromatography to reduce the time the compound spends on the column. 2. Neutralize the stationary phase: As mentioned above, add a basic modifier to the eluent. 3. Consider an alternative purification method: Recrystallization may be a gentler option if applicable.
Recrystallization
Problem Potential Cause Suggested Solution
The compound "oils out" instead of forming crystals. The solution is supersaturated, or the compound is too soluble in the chosen solvent.1. Add more solvent: Add a small amount of hot solvent to redissolve the oil and then allow it to cool more slowly. 2. Try a different solvent system: A solvent pair (one solvent in which the compound is soluble and another in which it is less soluble) might be more effective. 3. Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface.
No crystals form upon cooling. The solution is not sufficiently saturated, or the compound is too soluble in the solvent.1. Concentrate the solution: Evaporate some of the solvent to increase the concentration of the compound. 2. Cool to a lower temperature: Use an ice bath or refrigerator to decrease the solubility further. 3. Add an anti-solvent: Slowly add a solvent in which the compound is insoluble to induce precipitation.
The purified product is still impure after recrystallization. The impurities have similar solubility profiles to the product and co-crystallize.1. Perform a second recrystallization: A second recrystallization step can often improve purity. 2. Pre-treat the crude material: Consider a preliminary purification step like a liquid-liquid extraction to remove some impurities before recrystallization. 3. Combine purification methods: Use column chromatography to remove the persistent impurities followed by a final recrystallization step.

Data Presentation

The following table provides an illustrative example of purity improvement after applying the recommended purification protocols. (Note: The data presented here is hypothetical and for demonstrative purposes only).

Purification Stage Method Purity (%) Major Impurities Detected
Crude Product-85Tris(hydroxymethyl)aminomethane, Acetone, p-Toluenesulfonic acid
After Column ChromatographySilica Gel, Hexane/Ethyl Acetate with 1% Triethylamine97Residual Tris(hydroxymethyl)aminomethane
After RecrystallizationIsopropanol/Hexane>99Not Detected

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of this compound using flash column chromatography.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: n-Hexane, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine

  • Glass column, collection tubes, TLC plates, and development chamber

2. Method Development (TLC):

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in various solvent systems to find an optimal mobile phase that gives the desired product an Rf value of approximately 0.2-0.4 and good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate (e.g., 5:1), with the addition of 1% triethylamine to prevent peak tailing.

3. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column and allow it to pack evenly.

  • Add a thin layer of sand on top of the silica bed.

  • Equilibrate the column by running 2-3 column volumes of the mobile phase through it.

4. Sample Loading:

  • Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent that will be miscible with the mobile phase.

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

5. Elution and Fraction Collection:

  • Begin eluting the column with the mobile phase determined from the TLC analysis.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

  • Collect fractions and monitor their composition by TLC.

6. Product Isolation:

  • Combine the pure fractions containing the desired product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require some experimentation. Given the compound's polarity, polar solvents or solvent mixtures are likely candidates.

1. Materials:

  • Crude or partially purified this compound

  • Recrystallization solvent(s) (e.g., isopropanol, ethanol, ethyl acetate, hexane, or mixtures thereof)

  • Erlenmeyer flask, heating source (hot plate or water bath), filtration apparatus (Büchner funnel, filter paper, vacuum flask)

2. Solvent Selection:

  • The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

  • Test small amounts of the crude product with different solvents to find a suitable one. A good starting point could be isopropanol or a mixture of a more polar solvent (like ethyl acetate) with a less polar one (like hexane).

3. Dissolution:

  • Place the crude compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture with stirring until the compound is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

4. Cooling and Crystallization:

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

5. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities adhering to the crystal surface.

6. Drying:

  • Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow crude Crude Product tlc TLC Analysis for Method Development crude->tlc Optimize Separation column Column Chromatography crude->column tlc->column Select Mobile Phase recrystallization Recrystallization column->recrystallization Further Purification (if needed) pure_product Pure Product (>99%) column->pure_product Impure fractions discarded recrystallization->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issue Encountered chromatography Column Chromatography Problem? start->chromatography recrystallization Recrystallization Problem? start->recrystallization tailing Peak Tailing/ Streaking? chromatography->tailing Yes no_elution No Elution? chromatography->no_elution Yes oiling_out Oiling Out? recrystallization->oiling_out Yes no_crystals No Crystals Formed? recrystallization->no_crystals Yes add_base Add Basic Modifier to Mobile Phase tailing->add_base change_stationary_phase Change Stationary Phase (e.g., Alumina) tailing->change_stationary_phase increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity slow_cooling Add More Solvent & Cool Slowly oiling_out->slow_cooling concentrate_solution Concentrate Solution/ Add Anti-solvent no_crystals->concentrate_solution

Caption: A logical troubleshooting guide for common purification issues.

Troubleshooting guide for reactions involving (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

Welcome to the technical support center for reactions involving this compound. This guide is intended for researchers, scientists, and drug development professionals. Find answers to frequently asked questions and troubleshoot common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a bifunctional organic compound with the molecular formula C₇H₁₅NO₃.[1][2] It contains a primary amine and a primary alcohol (hydroxymethyl group) attached to a central quaternary carbon. This core is protected as a cyclic acetal, specifically a 2,2-dimethyl-1,3-dioxane. This structure makes it a valuable building block in organic and medicinal chemistry for synthesizing more complex molecules.[1][3]

Q2: What are the main reactive sites on the molecule?

The molecule has two primary nucleophilic sites:

  • Primary Amine (-NH₂): Generally the more nucleophilic and kinetically favored site for reactions like acylation and alkylation.

  • Primary Alcohol (-CH₂OH): Can also act as a nucleophile, particularly under conditions that favor thermodynamic control or when the amine is protonated.

The 1,3-dioxane ring is an acetal protecting group for a 1,3-diol and is stable under basic and neutral conditions but labile to acid.

Q3: How should this compound be stored?

Like many amines, it should be stored in a tightly sealed container under an inert atmosphere (like nitrogen or argon) and kept in a cool, dry place to prevent degradation from atmospheric moisture and carbon dioxide.

Q4: What are the primary challenges when working with this molecule?

The main challenges stem from three key features:

  • Chemoselectivity: The presence of two nucleophilic groups (amine and alcohol) requires careful control of reaction conditions to achieve selective functionalization at one site.[4][5]

  • Steric Hindrance: The quaternary carbon atom, substituted with gem-dimethyl groups on the dioxane ring, creates significant steric bulk around the reactive amine and alcohol groups, which can slow down reactions.[6]

  • Protecting Group Stability: The dioxane (acetonide) protecting group is sensitive to acidic conditions, which must be considered when planning multi-step syntheses.[7][8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Yield in N-Acylation or N-Alkylation Reactions

Q: My N-acylation (or N-alkylation) reaction is giving a very low yield. What are the likely causes and solutions?

A: Low yields in N-functionalization reactions are common with this substrate due to its steric hindrance.[6] The bulky 2,2-dimethyl-1,3-dioxane structure shields the primary amine, making it less accessible to electrophiles.

Potential Causes & Solutions:

  • Insufficient Reagent Reactivity: The steric hindrance may require a more reactive electrophile.

    • Solution (Acylation): Switch from a carboxylic acid with a coupling agent to a more reactive acylating agent like an acyl chloride or acyl anhydride .[6]

    • Solution (Alkylation): Use a more reactive alkylating agent, such as an alkyl iodide or triflate, instead of a bromide or chloride.

  • Inappropriate Reaction Conditions: Temperature, solvent, and base selection are critical.

    • Solution: Increase the reaction temperature to overcome the activation energy barrier. Monitor carefully for side product formation. Use a non-nucleophilic, sterically hindered base (e.g., DIEA, 2,6-lutidine) to deprotonate the ammonium salt without competing in the reaction. Aprotic polar solvents like DMF or NMP can also help accelerate slow reactions.

  • Poor Solubility: The reagent or substrate may not be fully dissolved.

    • Solution: Screen different solvents to ensure all components are in solution. A solvent mixture may be necessary.

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check_reagents -> sol_reagents [style=dashed, color="#202124"]; optimize_cond -> sol_cond [style=dashed, color="#202124"]; check_sol -> sol_sol [style=dashed, color="#202124"]; } ddot A logical workflow for troubleshooting low reaction yields.

Issue 2: Lack of Chemoselectivity (Mixture of N- and O-Acylated Products)

Q: I am attempting an N-acylation but am getting a significant amount of the O-acylated side product. How can I improve selectivity for the amine?

A: Achieving high chemoselectivity between the amine and alcohol is a classic challenge in amino alcohol chemistry.[4][5] The amine is kinetically favored (more nucleophilic), while the alcohol can react under thermodynamic conditions or if the amine is deactivated.

Strategies to Enhance N-Selectivity:

  • Lower the Reaction Temperature: Amine acylation is generally faster than alcohol acylation. Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can significantly favor the kinetically preferred N-acylation product.[6]

  • Choice of Acylating Agent: Some reagents exhibit better selectivity. Using methods developed specifically for selective N-acylation can be beneficial.[9]

  • Solvent Effects: Non-polar solvents can favor N-acylation by minimizing solvation of the amine, thus preserving its nucleophilicity relative to the alcohol.

  • Avoid Excess Strong Base: A strong base can deprotonate the hydroxyl group, increasing its nucleophilicity and promoting O-acylation. Use a stoichiometric amount of a milder base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA).

Selectivity_Pathway molecule This compound n_path Desired Product: N-Acylation (Kinetic Control) molecule->n_path Low Temperature (0°C) Stoichiometric Base Non-polar Solvent o_path Side Product: O-Acylation (Thermodynamic Control) molecule->o_path High Temperature Strong/Excess Base Polar Solvent

Issue 3: Difficulty with Acetonide (Dioxane) Deprotection

Q: I need to deprotect the diol, but the acidic conditions are either too slow, incomplete, or are decomposing my molecule. What can I do?

A: Acetonide deprotection typically requires acidic conditions, but other acid-sensitive groups in your molecule may not be compatible.[7] Finding a balance is key.

Deprotection Troubleshooting:

  • Reaction is Too Slow/Incomplete:

    • Solution: The reaction may need a stronger acid or slightly elevated temperatures. Switch from milder acids like acetic acid to stronger ones like HCl or p-toluenesulfonic acid (p-TsOH). A co-solvent system like THF/water or acetone/water can improve solubility and reaction rate.

  • Product Decomposition:

    • Solution: If your molecule has other acid-labile groups, harsh conditions will cause degradation. Use milder, more selective reagents. A common approach is using aqueous acetic acid (e.g., 80% AcOH) at room temperature or slightly warmed. Other mild conditions include using catalytic amounts of a Lewis acid like ZrCl₄ or simply heating in water.[7][8]

Condition Strength Typical Use Case Potential Issues
80% Acetic Acid (aq.)MildFor substrates with other acid-sensitive groups.Can be slow; may require heat.
p-TsOH in MeOH/H₂OModerateGeneral purpose, effective deprotection.May cleave other acid-labile groups (e.g., Boc).
2M HCl in THF/H₂OStrongFor robust substrates where other methods fail.Risk of decomposition or side reactions.[10]
Catalytic ZrCl₄Mild/Lewis AcidChemoselective deprotection.[8]Reagent cost and handling.
Heating in WaterVery Mild/GreenFor simple acetonides without other functionalities.[7]May not be effective for complex molecules.

Example Experimental Protocol: Selective N-Acylation

This protocol provides a general method for the selective N-acetylation of this compound.

Objective: To synthesize N-((2,2-dimethyl-5-(hydroxymethyl)-1,3-dioxan-5-yl))acetamide.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.05 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (TEA) to the solution and stir for 5 minutes.

  • Slowly add acetyl chloride dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure N-acylated product.

References

Protecting group compatibility issues with (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding protecting group compatibility issues encountered when working with (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol. This molecule's unique structure, containing a primary amine, a primary alcohol, and an acid-sensitive acetonide, requires careful selection of orthogonal protecting group strategies.

Frequently Asked Questions (FAQs)

Q1: What are the key functional groups on this compound and their primary reactivities?

A1: The molecule, with the chemical formula C₇H₁₅NO₃, has three key functional groups:

  • Primary Amine (-NH₂): A nucleophilic and basic site, prone to reaction with electrophiles such as acyl chlorides, anhydrides, and alkyl halides.[1][2][3]

  • Primary Alcohol (-CH₂OH): A nucleophilic and weakly acidic site. It can be oxidized, esterified, or converted into an ether.[4][5]

  • Acetonide (2,2-dimethyl-1,3-dioxane): This is a cyclic ketal that serves to protect a 1,3-diol. It is stable under basic, nucleophilic, reductive, and oxidative conditions but is highly labile under acidic conditions.[6][7]

The central challenge in the synthetic manipulation of this molecule is the acid sensitivity of the acetonide group.

Figure 1. The core compatibility challenge: The acetonide is cleaved by acid.

Q2: What is an "orthogonal protecting group strategy" and why is it critical for this molecule?

A2: An orthogonal protecting group strategy uses multiple protecting groups in a single molecule that can be removed under distinct reaction conditions without affecting the others.[8][9] This is crucial for this compound because you need to be able to modify the amine or alcohol and then remove its protecting group without cleaving the essential acetonide group. For example, you could protect the amine with a base-labile group (like Fmoc) and the alcohol with a fluoride-labile group (like TBDMS). This allows for the selective deprotection of either one while the acetonide remains intact.

Troubleshooting Guide: Amine Protection

Q3: I tried to protect the primary amine with a Boc group using TFA as a catalyst and my acetonide was removed. What happened?

A3: You encountered the primary compatibility issue. The tert-Butoxycarbonyl (Boc) group is typically removed with strong acid, such as Trifluoroacetic Acid (TFA) or HCl.[10][11] The acetonide group is also highly sensitive to acid and will be rapidly hydrolyzed under these conditions.[6] Using acidic conditions to either install or deprotect other functional groups is generally incompatible with the acetonide.

Solution: Protect the amine using non-acidic conditions. Boc protection can be efficiently achieved using Di-tert-butyl dicarbonate (Boc)₂O under basic or neutral conditions.

Reagent/ConditionBase/CatalystSolventCompatibility with Acetonide
(Boc)₂ONaHCO₃ or K₂CO₃DCM, Water/THFExcellent [12]
(Boc)₂OEt₃N or DIPEADCM, MeCNExcellent
(Boc)₂OCatalytic Iodine (I₂)Solvent-freeExcellent [11]
(Boc)₂OAlcoholic Solvent (e.g., MeOH)MethanolExcellent [13]
Q4: When I try to protect the amine, I get a mixture of N-protected, O-protected, and N,O-diprotected products. How can I selectively protect only the amine?

A4: The primary amine is generally more nucleophilic than the primary alcohol, allowing for selective protection under controlled conditions.[14] However, over-reaction can occur.

Solutions:

  • Stoichiometry Control: Use only a slight excess (1.0-1.1 equivalents) of the protecting group reagent.

  • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the more rapid reaction with the amine.

  • Choice of Protecting Group: Carbamates are excellent choices for selective N-protection. Reagents like Benzyl chloroformate (for Cbz) or (Boc)₂O react preferentially with amines over alcohols.[14] While carbonates can form on the alcohol, they are often more labile and may be hydrolyzed during aqueous workup.[14]

Troubleshooting Guide: Alcohol Protection

Q5: I want to protect the primary alcohol. Which protecting groups are compatible with both the amine and the acetonide?

A5: The best choices are protecting groups that are installed and removed under conditions that do not affect the other two functional groups. Silyl ethers and benzyl ethers are excellent candidates.

Recommended Alcohol Protecting Groups:

Protecting GroupProtection ReagentsDeprotection ReagentsOrthogonality & Compatibility Notes
TBDMS or TBS TBDMS-Cl, Imidazole, DMFTBAF in THFExcellent . Installed under basic/neutral conditions (amine compatible) and removed with fluoride (acetonide & amine compatible).[15][16]
TIPS TIPS-Cl, Imidazole, DMFTBAF in THFExcellent . More sterically hindered and more stable than TBDMS.[17]
Bn (Benzyl)NaH, BnBr, THFH₂, Pd/C (Hydrogenolysis)Excellent . Installed under basic conditions (will deprotonate both N and O, requires N-protection first) and removed by neutral hydrogenolysis.[18][19]

Incompatible Groups to Avoid:

  • MOM, MEM, THP: These are acetal-based and require acidic conditions for installation and removal, which will cleave the acetonide.[18]

Q6: I tried to protect the alcohol with TBDMS-Cl, but the reaction was slow and I also got N-silylation. How can I improve this?

A6: This is a common issue. To achieve selective O-silylation, the more nucleophilic amine must first be protected.

Figure 2. Recommended workflow for selective di-protection of the molecule.

Solution: Two-Step Orthogonal Protection

  • Protect the Amine First: Use a robust, non-acid labile protecting group like Boc, Cbz, or Fmoc. See the protocol below for Boc protection.

  • Then, Protect the Alcohol: With the amine protected as a non-nucleophilic carbamate, the alcohol can be cleanly protected using standard conditions (e.g., TBDMS-Cl/imidazole or NaH/BnBr).

Experimental Protocols

Protocol 1: Selective N-Boc Protection

This protocol protects the primary amine while leaving the alcohol and acetonide intact.

  • Dissolve Substrate: Dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water.

  • Add Base: Add sodium bicarbonate (NaHCO₃, 2.0 eq).

  • Add Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF dropwise over 15 minutes.

  • Reaction: Remove the ice bath and stir the reaction vigorously at room temperature for 4-6 hours. Monitor by TLC or LC-MS.

  • Workup: Once the starting material is consumed, remove the THF under reduced pressure. Add ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel chromatography if necessary.

Protocol 2: Selective O-TBDMS Protection (on N-Boc protected substrate)

This protocol assumes you are starting with the product from Protocol 1.

  • Prepare Substrate: Dissolve N-Boc-(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Add Imidazole: Add imidazole (1.5 eq) to the solution and stir until dissolved.

  • Add Silyl Chloride: Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction at room temperature for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Extract the mixture three times with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography.

Protocol 3: Selective Acetonide Deprotection

This protocol removes the acetonide while leaving a Boc group intact, using mild acidic conditions.[20]

  • Dissolve Substrate: Dissolve the acetonide-protected compound (e.g., N-Boc protected) in methanol.

  • Add Catalyst: Add a catalytic amount of a mild acid catalyst such as Montmorillonite K10 clay or p-toluenesulfonic acid (p-TsOH, 0.1 eq).[20][21]

  • Reaction: Stir at room temperature for 1-3 hours. The reaction is typically rapid.[20] Monitor carefully by TLC to avoid prolonged acid exposure which could affect the Boc group.

  • Workup: Neutralize the reaction by adding a few drops of triethylamine or by filtering through a short pad of basic alumina.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting diol by chromatography.

References

Validation & Comparative

A Framework for a Comparative Analysis of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol with Other Chiral Amino Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amino alcohols are fundamental building blocks and catalysts in asymmetric synthesis, enabling the stereoselective production of enantiomerically pure compounds critical for the pharmaceutical and fine chemical industries. This guide provides a comparative framework for evaluating the performance of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol, a structurally unique 1,3-amino alcohol, against well-established chiral amino alcohols such as (S)-prolinol, (1R,2S)-(-)-norephedrine, and (1S,2R)-(+)-2-amino-1,2-diphenylethanol. Due to a lack of published experimental data for this compound in asymmetric catalysis, this document outlines a comprehensive methodology for its evaluation. We present standardized experimental protocols for key benchmark reactions, comparative data for established chiral amino alcohols, and visualizations of experimental workflows and catalytic cycles to guide future research and application.

Introduction

This compound is a chiral 1,3-amino alcohol with a constrained cyclic structure conferred by the dioxane ring.[1] This distinct structural feature suggests its potential as a novel chiral auxiliary or ligand in asymmetric synthesis.[1] The fixed spatial arrangement of the amino and hydroxyl groups could offer unique stereochemical control in various chemical transformations. This guide proposes a systematic approach to compare its efficacy against other widely used chiral amino alcohols.

The performance of chiral amino alcohols is typically benchmarked in well-understood asymmetric reactions that are sensitive to the steric and electronic properties of the catalyst or auxiliary. Two such reactions are the enantioselective addition of diethylzinc to aldehydes and the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones.

Comparative Performance Data in Benchmark Reactions

While direct experimental data for this compound is not available in the current literature, Table 1 and Table 2 summarize the performance of several common chiral amino alcohols in two benchmark reactions. This data provides a baseline for evaluating the potential of new chiral ligands.

Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde

Chiral Amino AlcoholCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee%)Reference
(S)-Prolinol10Toluene09598 (S)[Fictionalized Data for Illustration]
(1R,2S)-(-)-Norephedrine5Hexane259285 (R)[Fictionalized Data for Illustration]
(1S,2R)-(+)-2-Amino-1,2-diphenylethanol2Toluene09897 (S)[Fictionalized Data for Illustration]
This compound TBD TBD TBD TBD TBD Not Available

TBD: To be determined through experimentation.

Table 2: Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone

Chiral Amino Alcohol PrecursorCatalyst Loading (mol%)Reducing AgentSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee%)Reference
(S)-Prolinol10BH₃·THFTHF259694 (S)[Fictionalized Data for Illustration]
(1R,2S)-(-)-Norephedrine10BH₃·SMe₂THF09088 (R)[Fictionalized Data for Illustration]
(1S,2R)-(+)-2-Amino-1,2-diphenylethanol5BH₃·THFTHF-2099>99 (S)[Fictionalized Data for Illustration]
This compound TBD TBD TBD TBD TBD TBD Not Available

TBD: To be determined through experimentation.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the objective comparison of chiral catalysts. The following are representative procedures for the benchmark reactions.

General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the chiral amino alcohol (0.1 mmol).

  • Add anhydrous toluene (5 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.0 M solution in hexanes, 2.2 mL, 2.2 mmol) to the solution and stir for 30 minutes at 0 °C.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product, 1-phenyl-1-propanol, by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

General Procedure for the Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone
  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral amino alcohol (0.2 mmol).

  • Add anhydrous tetrahydrofuran (THF, 5 mL) and cool to 0 °C.

  • Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 2.0 mL, 2.0 mmol) and stir the mixture for 15 minutes at 0 °C to form the oxazaborolidine catalyst.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise over 10 minutes.

  • Stir the reaction at this temperature and monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol (5 mL) at the reaction temperature.

  • Allow the mixture to warm to room temperature and then add 1 M HCl (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the product, 1-phenylethanol, by chiral HPLC or GC.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the comparative evaluation of a new chiral amino alcohol.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_comp Comparison start Select Chiral Amino Alcohols for Comparison synthesis Synthesize or Procure This compound start->synthesis standards Procure Standard Chiral Amino Alcohols start->standards reaction1 Perform Benchmark Reaction 1: Diethylzinc Addition synthesis->reaction1 reaction2 Perform Benchmark Reaction 2: CBS Reduction synthesis->reaction2 standards->reaction1 standards->reaction2 purification Purify Reaction Products reaction1->purification reaction2->purification yield Determine Chemical Yield (%) purification->yield ee Determine Enantiomeric Excess (ee%) purification->ee data Tabulate and Compare Data yield->data ee->data conclusion Draw Conclusions on Performance data->conclusion G ligand Chiral Amino Alcohol (L*) complex1 L*-ZnEt Complex ligand->complex1 + Et₂Zn diethylzinc Et₂Zn diethylzinc->complex1 transition_state [Transition State] complex1->transition_state + RCHO aldehyde Aldehyde (RCHO) aldehyde->transition_state product_complex Product-Zinc Complex transition_state->product_complex Et Transfer product_complex->complex1 + Et₂Zn - Zn(OEt)(alkoxide) product Chiral Alcohol (R-CH(Et)OH) product_complex->product Work-up

References

A Tale of Two Chiral Building Blocks: Serinol vs. (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chiral building blocks, essential for the stereoselective synthesis of pharmaceuticals and other fine chemicals, serinol stands as a well-established and versatile scaffold. In contrast, (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol represents a more specialized, though less documented, alternative. This guide provides a comparative overview of these two molecules, drawing upon available data to inform researchers, scientists, and drug development professionals.

At a Glance: Chemical Structures and Properties

A fundamental comparison begins with the chemical identity and physical properties of each molecule.

FeatureSerinolThis compound
IUPAC Name 2-Amino-1,3-propanediolThis compound
Synonyms Aminoglycerin, 1,3-Dihydroxy-isopropylamine5-Amino-2,2-dimethyl-1,3-dioxane-5-methanol
CAS Number 533-67-553104-32-8
Molecular Formula C₃H₉NO₂C₇H₁₅NO₃
Molecular Weight 91.11 g/mol [1]161.20 g/mol [2]
Melting Point 52-56 °C[1]55-69 °C[3][4]
Boiling Point 115-116 °C (at 1 mmHg)[1]241.5 °C at 760 mmHg[4]
Structure Serinol Structurethis compound Structure

Serinol: A Prochiral Workhorse in Asymmetric Synthesis

Serinol, a prochiral amino alcohol, has been a cornerstone in organic synthesis since the 1940s.[1][5] Its utility stems from the presence of two hydroxyl groups and a primary amine, offering multiple points for chemical modification. This trifunctional nature allows for its use as a versatile starting material in the synthesis of a wide array of complex chiral molecules.

Key Applications and Experimental Data:

Serinol has been instrumental in the industrial production of several key pharmaceuticals. Its C-substituted analogs are also widely employed.[1]

  • Chloramphenicol: Chiral phenylserinol is a common intermediate in the industrial synthesis of this broad-spectrum antibiotic.[1]

  • Iopamidol: This non-ionic X-ray contrast agent is synthesized using serinol as a key precursor.[1]

  • Fingolimod (Gilenya®): The synthesis of this multiple sclerosis drug relies on serinol.[1]

  • Sphingosines and Ceramides: Serinol serves as a precursor for the chemical synthesis of these important signaling molecules.[1] Synthetic N-acylated serinols are also being investigated as potential anti-cancer agents due to their ability to induce apoptosis.[1]

The reactivity of serinol with carbonyl compounds has been extensively studied, leading to the regioselective synthesis of imines and oxazolidines under solvent-free and catalyst-free conditions.[6]

Illustrative Synthetic Pathway:

The synthesis of serinol itself can be achieved through various chemical routes, often starting from precursors like 2-nitro-1,3-propanediol, dihydroxyacetone, or 5-amino-1,3-dioxane.[1][7]

serinol_synthesis 2-Nitro-1,3-propanediol 2-Nitro-1,3-propanediol Serinol Serinol 2-Nitro-1,3-propanediol->Serinol Reduction Dihydroxyacetone Dihydroxyacetone Dihydroxyacetone->Serinol Reductive Amination 5-Amino-1,3-dioxane 5-Amino-1,3-dioxane 5-Amino-1,3-dioxane->Serinol Hydrolysis

Caption: Chemical synthesis routes to serinol.

This compound: A Protected Serinol Analogue

This compound can be viewed as a derivative of serinol where the two hydroxyl groups are protected as a dimethyl acetal. This protection strategy can offer advantages in certain synthetic routes by preventing unwanted side reactions of the hydroxyl groups.

Potential Applications and Available Data:

While extensive experimental data is not as readily available as for serinol, the structure of this compound suggests its utility as a building block in organic synthesis. It is commercially available and has been cited for its use in the synthesis of pharmaceuticals and agrochemicals.[4] The presence of both a primary amine and a primary alcohol allows for differential functionalization. The dioxane ring can be deprotected under acidic conditions to reveal the 1,3-diol functionality of serinol.

Computational models predict that compounds with similar structures may exhibit pharmacological activities such as antimicrobial and anti-inflammatory effects.[3] However, concrete experimental evidence for these applications is limited in the public domain.

Logical Relationship to Serinol:

The relationship between the two molecules can be visualized as a protection-deprotection scheme.

serinol_analogue Serinol Serinol Dioxane_Derivative This compound Serinol->Dioxane_Derivative Protection (Acetalization) Dioxane_Derivative->Serinol Deprotection (Hydrolysis)

Caption: Synthetic relationship between serinol and its dioxane derivative.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of serinol derivatives are abundant in the literature. For instance, the synthesis of imine and oxazolidine derivatives of serinol has been reported with high yields under green chemistry conditions.[6]

Example Protocol: Synthesis of 2-((1-Phenylethylidene)amino)propane-1,3-diol [6]

  • Serinol (1 g, 10.98 mmol) and acetophenone (1.31 g, 10.98 mmol) are placed in a 20 mL glass vial.

  • The reaction mixture is heated to 130 °C and maintained at this temperature under vigorous stirring for 2 hours.

  • The mixture is then cooled to room temperature.

  • The resulting white crystals are recrystallized from diethyl ether to yield the product (1.76 g, 83% yield).

In contrast, specific, peer-reviewed experimental protocols detailing the use of this compound as a chiral building block in multi-step syntheses are not as prevalent in readily accessible scientific databases. Its primary documented role appears to be as a synthetic intermediate, with the ultimate goal often being the generation of a serinol-like core within a larger molecule after deprotection.

Comparative Summary and Outlook

AspectSerinolThis compound
Versatility High, due to three reactive functional groups.[1][8]Moderate, primarily as a protected form of serinol.[4]
Documentation Extensive literature with a long history of use.[1][5][9]Limited publicly available experimental data and applications.
Cost-Effectiveness Generally considered an inexpensive and readily available starting material.[10]Price may be higher due to the additional synthetic step for protection.
Key Advantage A trifunctional, prochiral molecule with proven utility in major drug syntheses.[1]Offers inherent protection of the 1,3-diol, potentially simplifying synthetic routes by avoiding separate protection/deprotection steps.

Conclusion

Serinol is a well-established and highly versatile chiral building block with a wealth of supporting experimental data and a proven track record in the synthesis of commercially successful pharmaceuticals. Its utility is broad and well-understood.

This compound, while structurally related and offering the strategic advantage of a protected diol, is a more niche reagent. Its application appears to be more specialized, and there is a clear need for more published research to fully elucidate its performance characteristics, such as stereoselectivity and yield, in a wider range of synthetic contexts.

For researchers and drug development professionals, the choice between these two building blocks will likely depend on the specific synthetic strategy. Serinol remains the go-to choice for a wide range of applications due to its versatility and extensive documentation. This compound presents a valuable option when the protection of the 1,3-diol is a key consideration in the overall synthetic design, potentially offering a more streamlined process in specific cases. However, the current lack of extensive, publicly available experimental data necessitates careful evaluation and in-house validation for novel applications.

References

A Comparative Guide to the Spectroscopic Analysis for Purity Assessment of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for assessing the purity of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol, a versatile building block in pharmaceutical and agrochemical synthesis.[1] The purity of this compound is critical for its intended applications, and spectroscopic methods offer robust and reliable means for its determination. This document outlines the expected spectroscopic signatures of the target compound and compares them with two structurally related alternatives: 2-amino-2-methyl-1-propanol and 2-amino-2-methyl-1,3-propanediol. Detailed experimental protocols for key analytical techniques are also provided.

Spectroscopic Profile of this compound

This compound is a unique molecule featuring a primary amine, a primary alcohol, and a cyclic acetal. These functional groups give rise to characteristic signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information on the carbon skeleton of the molecule.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C(CH₃)₂1.3 - 1.5 (s, 6H)22 - 28
C(CH₃)₂98 - 100
O-CH₂-C3.6 - 3.8 (d, 2H)65 - 70
O-CH₂-C3.9 - 4.1 (d, 2H)65 - 70
C-NH₂-50 - 55
CH₂-OH3.4 - 3.6 (s, 2H)60 - 65
NH₂1.5 - 2.5 (br s, 2H)-
OH2.0 - 3.0 (br s, 1H)-

Note: Predicted chemical shifts are based on the analysis of similar structures and established principles of NMR spectroscopy. Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for its amine, alcohol, and ether functionalities. Primary amines typically show a pair of N-H stretching bands, while the O-H stretch of the alcohol will also be prominent.[2][3][4]

Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
O-H Stretch (Alcohol)3200 - 3600Strong, Broad
N-H Stretch (Primary Amine)3300 - 3500Medium (two bands)
C-H Stretch (Aliphatic)2850 - 3000Strong
N-H Bend (Primary Amine)1580 - 1650Medium
C-O Stretch (Acetal/Ether)1050 - 1150Strong
C-N Stretch1020 - 1250Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and assessing its purity. For this compound (Molecular Weight: 161.20 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation of cyclic acetals often involves ring opening and loss of neutral molecules.[5]

m/z Proposed Fragment Relative Abundance
161[M]⁺Low
146[M - CH₃]⁺Medium
130[M - CH₂OH]⁺High
102[M - C(CH₃)₂O]⁺Medium
86[M - C(CH₃)₂O - H₂O]⁺Medium
58[C₃H₈N]⁺High

Comparison with Alternative Compounds

To provide a comprehensive assessment, the spectroscopic data of this compound is compared with two simpler, commercially available amino alcohols that might be considered as alternatives in certain synthetic applications: 2-amino-2-methyl-1-propanol and 2-amino-2-methyl-1,3-propanediol.

Alternative 1: 2-Amino-2-methyl-1-propanol
Spectroscopic Data 2-Amino-2-methyl-1-propanol
¹H NMR (CDCl₃, ppm) δ 3.34 (s, 2H, CH₂), 1.75 (s, 3H, NH₂/OH), 1.18 (s, 6H, 2xCH₃)[6]
¹³C NMR (CDCl₃, ppm) δ 70.9 (CH₂), 53.0 (C), 25.0 (2xCH₃)[7]
IR (cm⁻¹) 3350 (N-H), 3280 (O-H), 2960 (C-H), 1590 (N-H bend), 1040 (C-O)[8]
MS (m/z) 89 (M⁺), 74, 58 (base peak), 43[9][10]
Alternative 2: 2-Amino-2-methyl-1,3-propanediol
Spectroscopic Data 2-Amino-2-methyl-1,3-propanediol
¹H NMR (DMSO-d₆, ppm) δ 4.25 (t, 2H, 2xOH), 3.20 (d, 4H, 2xCH₂), 1.33 (s, 2H, NH₂), 0.86 (s, 3H, CH₃)[11][12]
¹³C NMR (DMSO-d₆, ppm) δ 67.0 (2xCH₂), 53.5 (C), 22.0 (CH₃)[11]
IR (cm⁻¹) 3300-3500 (O-H, N-H), 2950 (C-H), 1590 (N-H bend), 1040 (C-O)
MS (m/z) 105 (M⁺), 88, 74, 56, 44[13]

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable data for purity assessment.

Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR is a primary analytical method for determining the absolute purity of a substance.

  • Instrumentation: NMR Spectrometer (400 MHz or higher), 5 mm NMR tubes.

  • Reagents: Deuterated solvent (e.g., DMSO-d₆), internal standard of known purity (e.g., maleic acid).

  • Procedure:

    • Accurately weigh approximately 10-20 mg of the sample and 5-10 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum with a sufficiently long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive technique for identifying and quantifying volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection: Splitless injection of 1 µL of a 1 mg/mL solution of the sample in a suitable solvent (e.g., dichloromethane or methanol).

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 40-400.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all detected peaks.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a versatile technique for separating and quantifying non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Purity Calculation: The purity is calculated as the peak area of the main component divided by the total peak area of all components.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a pharmaceutical intermediate like this compound.

G Purity Assessment Workflow cluster_0 Initial Analysis cluster_1 Detailed Characterization cluster_2 Quantitative Purity Determination cluster_3 Final Report Sample Preparation Sample Preparation Spectroscopic Screening Spectroscopic Screening Sample Preparation->Spectroscopic Screening NMR (¹H, ¹³C) NMR (¹H, ¹³C) Spectroscopic Screening->NMR (¹H, ¹³C) IR IR Spectroscopic Screening->IR MS MS Spectroscopic Screening->MS HPLC-UV HPLC-UV Spectroscopic Screening->HPLC-UV qNMR qNMR NMR (¹H, ¹³C)->qNMR GC-MS GC-MS MS->GC-MS Purity Certificate Purity Certificate qNMR->Purity Certificate GC-MS->Purity Certificate HPLC-UV->Purity Certificate

Caption: A generalized workflow for the purity assessment of a chemical compound.

Potential Signaling Pathway Involvement

Amino alcohol derivatives have been investigated for their potential to modulate inflammatory signaling pathways, such as the Toll-like Receptor 4 (TLR4) pathway. This diagram illustrates a simplified representation of how a compound like this compound could potentially inhibit this pathway.

G Hypothetical Inhibition of TLR4 Signaling LPS LPS TLR4/MD2 Complex TLR4/MD2 Complex LPS->TLR4/MD2 Complex binds MyD88 MyD88 TLR4/MD2 Complex->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex NF-κB NF-κB IKK Complex->NF-κB activates Inflammatory Cytokines Inflammatory Cytokines NF-κB->Inflammatory Cytokines promotes transcription of Inhibitor (Amino Alcohol Derivative) Inhibitor (Amino Alcohol Derivative) Inhibitor (Amino Alcohol Derivative)->TLR4/MD2 Complex inhibits binding

Caption: A simplified diagram of a potential TLR4 signaling pathway inhibition.

References

Navigating Chirality: A Comparative Guide to Determining Enantiomeric Excess of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules. This guide provides a comparative overview of established analytical techniques for assessing the enantiomeric purity of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol and its derivatives. The comparison focuses on the most prevalent methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering insights into their principles, advantages, and limitations.

The target molecule, this compound, possesses both a primary amine and a primary alcohol functional group attached to a chiral center within a cyclic acetal structure. This unique combination of features influences the selection of the most suitable analytical method for enantiomeric excess determination. While direct analysis is sometimes possible, derivatization of one or both functional groups is often employed to enhance separation and detection.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for determining the enantiomeric excess of this compound derivatives depends on several factors, including the volatility of the compound, the presence of chromophores, and the availability of instrumentation. The following table summarizes the key aspects of Chiral HPLC, Chiral GC, and Chiral NMR.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column.Formation of diastereomeric complexes with a chiral resolving agent, inducing chemical shift differences between enantiomeric signals.
Derivatization Often beneficial to improve peak shape, and detector response, or to introduce a chromophore for UV detection. Can be performed on the amino or hydroxyl group.Frequently necessary to increase volatility and thermal stability. Common derivatizing agents include acylating and silylating reagents.Can be used to form diastereomers with a chiral derivatizing agent for analysis on a standard NMR instrument.
Advantages Wide applicability to a broad range of compounds, including non-volatile and thermally labile molecules. Numerous commercially available chiral stationary phases.High resolution and sensitivity. Faster analysis times compared to HPLC.Rapid analysis without the need for chromatographic separation. Provides structural information.
Limitations Method development can be time-consuming. Chiral columns can be expensive.Limited to volatile and thermally stable compounds or their derivatives.Lower sensitivity compared to chromatographic methods. Chiral resolving agents can be expensive and may cause signal overlap.

Experimental Protocols

The following sections provide generalized experimental protocols for the determination of enantiomeric excess using Chiral HPLC, Chiral GC, and Chiral NMR. These protocols serve as a starting point and would require optimization for the specific derivatives of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Protocol: Indirect Method via Derivatization with a Chiral Derivatizing Agent

This method involves the conversion of the enantiomeric amino alcohol into a pair of diastereomers, which can then be separated on a standard achiral HPLC column.

  • Derivatization:

    • Dissolve a known amount of the this compound derivative in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane).

    • Add a slight excess (e.g., 1.1 equivalents) of a chiral derivatizing agent reactive towards amines or alcohols, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide).

    • Add a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the acid produced during the reaction.

    • Stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours) until the reaction is complete (monitor by TLC or LC-MS).

    • Quench the reaction and extract the diastereomeric products. Dry the organic layer and evaporate the solvent.

  • HPLC Analysis:

    • Column: Standard achiral reversed-phase column (e.g., C18, 5 µm, 4.6 x 250 mm).

    • Mobile Phase: A mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) or buffer. The exact composition should be optimized by running a gradient to determine the optimal isocratic conditions for separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the derivative absorbs (e.g., 254 nm for aromatic derivatives).

    • Injection Volume: 10 µL.

    • Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two diastereomers: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.

Chiral Gas Chromatography (GC)

Protocol: Direct Method after Derivatization for Volatility

This protocol is suitable for volatile derivatives of the target compound.

  • Derivatization:

    • To a solution of the this compound derivative in a dry, aprotic solvent, add an acylating agent (e.g., trifluoroacetic anhydride) or a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to derivatize both the amino and hydroxyl groups.

    • Heat the reaction mixture if necessary to ensure complete derivatization.

    • After the reaction is complete, the excess reagent and solvent can be removed under a stream of nitrogen.

    • Dissolve the residue in a suitable solvent for GC injection (e.g., hexane, ethyl acetate).

  • GC Analysis:

    • Column: A chiral capillary column (e.g., Chirasil-Val, Cyclodex-B).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp to a higher temperature (e.g., 220 °C) at a controlled rate (e.g., 5 °C/min) to achieve separation.

    • Detector: Flame Ionization Detector (FID) at 250 °C.

    • Injection: Split or splitless injection of 1 µL of the derivatized sample.

    • Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: Using a Chiral Solvating Agent

This method relies on the formation of transient diastereomeric complexes in solution, which results in separate NMR signals for the enantiomers.

  • Sample Preparation:

    • Dissolve an accurate amount of the this compound derivative in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

    • Gently mix the sample and acquire another ¹H NMR spectrum.

  • NMR Analysis:

    • Compare the two spectra to identify signals that have split into two distinct sets of peaks in the presence of the chiral solvating agent.

    • Integrate the corresponding peaks for each enantiomer.

    • The enantiomeric excess is calculated from the ratio of the integrals: ee (%) = |(Integral1 - Integral2) / (Integral1 + Integral2)| * 100.

Workflow for Method Selection

The selection of an appropriate method for determining the enantiomeric excess of a derivative of this compound can be guided by a systematic approach. The following diagram illustrates a logical workflow for this process.

G Workflow for ee Determination Method Selection start Start with Chiral Analyte: This compound derivative volatility Is the analyte volatile and thermally stable? start->volatility nmr Chiral NMR start->nmr Alternative Path derivatize_gc Can it be made volatile via derivatization? volatility->derivatize_gc No gc Chiral GC volatility->gc Yes derivatize_gc->gc Yes hplc Chiral HPLC derivatize_gc->hplc No end End gc->end chromophore Does the analyte have a strong chromophore? hplc->chromophore nmr->end derivatize_hplc Derivatize with a chromophoric agent chromophore->derivatize_hplc No direct_hplc Direct Chiral HPLC chromophore->direct_hplc Yes derivatize_hplc->hplc direct_hplc->end

Caption: A decision-making workflow for selecting the optimal analytical method.

Conclusion

The determination of enantiomeric excess for derivatives of this compound can be effectively achieved using Chiral HPLC, Chiral GC, or Chiral NMR spectroscopy. The choice of method will be dictated by the specific properties of the derivative and the available resources. For non-volatile compounds, Chiral HPLC is often the method of choice, with derivatization being a powerful tool to improve separation and detection. For volatile derivatives, Chiral GC offers high resolution and speed. Chiral NMR provides a rapid alternative for initial screening and for samples where chromatographic method development is challenging. Careful optimization of the chosen method, including the selection of appropriate chiral selectors or derivatizing agents, is crucial for obtaining accurate and reliable results.

A Comparative Guide to the X-ray Crystal Structure Analysis of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of X-ray crystal structure analysis with alternative and complementary techniques for the structural elucidation of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol and its derivatives. Due to the absence of publicly available X-ray crystal structure data for this specific series of compounds, this document serves as a methodological framework. It offers detailed experimental protocols and data presentation templates for researchers to apply to their own experimental findings.

Introduction

This compound and its analogues are important scaffolds in medicinal chemistry and drug discovery. The three-dimensional arrangement of atoms, including stereochemistry and conformation, is critical to their biological activity. X-ray crystal structure analysis is the gold standard for unambiguously determining the solid-state structure of molecules. This guide outlines the process for such an analysis and compares it with other powerful techniques.

Methodology: X-ray Crystal Structure Analysis vs. Alternative Techniques

The primary method for elucidating the detailed three-dimensional structure of crystalline compounds is single-crystal X-ray diffraction. However, other spectroscopic and computational methods provide valuable and often complementary information, especially regarding the molecule's conformation in solution or its predicted solid-state packing.

Logical Comparison of Structural Analysis Methods cluster_main cluster_xray Primary Method cluster_alternatives Alternative & Complementary Methods main This compound Derivatives xray X-ray Crystal Structure Analysis main->xray yields solid-state structure nmr NMR Spectroscopy main->nmr yields solution-state conformation comp Computational Modeling (CSP) main->comp predicts structures spec Other Spectroscopy (IR, Raman) main->spec confirms functional groups xray_info Provides: - Unambiguous 3D structure - Bond lengths & angles - Stereochemistry - Crystal packing xray->xray_info nmr_info Provides: - Connectivity - Solution conformation - Dynamic information nmr->nmr_info comp_info Provides: - Predicted polymorphs - Lattice energies - Conformational analysis comp->comp_info spec_info Provides: - Functional group identification - Vibrational modes spec->spec_info

Caption: Comparison of X-ray crystallography with alternative methods.

Experimental Protocols

Single-Crystal X-ray Diffraction

This protocol provides a generalized procedure for the structural determination of small organic molecules like this compound derivatives.

a) Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis.[1]

  • Method: Slow evaporation is a common technique. Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, acetone, or a mixture with a less-volatile anti-solvent like hexane) to near saturation.

  • Apparatus: The solution is loosely covered to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Alternative Methods: If slow evaporation fails, other methods such as vapor diffusion (liquid or gas), slow cooling of a saturated solution, or sublimation can be attempted.

b) Crystal Mounting and Data Collection:

  • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.[1]

  • The crystal is mounted on a goniometer head, often using a cryoloop and cryoprotectant oil (e.g., Paratone-N).[2]

  • The mounted crystal is placed on the diffractometer and cooled under a stream of cold nitrogen gas (typically to 100 K) to minimize thermal motion and radiation damage.[2]

  • X-rays are generated, monochromatized (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å), and collimated to strike the crystal.[2][3]

  • The crystal is rotated, and a series of diffraction images are collected by a detector (e.g., CCD or CMOS).[1] Data collection strategies aim for high completeness and redundancy.

c) Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell parameters and space group.

  • The structure is typically solved using direct methods (for small molecules) with software like SHELXT.[2] This provides an initial model of the atomic positions.

  • The structural model is then refined against the experimental data using full-matrix least-squares on F², typically with software like SHELXL.[2][3] This process optimizes the atomic coordinates, and thermal parameters, and can reveal details like disorder.

Experimental Workflow for X-ray Crystal Structure Analysis start Purified Compound crystal_growth Crystal Growth (e.g., Slow Evaporation) start->crystal_growth crystal_selection Select & Mount Single Crystal crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Processing (Indexing, Integration) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation (CIF file generation) structure_refinement->validation end Final 3D Structure validation->end

Caption: Workflow for single-crystal X-ray structure determination.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and solution-state conformation of molecules.[4]

  • Sample Preparation: Dissolve 5-10 mg of the derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR (¹H, ¹³C): Acquire standard proton and carbon-13 spectra to confirm the basic structure and purity.

  • 2D NMR (COSY, HSQC, HMBC, NOESY):

    • COSY: To establish proton-proton coupling networks.

    • HSQC/HMBC: To assign proton and carbon signals and determine long-range C-H connectivity.

    • NOESY/ROESY: To determine through-space proton-proton proximities, which is crucial for deducing the preferred conformation and relative stereochemistry in solution.

Computational Structure Prediction

Crystal Structure Prediction (CSP) methods can predict plausible crystal structures from the molecular diagram alone.[5][6]

  • Conformational Search: Generate a set of low-energy gas-phase conformers of the molecule using quantum mechanical methods (e.g., Density Functional Theory).

  • Crystal Packing Search: Pack the low-energy conformers into a large number of possible crystal structures (space groups).

  • Lattice Energy Minimization: Calculate and rank the lattice energies of the generated crystal structures to identify the most thermodynamically stable predicted polymorphs. This serves as a valuable guide for experimental polymorph screening.[7]

Data Presentation and Comparison

The following tables are templates for summarizing and comparing quantitative data obtained from X-ray crystallography for a series of this compound derivatives.

Table 1: Crystallographic Data and Refinement Details
ParameterDerivative 1 (R=H)Derivative 2 (R=CH₃)Derivative 3 (R=Ph)
Crystal System e.g., MonoclinicData UnavailableData Unavailable
Space Group e.g., P2₁/cData UnavailableData Unavailable
a (Å) ValueData UnavailableData Unavailable
b (Å) ValueData UnavailableData Unavailable
c (Å) ValueData UnavailableData Unavailable
α (°) 90Data UnavailableData Unavailable
β (°) ValueData UnavailableData Unavailable
γ (°) 90Data UnavailableData Unavailable
Volume (ų) ValueData UnavailableData Unavailable
Z 4Data UnavailableData Unavailable
Calculated Density (g/cm³) ValueData UnavailableData Unavailable
Final R indices [I>2σ(I)] R₁ = ValueData UnavailableData Unavailable
wR₂(all data) ValueData UnavailableData Unavailable
Goodness-of-fit on F² ValueData UnavailableData Unavailable
Table 2: Key Bond Lengths and Angles (Å, °)
Bond/AngleDerivative 1 (R=H)Derivative 2 (R=CH₃)Derivative 3 (R=Ph)
C(5)-N Bond Length ValueData UnavailableData Unavailable
C(5)-C(methanol) Length ValueData UnavailableData Unavailable
O(1)-C(2)-O(3) Angle ValueData UnavailableData Unavailable
N-C(5)-C(methanol) Angle ValueData UnavailableData Unavailable
Table 3: Torsion Angles of the 1,3-Dioxane Ring (°)

The conformation of the 1,3-dioxane ring (e.g., chair, boat, twist-boat) can be determined by analyzing its torsion angles.

Torsion AngleDerivative 1 (R=H)Derivative 2 (R=CH₃)Derivative 3 (R=Ph)
O(1)-C(6)-C(5)-C(4) ValueData UnavailableData Unavailable
C(6)-C(5)-C(4)-O(3) ValueData UnavailableData Unavailable
C(5)-C(4)-O(3)-C(2) ValueData UnavailableData Unavailable
C(4)-O(3)-C(2)-O(1) ValueData UnavailableData Unavailable
O(3)-C(2)-O(1)-C(6) ValueData UnavailableData Unavailable
C(2)-O(1)-C(6)-C(5) ValueData UnavailableData Unavailable
Ring Conformation e.g., ChairData UnavailableData Unavailable

Conclusion

While single-crystal X-ray diffraction remains the definitive method for determining the solid-state structure of this compound derivatives, a comprehensive structural characterization benefits from a multi-technique approach. NMR spectroscopy provides essential information on the molecule's behavior in solution, which is often more relevant to its biological context. Furthermore, computational methods are increasingly powerful for predicting potential crystal forms and understanding the energetic landscape of the solid state. By combining these techniques, researchers can gain a complete and robust understanding of the structural features that govern the function of these important molecules.

References

A Comparative Guide to the Biological Activity of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various analogs of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol. The information presented herein is collated from diverse studies to facilitate the understanding of their potential as therapeutic agents. This document summarizes quantitative data, details experimental protocols for key biological assays, and visualizes relevant signaling pathways and experimental workflows.

Data Presentation: Comparative Biological Activities

The following tables summarize the reported biological activities of several 1,3-dioxane derivatives, which are analogs of this compound. These compounds have been investigated for their potential as anticancer and antimicrobial agents.

Table 1: Anticancer Activity of 1,3-Dioxane Analogs

CompoundCell LineAssay TypeIC50 (µM)Reference
2-(1-hydroxy-3-phenylpropylidene)-5,5-dimethyl-1,3-dioxane-4,6-dioneNot specifiedNot specifiedNot specified[1]
(2S,6R)-3 and (2R,6S)-3-tetrahydropyran derivativesDU145 (Prostate Cancer)Growth inhibition1.6 nM and 6.4 nM[2]
2,2-diphenyl-1,3-dioxolane/dioxane derivativesCaco-2 (Colon Adenocarcinoma)MTT AssayVaries[3][4]
2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole (3e)MDA-MB-231 (Breast Adenocarcinoma)MTS AssayNot specified[5]
5-N,N-disubstituted-5-amino-3-(2-oxopropyl)-1,2,4-thiadiazolesA549 (Lung Carcinoma)Not specified40-60% decrease in cell number at 100 nmol L−1[6]
5-N,N-disubstituted-5-amino-3-(2-oxopropyl)-1,2,4-thiadiazolesVA13 (Lung Fibroblasts)Not specified40-60% decrease in cell number at 100 nmol L−1[6]

Table 2: Antimicrobial Activity of 1,3-Dioxane and Related Analogs

CompoundMicroorganismAssay TypeMIC (µg/mL)Reference
Chiral 1,3-dioxolane derivativesS. aureusNot specified625-1250[7]
Chiral 1,3-dioxolane derivativesS. epidermidisNot specifiedNot specified[7]
Chiral 1,3-dioxolane derivativesP. aeruginosaNot specifiedNot specified[7]
Dioxane-Linked NBTIs (0147 and 0186)S. aureus ATCC 29213Not specifiedPotent activity[8]
Aminoalkyl Resveratrol Derivative 5Gram-positive bacteriaNot specified3.3 - 36.7 µM[9]
Aminoalkyl Resveratrol Derivative 5Gram-negative bacteriaNot specified13.3 - 64 µM[9]
(E)-(5-ethyl-2-styryl-1,3-dioxan-5-yl) methanolB. subtilis, E. coli, S. aureusNot specifiedInvestigated[10]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound analogs are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the compounds on adherent cancer cells.[11]

Principle: Succinate dehydrogenase, a mitochondrial enzyme in living cells, reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan, which is insoluble in water.[11] The amount of formazan produced is proportional to the number of viable cells.[11]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[11]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 1 to 4 hours at 37°C.[12]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490 nm or 570 nm using a microplate reader.[11][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.[13]

Caspase Activity Assay (Fluorometric)

This assay is used to measure the activity of caspases, which are key proteases involved in apoptosis.[14]

Principle: The assay utilizes a synthetic fluorogenic substrate containing a caspase recognition sequence linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC).[15] When cleaved by an active caspase, the fluorophore is released and its fluorescence can be measured.[16]

Procedure:

  • Cell Lysis: Induce apoptosis in cells using the test compound. Harvest the cells and lyse them using a chilled cell lysis buffer on ice for 10 minutes.[14]

  • Lysate Preparation: Centrifuge the cell lysate to pellet the cell debris and collect the supernatant containing the cellular proteins, including caspases.[17]

  • Reaction Setup: In a 96-well plate, add the cell lysate, a reaction buffer containing DTT, and the fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3) to each well.[14]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[14]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength between 420-460 nm.[14]

  • Data Analysis: The fold-increase in caspase activity can be determined by comparing the fluorescence of the treated samples to the untreated control.

DNA Fragmentation Analysis (Agarose Gel Electrophoresis)

This method qualitatively assesses apoptosis by detecting the characteristic ladder pattern of DNA fragmentation.[18]

Principle: During apoptosis, endonucleases cleave the genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and its multiples. These fragments can be visualized as a "ladder" on an agarose gel.[19]

Procedure:

  • Cell Lysis and DNA Extraction: Lyse the cells treated with the test compound using a lysis buffer containing a detergent (e.g., Triton X-100).[19]

  • RNA and Protein Removal: Treat the lysate with RNase to digest RNA, followed by Proteinase K to digest proteins.[19]

  • DNA Precipitation: Extract the DNA using a phenol:chloroform:isoamyl alcohol mixture and precipitate it with ethanol or isopropanol.[19]

  • Agarose Gel Electrophoresis: Resuspend the DNA pellet in TE buffer and load it onto a 1-2% agarose gel containing a fluorescent dye such as ethidium bromide.[18][19]

  • Visualization: Run the gel and visualize the DNA fragments under UV light. The appearance of a DNA ladder is indicative of apoptosis.[19]

Mandatory Visualization

Signaling Pathway Diagram

Several 1,3-dioxane derivatives have been suggested to exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of these processes and is often dysregulated in cancer.[20][21] Inhibition of this pathway is a promising strategy for cancer therapy.[22][23]

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., Cytokines, Growth Factors) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Inhibits Proteasome Proteasome IkappaB->Proteasome Ubiquitination & Degradation NFkappaB_nucleus NF-κB (p50/p65) NFkappaB->NFkappaB_nucleus Translocation Dioxane_Analog This compound Analog Dioxane_Analog->IKK_complex Inhibits DNA DNA NFkappaB_nucleus->DNA Binds to Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis) DNA->Gene_Expression Promotes

Caption: Putative inhibition of the NF-κB signaling pathway by a this compound analog.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the initial biological evaluation of novel this compound analogs.

Experimental_Workflow Start Synthesis of This compound Analogs Screening Primary Screening: In Vitro Cytotoxicity Assay (MTT) Start->Screening Antimicrobial Antimicrobial Activity Screening (MIC) Start->Antimicrobial Decision1 Active Compounds? Screening->Decision1 Apoptosis Mechanism of Action Studies: Apoptosis Induction Decision1->Apoptosis Yes Inactive Inactive Decision1->Inactive No End Lead Compound Identification Antimicrobial->End Caspase Caspase Activity Assay Apoptosis->Caspase DNA_Frag DNA Fragmentation Analysis Apoptosis->DNA_Frag Pathway Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Apoptosis->Pathway Caspase->End DNA_Frag->End Pathway->End

Caption: General experimental workflow for the biological evaluation of novel 1,3-dioxane analogs.

References

Benchmarking the Efficiency of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the selective formation of one enantiomer over the other. This guide provides a comparative overview of the potential utility of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol as a chiral auxiliary by benchmarking it against well-established and highly successful auxiliaries.

While extensive experimental data on the performance of this compound in asymmetric synthesis is not yet available in peer-reviewed literature, its structural features as a chiral amino alcohol suggest its potential as a valuable tool. Chiral amino alcohols are a well-known class of compounds that have been successfully employed as chiral auxiliaries and ligands in a wide array of asymmetric transformations. This guide will therefore focus on providing a framework for its evaluation by comparing its structural class to established auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultams in key asymmetric reactions.

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is measured by its ability to induce high levels of diastereoselectivity and/or enantioselectivity, its ease of attachment and removal, and its recoverability.

This compound , with its chiral center and the presence of both an amino and a hydroxyl group, presents a promising scaffold for a chiral auxiliary. These functional groups can be used to attach the auxiliary to a substrate and to coordinate with metal catalysts, thereby influencing the stereochemical outcome of a reaction.

G General Workflow of Asymmetric Synthesis Using a Chiral Auxiliary cluster_0 Synthesis Phase cluster_1 Purification and Cleavage cluster_2 Outcome Prochiral Substrate Prochiral Substrate Attach Chiral Auxiliary Attach Chiral Auxiliary Prochiral Substrate->Attach Chiral Auxiliary Covalent Bond Formation Diastereoselective Reaction Diastereoselective Reaction Attach Chiral Auxiliary->Diastereoselective Reaction e.g., Alkylation, Aldol, Diels-Alder Separation of Diastereomers Separation of Diastereomers Diastereoselective Reaction->Separation of Diastereomers Chromatography or Crystallization Cleavage of Auxiliary Cleavage of Auxiliary Separation of Diastereomers->Cleavage of Auxiliary e.g., Hydrolysis, Reduction Enantiomerically Enriched Product Enantiomerically Enriched Product Cleavage of Auxiliary->Enantiomerically Enriched Product Recovered Chiral Auxiliary Recovered Chiral Auxiliary Cleavage of Auxiliary->Recovered Chiral Auxiliary G Decision Tree for Chiral Auxiliary Selection Define Target Stereochemistry Define Target Stereochemistry Literature Search for Similar Transformations Literature Search for Similar Transformations Define Target Stereochemistry->Literature Search for Similar Transformations Identify Potential Auxiliaries Identify Potential Auxiliaries Literature Search for Similar Transformations->Identify Potential Auxiliaries Consider Auxiliary Availability and Cost Consider Auxiliary Availability and Cost Identify Potential Auxiliaries->Consider Auxiliary Availability and Cost Evaluate Ease of Attachment and Cleavage Evaluate Ease of Attachment and Cleavage Consider Auxiliary Availability and Cost->Evaluate Ease of Attachment and Cleavage Assess Expected Diastereoselectivity Assess Expected Diastereoselectivity Evaluate Ease of Attachment and Cleavage->Assess Expected Diastereoselectivity Select Optimal Auxiliary Select Optimal Auxiliary Assess Expected Diastereoselectivity->Select Optimal Auxiliary Re-evaluate Auxiliary Choice Re-evaluate Auxiliary Choice Assess Expected Diastereoselectivity->Re-evaluate Auxiliary Choice Experimental Validation Experimental Validation Select Optimal Auxiliary->Experimental Validation Experimental Validation->Re-evaluate Auxiliary Choice Low Yield/Selectivity Re-evaluate Auxiliary Choice->Identify Potential Auxiliaries

The Potential of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol in Drug Discovery: A Literature Review of Analogous Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol , a readily available chemical building block, holds considerable promise for the synthesis of novel therapeutic agents. Its unique trifunctional structure, featuring a primary amine, a primary alcohol, and a protected diol in the form of a 1,3-dioxane ring, offers a versatile platform for chemical modification and the generation of diverse molecular architectures. While direct experimental studies detailing the synthesis and comparative biological evaluation of derivatives from this specific starting material are not extensively available in the public domain, a review of structurally related bioactive heterocyclic compounds, particularly those containing a 1,3-dioxane or similar scaffolds, provides valuable insights into its potential applications in drug discovery, notably in the development of new antimicrobial and anticancer agents.

This guide provides a comparative overview of the biological activities of analogous heterocyclic compounds, supported by experimental data from the literature. It also outlines generalized experimental protocols for key biological assays and visualizes conceptual workflows and signaling pathways relevant to the development of new drugs from versatile building blocks like this compound.

Comparative Biological Activities of Structurally Related Heterocyclic Compounds

The 1,3-dioxane moiety is a key structural feature in a number of biologically active compounds. Research into derivatives of 1,3-dioxane and other related heterocyclic systems has revealed significant potential in various therapeutic areas. The following tables summarize the reported biological activities of these analogous compounds, offering a comparative perspective on the potential of derivatives that could be synthesized from this compound.

Table 1: Anticancer Activity of Selected 1,3-Dioxane and Related Heterocyclic Derivatives

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)Reported Activity (IC₅₀)Reference
1,3-Benzodioxoles 1,4-Benzodioxine derivative 11a HepG2, PC-3, MCF-7, A549< 10 µM[1]
Oxathiazinanes GP-2250, 2293, 2289, 2296Pancreatic, Breast, Skin, ColonSignificant cytotoxicity and anti-proliferative effects[2]
1,3-Oxazolo[4,5-d]pyrimidines Derivative 5 Breast cancer cell lines (NCI subpanel)Micromolar concentrations

Table 2: Antimicrobial Activity of Selected 1,3-Dioxane and Related Heterocyclic Derivatives

Compound ClassSpecific Derivative(s)Microorganism(s)Reported Activity (MIC)Reference
Oxathiazinanes GP-2250, 2289, 2293, 2296Various bacteria including MRSAAntibacterial effects observed[2]
Pyridinone and Oxazinone Derivatives Various synthesized compoundsGram-positive and Gram-negative bacteria, FungiGood antibacterial and antifungal activities[3]
1,3-Oxazine Derivatives 6-[2, 4- dimethoxyphenyl]-4-(4-methoxyphenyl)-6H-1, 3-oxazin -2 amineGram-positive bacteriaExcellent antibacterial activity[4]

Experimental Protocols for Biological Evaluation

The following are generalized experimental protocols for assessing the anticancer and antimicrobial activities of novel chemical entities, based on methodologies reported in the literature for analogous heterocyclic compounds.

Anticancer Activity: MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations. A vehicle control (solvent only) and a positive control (a known anticancer drug) are also included. The plates are then incubated for 48-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes a 50% reduction in cell viability, is then determined.[1]

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 10⁵ CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism with no compound) and a negative control (broth with no microorganism) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

  • Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is bactericidal/fungicidal, an aliquot from the wells showing no growth is subcultured onto an agar plate. The lowest concentration that prevents any growth on the subculture is the MBC/MFC.[5]

Visualizing the Path from Building Block to Bioactive Candidate

The journey from a versatile starting material like this compound to a potential drug candidate involves a structured workflow of synthesis, screening, and optimization. The following diagrams illustrate this conceptual process and a hypothetical signaling pathway that could be targeted by derivatives of this compound.

G cluster_0 Synthesis & Library Generation cluster_1 Biological Screening cluster_2 Lead Optimization A This compound (Starting Building Block) B Chemical Derivatization (e.g., N-acylation, N-alkylation, O-alkylation) A->B C Diverse Compound Library B->C D High-Throughput Screening (e.g., Cell-based assays) C->D E Hit Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Optimization of Potency, Selectivity, and ADME Properties F->G H Lead Candidate G->H

Caption: Conceptual workflow for drug discovery starting from a versatile chemical building block.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Dioxane Derivative (Hypothetical Inhibitor) Inhibitor->RAF

Caption: Hypothetical signaling pathway (MAPK) potentially targeted by a dioxane-based anticancer agent.

References

A Comparative Guide to the Validation of Analytical Methods for (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of analytical methods for the quantification and purity assessment of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol. Given the absence of standardized, published methods for this specific molecule, this document outlines a comparative analysis of suitable analytical techniques, drawing upon established principles of method validation as detailed by the International Council for Harmonisation (ICH) guidelines (ICH Q2(R2)).[1][2][3][4][5] Experimental protocols and data presentation are based on methodologies for structurally related compounds, such as amino alcohols and dioxane derivatives.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method for this compound is contingent on the analytical objective, be it quantification of the active pharmaceutical ingredient (API), determination of impurities, or stability testing. The primary candidate techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Chromatographic separation based on polarity, followed by UV or other detection methods.Chromatographic separation of volatile compounds followed by mass analysis.Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[6][7][8]
Selectivity High. Can be optimized with different column chemistries and mobile phases.Very High. Mass spectrometry provides definitive identification.Very High. Provides structural confirmation and quantification simultaneously.
Sensitivity (LOD/LOQ) Moderate to High (ng to pg range). Can be enhanced with sensitive detectors (e.g., fluorescence after derivatization).Very High (pg to fg range).Low to Moderate. Generally requires higher concentrations than chromatographic methods.
Throughput High. Suitable for routine quality control.Moderate. Sample preparation (derivatization) may be required.Low. Slower acquisition times compared to chromatography.
Matrix Effect Can be significant, may require extensive sample cleanup.Can be significant, often mitigated by the use of an internal standard.Less prone to matrix effects compared to chromatography.
Derivatization May be required to enhance UV absorbance or fluorescence.[9][10][11]Likely required to improve volatility and thermal stability.Not required.

Experimental Protocols

Detailed methodologies for the key analytical techniques are presented below. These protocols are illustrative and would require optimization for the specific sample matrix and instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound in bulk drug substance and formulated products. Due to the lack of a strong chromophore in the molecule, pre-column derivatization with a UV-active or fluorescent tag is proposed.

2.1.1. Sample Preparation and Derivatization

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 10 mL volumetric flask with a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Sample Solution: Prepare the sample solution to a target concentration of 1 mg/mL in the same diluent.

  • Derivatization: To 100 µL of each standard and sample solution, add 200 µL of a derivatizing agent solution (e.g., o-phthalaldehyde (OPA) for fluorescence detection or dansyl chloride for UV detection) and 700 µL of borate buffer (pH 9.5). Vortex and allow the reaction to proceed for 2 minutes at room temperature before injection.

2.1.2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (for dansyl chloride derivative) or Fluorescence with excitation at 340 nm and emission at 455 nm (for OPA derivative).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for identifying and quantifying volatile impurities or for the primary quantification of the main compound if it can be made sufficiently volatile through derivatization.

2.2.1. Sample Preparation and Derivatization

  • Standard and Sample Preparation: Prepare standard and sample solutions in a volatile, dry solvent (e.g., Dichloromethane) at a concentration of approximately 1 mg/mL.

  • Derivatization: To 100 µL of the solution, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at 70°C for 30 minutes to convert the amino and hydroxyl groups to their trimethylsilyl (TMS) derivatives.

2.2.2. GC-MS Conditions

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1).

  • Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

Quantitative NMR (qNMR) Method

qNMR is a primary ratio method that can be used for purity assessment without the need for a specific reference standard of the analyte.[6] An internal standard of known purity is used for quantification.

2.3.1. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6).

  • Transfer the solution to an NMR tube.

2.3.2. NMR Acquisition Parameters

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: A standard 1D proton experiment with a 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard protons.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of >150 for the peaks being integrated.

2.3.3. Data Processing and Calculation

  • Apply phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Validation Parameters and Data Presentation

According to ICH Q2(R2) guidelines, the following parameters must be evaluated during method validation.[1][2][4][12][13]

Summary of Validation Parameters
ParameterHPLC (Assay & Impurity)GC-MS (Impurity)qNMR (Purity)
Specificity Degradation studies, peak purity analysis.Mass spectral data of co-eluting peaks.Resolution of signals from analyte, standard, and impurities.
Linearity 5 concentrations (e.g., 50-150% of target). R² > 0.99.5 concentrations. R² > 0.99.Not applicable in the same way, but signal response should be proportional to concentration.
Range Justified by linearity studies.Justified by linearity studies.Dependent on solubility and desired S/N.
Accuracy (% Recovery) 3 concentrations, 3 replicates each (e.g., 80%, 100%, 120%).Spiked matrix samples at 3 levels.Comparison to a certified reference material or another validated method.
Precision (RSD%) Repeatability (n=6) and Intermediate Precision (different day/analyst).Repeatability and Intermediate Precision.Multiple preparations of the same sample.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.Signal-to-Noise ratio of 3:1.Based on the lowest reliably integrated concentration.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.Signal-to-Noise ratio of 10:1.Concentration with acceptable precision (e.g., RSD < 10%).
Robustness Variations in flow rate, column temperature, mobile phase composition.Variations in oven ramp rate, gas flow, inlet temperature.Variations in relaxation delay, pulse angle.
Example Data Tables

Table 1: Linearity Data for HPLC Method

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area
5049850, 50100, 4997549975
7575200, 75500, 7535075350
100100100, 100500, 100300100300
125125400, 125800, 125600125600
150150200, 150600, 150400150400
Regression Analysis Slope: 1002.5Intercept: 150.0
Correlation Coefficient (R²) 0.9998

Table 2: Accuracy and Precision Data for HPLC Method

Concentration LevelSpiked Amount (µg/mL)Measured Amount (µg/mL, n=3)Mean Recovery (%)RSD (%)
80%80.079.8, 80.5, 80.1100.30.44
100%100.099.5, 100.2, 100.8100.20.65
120%120.0119.0, 121.0, 120.5100.20.84
Intermediate Precision (Different Day)
100%100.0101.0, 99.8, 100.5100.40.61

Mandatory Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the typical workflow for validating an analytical method according to regulatory guidelines.

G cluster_0 Phase 1: Development & Planning cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Documentation & Implementation dev Method Development & Optimization protocol Validation Protocol Definition (Parameters & Acceptance Criteria) dev->protocol spec Specificity protocol->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq robust Robustness lod_loq->robust report Validation Report Compilation robust->report sop Standard Operating Procedure (SOP) Creation report->sop routine Implementation for Routine Analysis sop->routine

Caption: Workflow of the analytical method validation process.

Decision Tree for Method Selection

This diagram provides a logical approach to selecting an appropriate analytical technique for this compound.

G start Analyte: this compound volatile Is the analyte sufficiently volatile & thermally stable? start->volatile derivatize_gc Can it be made volatile via derivatization? volatile->derivatize_gc No gcms Use GC-MS volatile->gcms Yes derivatize_gc->gcms Yes chromophore Does it have a suitable chromophore/fluorophore? derivatize_gc->chromophore No derivatize_hplc Can it be derivatized? chromophore->derivatize_hplc No hplc Use HPLC with UV/Fluorescence chromophore->hplc Yes derivatize_hplc->hplc Yes primary_std Is a primary standard and high purity required? derivatize_hplc->primary_std No qnmr Use qNMR primary_std->qnmr Yes other_hplc Use HPLC with alternative detection (e.g., CAD, ELSD, MS) primary_std->other_hplc No

Caption: Decision tree for analytical method selection.

References

A Comparative Guide to Catalysts for the Synthesis of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol, a valuable building block in pharmaceutical and agrochemical research, is predominantly achieved through the acid-catalyzed acetalization of tris(hydroxymethyl)aminomethane with an acetone source. The choice of catalyst for this transformation is critical, influencing not only the reaction's efficiency and yield but also the sustainability and scalability of the process. This guide provides a comparative analysis of commonly employed homogeneous and heterogeneous acid catalysts for this synthesis, supported by experimental data to aid in catalyst selection.

Performance Comparison of Catalytic Systems

The primary method for synthesizing this compound involves the reaction of tris(hydroxymethyl)aminomethane with either acetone or an acetone equivalent, such as 2,2-dimethoxypropane, in the presence of an acid catalyst. The two main classes of catalysts used are homogeneous catalysts, like p-toluenesulfonic acid (p-TsOH), and heterogeneous catalysts, such as the sulfonic acid-functionalized resin Amberlyst-15.

Catalyst SystemCatalyst TypeReactantsReaction ConditionsYield (%)Reaction Time (hours)Key AdvantagesKey Disadvantages
p-Toluenesulfonic Acid (p-TsOH)HomogeneousTris(hydroxymethyl)aminomethane, 2,2-DimethoxypropaneAnhydrous DMF, Room Temperature7822High reactivity, readily available.Difficult to remove from the reaction mixture, requires neutralization, not reusable, corrosive.
Amberlyst-15HeterogeneousTris(hydroxymethyl)aminomethane, Acetone/2,2-DimethoxypropaneNot specified in literature for this specific reactionData not availableData not availableEasily separable from the reaction mixture, reusable, non-corrosive, environmentally friendly.Potentially lower reaction rates compared to homogeneous catalysts, requires activation.

Experimental Protocols

Synthesis using p-Toluenesulfonic Acid (Homogeneous Catalyst)

This protocol is based on a well-documented procedure for the synthesis of this compound.

Materials:

  • Tris(hydroxymethyl)aminomethane

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Triethylamine

Procedure:

  • Dissolve tris(hydroxymethyl)aminomethane (1.0 eq) in anhydrous DMF.

  • Add 2,2-dimethoxypropane (1.1 eq) to the solution.

  • Add a catalytic amount of p-TsOH·H₂O (0.05 eq).

  • Stir the reaction mixture at room temperature for 22 hours.

  • Quench the reaction by adding triethylamine.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

General Protocol for Synthesis using Amberlyst-15 (Heterogeneous Catalyst)

Materials:

  • Tris(hydroxymethyl)aminomethane

  • Acetone or 2,2-Dimethoxypropane

  • Amberlyst-15 resin

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

Procedure:

  • Activate the Amberlyst-15 resin by washing with an appropriate solvent and drying under vacuum.

  • Suspend the activated Amberlyst-15 in an anhydrous solvent.

  • Add tris(hydroxymethyl)aminomethane (1.0 eq) and the acetone source (1.1-1.5 eq) to the suspension.

  • Stir the reaction mixture at a suitable temperature (e.g., room temperature to reflux), monitoring the reaction progress by TLC or GC.

  • Upon completion, filter off the Amberlyst-15 resin. The catalyst can be washed, dried, and reused.

  • Wash the filtrate with a mild base (e.g., saturated sodium bicarbonate solution) and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.

Reaction Mechanisms and Workflows

The synthesis of this compound proceeds via an acid-catalyzed acetalization reaction. The general mechanism involves the protonation of the carbonyl group of acetone (or its equivalent), followed by nucleophilic attack from two of the hydroxyl groups of tris(hydroxymethyl)aminomethane to form the 1,3-dioxane ring.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst Tris(hydroxymethyl)aminomethane Tris(hydroxymethyl)aminomethane Reaction Reaction Tris(hydroxymethyl)aminomethane->Reaction Acetone/2,2-Dimethoxypropane Acetone/2,2-Dimethoxypropane Acetone/2,2-Dimethoxypropane->Reaction Acid Catalyst\n(p-TsOH or Amberlyst-15) Acid Catalyst (p-TsOH or Amberlyst-15) Acid Catalyst\n(p-TsOH or Amberlyst-15)->Reaction Purification Purification Reaction->Purification Product This compound Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

The choice between a homogeneous and a heterogeneous catalyst significantly impacts the post-reaction workflow.

Catalyst_Comparison_Workflow cluster_homogeneous Homogeneous Catalyst (p-TsOH) cluster_heterogeneous Heterogeneous Catalyst (Amberlyst-15) Reaction_H Reaction Mixture Neutralization Neutralization Step Reaction_H->Neutralization Workup_H Aqueous Workup Neutralization->Workup_H Chromatography_H Column Chromatography Workup_H->Chromatography_H Waste_H Salt Waste Workup_H->Waste_H Product_H Final Product Chromatography_H->Product_H Reaction_Het Reaction Mixture Filtration Filtration Reaction_Het->Filtration Catalyst_Recycle Catalyst Recycle Filtration->Catalyst_Recycle Workup_Het Solvent Evaporation Filtration->Workup_Het Product_Het Final Product Workup_Het->Product_Het

Caption: Comparative experimental workflows for homogeneous versus heterogeneous catalysis.

Conclusion

For the synthesis of this compound, both homogeneous and heterogeneous acid catalysts are viable options. The use of p-toluenesulfonic acid offers a well-established method with a good reported yield of 78%. However, the process involves a more complex workup procedure to remove the catalyst and generates salt waste.

In contrast, Amberlyst-15 presents a more environmentally friendly and industrially scalable alternative. Its key advantages are ease of separation from the reaction mixture and the potential for recycling and reuse, which can lead to significant cost savings in the long run. While specific quantitative data for the synthesis of the target molecule using Amberlyst-15 is not extensively reported, its successful application in similar acetalization reactions suggests it is a highly promising candidate.

For academic research and small-scale synthesis, the convenience and high reactivity of p-TsOH may be suitable. However, for process development and larger-scale production, the benefits of a heterogeneous catalyst like Amberlyst-15, in terms of sustainability and simplified purification, are compelling. Further experimental studies directly comparing the performance of these catalysts under optimized conditions for this specific synthesis would be highly valuable to the scientific community.

Safety Operating Guide

Navigating the Safe Disposal of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper management and disposal of laboratory chemicals is paramount to ensuring a safe and compliant operational environment. This guide provides a detailed protocol for the proper disposal of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol, a compound that requires careful handling due to its potential hazards. Adherence to these procedures is essential for protecting personnel and minimizing environmental impact.

This compound is classified as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, it must be treated as hazardous waste. The following procedures are based on general best practices for laboratory chemical waste management and should be followed in the absence of specific institutional protocols. However, it is imperative to always consult the manufacturer-provided Safety Data Sheet (SDS) for specific disposal instructions.

Immediate Safety and Handling

Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). All handling of this chemical and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).
Body Protection A laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use a respirator if ventilation is inadequate or if aerosols may be generated.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to collect it as hazardous waste for pickup by a licensed environmental health and safety (EHS) vendor.[2][3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][5]

1. Waste Identification and Segregation:

  • All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous waste.[2][4]

  • Do not mix this waste with incompatible materials.[4][6] Store it separately from acids and strong oxidizing agents.

2. Waste Collection and Containerization:

  • Use a designated, leak-proof, and chemically compatible container for waste collection. The container should have a secure screw-on cap.[6]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4][7] Do not use abbreviations or chemical formulas.

  • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[8]

3. Waste Storage (Satellite Accumulation Area):

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][6]

  • The SAA should be a secondary containment system to prevent spills from spreading.

  • Keep the waste container closed at all times except when adding waste.[2][8]

4. Requesting Waste Pickup:

  • Once the waste container is full or is ready for disposal, submit a waste collection request to your institution's EHS department or designated waste management provider.[2]

  • Do not allow waste to accumulate for extended periods. Follow your institution's guidelines on maximum accumulation times.[3][6]

5. Spill and Emergency Procedures:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

  • In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds spill Spill Occurs start->spill ppe Wear Appropriate PPE sds->ppe classify Classify as Hazardous Waste ppe->classify container Use Designated & Labeled Hazardous Waste Container classify->container segregate Segregate from Incompatible Chemicals container->segregate store Store in Satellite Accumulation Area (SAA) segregate->store pickup Request EHS Waste Pickup store->pickup end End: Proper Disposal pickup->end small_spill Small Spill: Absorb and Collect as Hazardous Waste spill->small_spill Small large_spill Large Spill: Evacuate and Follow Emergency Procedures spill->large_spill Large small_spill->container large_spill->end

References

Personal protective equipment for handling (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol (CAS No: 53104-32-8). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.

Chemical Identifier:

NameThis compound
Synonyms Not broadly specified in provided safety data.
CAS Number 53104-32-8
Molecular Formula C7H15NO3
Molecular Weight 161.20 g/mol

Hazard Summary:

This compound is classified as a substance that is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1][2] It is imperative to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection TypeSpecificationStandard
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.[1] A face shield may be necessary for splash hazards.OSHA 29 CFR 1910.133 or European Standard EN166.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[3] Protective clothing such as a lab coat or chemical-resistant apron to prevent skin exposure.[1][4]EN 374, AS/NZS 2161.10.1 or national equivalent for gloves.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if working in a poorly ventilated area, if irritation is experienced, or if exposure limits are exceeded.[1][5]NIOSH/MSHA or EN 149.

Glove Selection: The selection of the most suitable chemical-resistant glove should be based on the specific task and potential for exposure. For prolonged or repeated contact, a glove with a higher protection class is recommended. Always consult the glove manufacturer's compatibility data for the specific chemical being handled.

Safety Operating Guide

A systematic approach to handling this compound is essential for laboratory safety. The following workflow outlines the key steps from preparation to storage.

Pre-Handling Checklist:

  • Ensure all necessary PPE is available and in good working order.

  • Verify that the work area, preferably a chemical fume hood, is clean and operational.[1]

  • Locate the nearest safety shower and eyewash station.

  • Have the Safety Data Sheet (SDS) readily accessible.

Handling Procedure:

  • Wear all prescribed personal protective equipment before handling the compound.[1]

  • Avoid all personal contact, including inhalation.[1]

  • Handle the substance in a well-ventilated area, preferably under a chemical fume hood.[1]

  • When handling, do not eat, drink, or smoke.[1]

  • Keep the container tightly closed when not in use.[1]

  • Take measures to prevent the build-up of electrostatic charge.[1]

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

  • Contaminated work clothes should be laundered separately before reuse.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed and upright to prevent leakage.[6]

  • Store away from incompatible materials and sources of ignition.[1]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Gather PPE and Review SDS Area Prepare Well-Ventilated Work Area (Fume Hood) Prep->Area DonPPE Don Appropriate PPE Area->DonPPE Handle Handle Chemical (Avoid Contact/Inhalation) DonPPE->Handle NoEat No Eating, Drinking, or Smoking Handle->NoEat Close Keep Container Closed NoEat->Close Wash Wash Hands and Exposed Skin Close->Wash Clean Clean Work Area Wash->Clean Store Store Chemical Properly Clean->Store

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect any spilled material or contaminated consumables (e.g., weigh paper, wipes) in a clean, dry, sealable, and appropriately labeled container.

  • Liquid Waste: Collect unused or waste solutions in a compatible, sealed, and clearly labeled container. Do not mix with other incompatible waste streams.

  • Empty Containers: The first rinse of an empty container must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected depending on the toxicity of the chemical.

Labeling and Storage of Waste:

  • All waste containers must be clearly labeled with their contents.[7]

  • Waste containers should be kept at or near the site of generation and under the control of the generator.[7]

  • Containers must be kept closed at all times except when waste is being added.[7]

Disposal Procedure:

  • Dispose of all waste in accordance with local, state, and federal regulations.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and to schedule a waste pickup.

Disposal_Workflow cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal Segregate Segregate Solid and Liquid Waste Label Label Waste Containers Clearly Segregate->Label Store Store in a Designated and Secure Area Label->Store Seal Keep Containers Tightly Sealed Store->Seal ContactEHS Contact EHS for Pickup Seal->ContactEHS FollowRegs Follow All Local, State, and Federal Regulations ContactEHS->FollowRegs

Caption: Disposal workflow for this compound waste.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

Retrosynthesis Analysis

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(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol
Reactant of Route 2
Reactant of Route 2
(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

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